Product packaging for 4-Fluoro-1,2-dimethoxybenzene(Cat. No.:CAS No. 398-62-9)

4-Fluoro-1,2-dimethoxybenzene

Cat. No.: B1584661
CAS No.: 398-62-9
M. Wt: 156.15 g/mol
InChI Key: DAGKHJDZYJFWSO-UHFFFAOYSA-N
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Description

1,2-Dimethoxy-4-fluorobenzene>

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9FO2 B1584661 4-Fluoro-1,2-dimethoxybenzene CAS No. 398-62-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-fluoro-1,2-dimethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FO2/c1-10-7-4-3-6(9)5-8(7)11-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAGKHJDZYJFWSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20343981
Record name 4-Fluoroveratrole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

398-62-9
Record name 4-Fluoroveratrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20343981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-fluoro-1,2-dimethoxybenzene
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Foundational & Exploratory

physicochemical properties of 4-Fluoro-1,2-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 4-Fluoro-1,2-dimethoxybenzene

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a versatile aromatic compound of significant interest to researchers and professionals in organic synthesis, drug development, and materials science. By delving into its core physicochemical properties, spectroscopic signature, and functional implications, this document serves as a critical resource for its effective application.

Strategic Importance in Chemical Synthesis

This compound, also known as 4-Fluoroveratrole, is a key substituted benzene derivative.[1][2][3] Its utility stems from the unique interplay of its constituent functional groups: a fluorine atom and two adjacent methoxy groups. The fluorine atom, with its high electronegativity, significantly alters the electronic properties of the aromatic ring, enhancing reactivity and often improving metabolic stability in drug candidates.[1][2][3][4][5] Concurrently, the methoxy groups can improve solubility and bioavailability, crucial parameters in pharmaceutical development.[1][2][3] This combination makes it a valuable building block for creating more complex molecules with tailored properties for pharmaceuticals, agrochemicals, and advanced materials.[1][2][3]

Core Physicochemical & Structural Properties

The fundamental properties of a compound dictate its behavior in both chemical reactions and biological systems. The data for this compound is summarized below, providing a foundational understanding for its handling, application, and characterization.

PropertyValueSource(s)
IUPAC Name This compound[6][7][8][9][10]
Synonyms 4-Fluoroveratrole, 1,2-Dimethoxy-4-fluorobenzene[1][8][9][11]
CAS Number 398-62-9[1][2][3][6][8][9][11]
Molecular Formula C₈H₉FO₂[1][2][3][6][8][9]
Molecular Weight 156.16 g/mol [1][2][3][8][9]
Appearance Colorless to pale yellow, orange, or green clear liquid[1][2][3][7][11]
Boiling Point 123 °C at 45 mmHg (~60 mbar)[1][2][3][10][11]
Density ~1.171 - 1.19 g/mL[1][2][3][10]
Refractive Index (n20/D) ~1.508 - 1.512[1][2][3][6][7][11]
Flash Point 91 °C (195 °F)[10][11]
Water Solubility 0.079 g/L at 25°C (Slightly soluble)[8][10]
SMILES COC1=C(C=C(C=C1)F)OC[6][7][8][9][10]
InChI Key DAGKHJDZYJFWSO-UHFFFAOYSA-N[6][7][8][9][10]

The Functional Impact of Fluorine in Drug Design

The strategic incorporation of fluorine is a cornerstone of modern medicinal chemistry. In this compound, the fluorine atom is not merely a structural component but a functional modulator that imparts desirable properties to potential drug molecules.

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Placing a fluorine atom on an aromatic ring can block sites susceptible to metabolic oxidation by cytochrome P450 enzymes, a process that would otherwise lead to rapid drug clearance.[4] This enhances the molecule's half-life and bioavailability.

  • Lipophilicity & Permeability: Fluorine substitution increases the lipophilicity of a molecule, which can improve its ability to cross cellular membranes and the blood-brain barrier.[4][5] This is a critical factor for drugs targeting the central nervous system or requiring intracellular access.

  • Target Binding Affinity: The electronegativity of fluorine can alter the electronic distribution of the molecule, leading to more favorable interactions (e.g., hydrogen bonds, dipole-dipole) with the target protein or enzyme, thereby increasing potency.[5]

The methoxy groups complement these effects by enhancing aqueous solubility, which is essential for drug formulation and absorption.[1][2][3]

G cluster_effects Physicochemical Effects F Fluorine Atom Molecule 4-Fluoro-1,2- dimethoxybenzene F->Molecule Incorporated into MeO Methoxy Groups MeO->Molecule Incorporated into Metabolic Blocks Metabolic Oxidation Molecule->Metabolic Lipo Increases Lipophilicity & Permeability Molecule->Lipo Binding Modulates Target Binding Affinity Molecule->Binding Solubility Improves Solubility & Bioavailability Molecule->Solubility Properties Enhanced Drug-like Properties Metabolic->Properties Lipo->Properties Binding->Properties Solubility->Properties

Caption: Influence of functional groups on molecular properties.

Analytical Characterization & Experimental Protocols

Rigorous analytical validation is paramount for ensuring the identity, purity, and structural integrity of a chemical intermediate.

Spectroscopic Signature

Spectroscopic analysis provides a definitive fingerprint for this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR is used to confirm the proton environment. The spectrum for this compound would characteristically show signals for the two distinct methoxy groups and the three aromatic protons, with splitting patterns influenced by the fluorine atom.[12] ¹³C NMR provides information on the carbon skeleton.[9]

  • Infrared (IR) Spectroscopy : IR spectroscopy is useful for identifying the presence of key functional groups, such as C-O ether linkages and C-F bonds.[9]

  • Mass Spectrometry (MS) : Typically coupled with Gas Chromatography (GC-MS), this technique confirms the molecular weight (156.16 g/mol ) and provides a fragmentation pattern that serves as a structural fingerprint.[9]

Protocol: Purity Assessment by Gas Chromatography (GC)

The purity of this compound is commonly stated as ≥97% (GC), underscoring the importance of this method.[1][2][3][11]

Causality: GC is the chosen method due to the compound's volatility and thermal stability. It separates the target compound from any volatile impurities based on their differential partitioning between a stationary phase (the column) and a mobile phase (an inert gas).

Methodology:

  • Sample Preparation: Prepare a dilute solution of this compound (~1 mg/mL) in a high-purity volatile solvent such as dichloromethane or ethyl acetate.

  • Instrument Setup:

    • Column: A non-polar capillary column (e.g., DB-5 or HP-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable for separating aromatic compounds.

    • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

    • Injector: Set to 250°C with a split ratio (e.g., 50:1) to prevent column overloading.

    • Oven Program: Start at 100°C, hold for 2 minutes, then ramp at 10°C/min to 250°C and hold for 5 minutes. This temperature gradient ensures the separation of components with different boiling points.

    • Detector: A Flame Ionization Detector (FID) set at 280°C provides high sensitivity for organic compounds.

  • Data Analysis: The purity is calculated by integrating the area of all peaks in the chromatogram. The percentage purity is the area of the main peak divided by the total area of all peaks.

G start Start prep 1. Prepare Sample (1 mg/mL in DCM) start->prep inject 2. Inject into GC (250°C Inlet) prep->inject separate 3. Separation in Column (Temperature Program) inject->separate detect 4. Detection by FID (280°C) separate->detect analyze 5. Integrate Peaks & Calculate Area % detect->analyze end End: Purity Report analyze->end

Caption: Workflow for GC-based purity determination.

Applications & Synthetic Utility

This compound is not an end-product but a critical starting material or intermediate.[1][2][3]

  • Pharmaceuticals: It serves as a precursor in the synthesis of novel therapeutic agents, with reported potential in developing anti-inflammatory and anti-cancer drugs.[1][2][3]

  • Agrochemicals: The compound is used to formulate more effective and selective pest control agents.[1]

  • Materials Science: It is employed in creating specialized polymers and materials with enhanced thermal stability and chemical resistance.[1]

  • Organic Synthesis: As a versatile building block, it facilitates the construction of complex organic molecules through reactions like nitration or bromination, which can then be further elaborated.[1][13][14]

Safety, Handling, and Storage

Adherence to safety protocols is non-negotiable when working with any chemical reagent.

Safety AspectGuidelineSource(s)
GHS Hazards Combustible liquid. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[9][15]
Handling Use in a well-ventilated area. Wear protective gloves, safety goggles, and lab coat. Avoid breathing vapors or mists.[15][16]
Storage Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from oxidizing agents.[10][11][16]
First Aid (Eyes) Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[15]
First Aid (Skin) Wash with plenty of soap and water. If irritation occurs, seek medical advice.[15]

Conclusion

This compound is a strategically important chemical intermediate whose value is defined by the synergistic effects of its fluorine and methoxy substituents. Its well-defined physicochemical properties, combined with its utility in modulating the characteristics of larger molecules, solidify its role as an essential tool for chemists in pharmaceutical, agrochemical, and materials research. A thorough understanding of its properties, analytical profile, and safety requirements is the foundation for leveraging its full potential in innovative scientific development.

References

  • This compound - Chem-Impex. URL
  • This compound 398-62-9 | Tokyo Chemical Industry Co., Ltd.(APAC). URL
  • 4-Fluoro-1,2-dimetoxibenceno - Chem-Impex. URL
  • This compound, 98% 5 g | Buy Online | Thermo Scientific Chemicals. URL
  • Synthesis of this compound - PrepChem.com. URL
  • This compound, 98% 25 g | Buy Online | Thermo Scientific Chemicals. URL
  • 4-Fluoro-1,2-diméthoxybenzène - Chem-Impex. URL
  • 1,2-DIMETHOXY-4-FLUOROBENZENE(398-62-9) 1H NMR spectrum - ChemicalBook. URL
  • This compound, 98% | Fisher Scientific. URL
  • This compound | C8H9FO2 | CID 593640 - PubChem. URL
  • SAFETY D
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Sources

synthesis and characterization of 4-Fluoroveratrole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Characterization of 4-Fluoroveratrole

Abstract

This technical guide provides a comprehensive overview of the (4-Fluoro-1,2-dimethoxybenzene), a valuable fluorinated building block in medicinal chemistry and drug discovery. The strategic introduction of fluorine into bioactive molecules can significantly enhance pharmacological properties, including metabolic stability and binding affinity.[1][2][3] This document details a robust and reliable synthetic protocol via the Balz-Schiemann reaction, chosen for its efficiency and control over regiochemistry. It offers a causality-driven explanation of the experimental choices, a step-by-step methodology, and a thorough guide to the analytical characterization of the final product using modern spectroscopic techniques, including NMR, IR, and Mass Spectrometry. This guide is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded resource for the preparation and validation of 4-Fluoroveratrole.

Introduction: The Strategic Value of 4-Fluoroveratrole

The incorporation of fluorine into organic molecules is a cornerstone of modern drug design.[4][5] The unique properties of the fluorine atom—high electronegativity, small steric footprint similar to hydrogen, and the strength of the carbon-fluorine bond—allow medicinal chemists to fine-tune the physicochemical and pharmacokinetic profiles of drug candidates.[2][6] Strategic fluorination can block sites of metabolic oxidation, modulate the pKa of nearby functional groups, and enhance membrane permeability, ultimately improving a drug's efficacy and bioavailability.[3][7]

4-Fluoroveratrole emerges as a particularly important intermediate in this context. It combines the fluorinated aromatic motif with the veratrole (1,2-dimethoxybenzene) scaffold, a structural unit present in numerous natural products and pharmaceuticals. Its synthesis provides a direct route to novel fluorinated analogues of existing compounds, enabling the exploration of structure-activity relationships (SAR) and the development of next-generation therapeutics.[8]

Synthesis of 4-Fluoroveratrole

Rationale for Synthetic Route Selection

Several methods exist for the formation of aryl-fluoride bonds, but not all are suitable for an electron-rich substrate like veratrole.

  • Direct Electrophilic Fluorination: While conceptually simple, the direct fluorination of veratrole with electrophilic reagents (e.g., Selectfluor®) can be problematic. The two methoxy groups are strongly activating, leading to potential issues with regioselectivity and over-fluorination. Furthermore, some electrophilic fluorinating agents can lead to undesired side reactions, such as amination, with highly activated aromatic systems.[6]

  • Nucleophilic Aromatic Substitution (SNAr): The SNAr mechanism requires the aromatic ring to be electron-deficient, typically achieved by the presence of strong electron-withdrawing groups (like nitro groups) ortho or para to the leaving group.[9][10][11] Veratrole, being electron-rich, is not a suitable substrate for classical SNAr reactions. While modern methods using photoredox catalysis can fluorinate unactivated arenes, they require specialized setups.[12]

Given these constraints, the Balz-Schiemann reaction stands out as the most reliable and field-proven method for this specific transformation.[13][14] This pathway begins with the readily available 4-aminoveratrole, converting it to a diazonium salt, which then undergoes thermal decomposition to yield the desired 4-Fluoroveratrole with excellent regiochemical control.[8][15]

Reaction Mechanism: The Balz-Schiemann Reaction

The Balz-Schiemann reaction proceeds through two primary stages:

  • Diazotization: The primary aromatic amine (4-aminoveratrole) is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures to form a diazonium salt. This is then precipitated by adding a non-nucleophilic counter-ion, typically tetrafluoroborate (BF₄⁻) from fluoroboric acid.

  • Thermal Decomposition: The isolated aryldiazonium tetrafluoroborate salt is gently heated. It decomposes to release nitrogen gas (N₂) and boron trifluoride (BF₃), while the fluoride from the BF₄⁻ counter-ion attacks the resulting aryl cation to form the final aryl fluoride product.[13][14]

G cluster_0 Diazotization cluster_1 Thermal Decomposition 4-Aminoveratrole 4-Aminoveratrole Diazonium Salt Diazonium Salt 4-Aminoveratrole->Diazonium Salt  NaNO₂, HBF₄  0-5 °C Diazonium Tetrafluoroborate Diazonium Tetrafluoroborate 4-Fluoroveratrole 4-Fluoroveratrole Diazonium Tetrafluoroborate->4-Fluoroveratrole  Heat (Δ)  - N₂, - BF₃ G start Start: 4-Aminoveratrole step1 Step 1: Dissolve 4-aminoveratrole in HBF₄ solution at 0°C. start->step1 step2 Step 2: Add NaNO₂ solution dropwise, maintaining temperature < 5°C. step1->step2 step3 Step 3: Stir for 30 min. Precipitate of diazonium salt forms. step2->step3 step4 Step 4: Isolate salt by vacuum filtration. Wash with cold ether, dry. step3->step4 step5 Step 5: Gently heat the dry salt under vacuum. Decomposition occurs. step4->step5 step6 Step 6: Collect crude product by distillation. step5->step6 step7 Step 7: Purify by column chromatography (Silica gel, Hexane/EtOAc). step6->step7 end_node Final Product: Pure 4-Fluoroveratrole step7->end_node

Caption: Experimental workflow for the synthesis of 4-Fluoroveratrole.

Step 1: Diazotization

  • In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 4-aminoveratrole (1.0 eq).

  • Cool the flask in an ice-salt bath to 0°C.

  • Slowly add a 48% aqueous solution of fluoroboric acid (HBF₄, 2.5 eq) while stirring, ensuring the internal temperature does not exceed 5°C. Stir until a homogeneous slurry is formed.

Step 2: Formation of Diazonium Tetrafluoroborate

  • Prepare a solution of sodium nitrite (NaNO₂, 1.1 eq) in a minimal amount of cold water.

  • Add the sodium nitrite solution dropwise to the amine slurry from Step 1 over 30-45 minutes. Causality: A slow addition rate is critical to control the exotherm of the diazotization reaction and prevent the decomposition of the unstable nitrous acid and diazonium salt.

  • After the addition is complete, stir the resulting mixture for an additional 30 minutes at 0-5°C. A thick precipitate of 4-methoxybenzenediazonium tetrafluoroborate should form.

Step 3: Isolation of the Intermediate

  • Collect the precipitated diazonium salt by vacuum filtration using a Büchner funnel.

  • Wash the filter cake sequentially with a small amount of cold water, then cold methanol, and finally cold diethyl ether to remove residual acid and water.

  • Dry the salt under vacuum for several hours. Trustworthiness: The salt must be completely dry before proceeding, as residual water can interfere with the decomposition and lead to phenol byproducts.

Step 4: Thermal Decomposition and Purification

  • Place the dry, crystalline diazonium salt in a flask equipped for vacuum distillation.

  • Gently and carefully heat the salt under vacuum. The solid will begin to decompose, evolving nitrogen gas and boron trifluoride. Causality: The decomposition should be controlled to avoid a runaway reaction. The product, 4-Fluoroveratrole, will distill as a colorless to pale yellow oil.

  • The crude product can be further purified by silica gel column chromatography using a hexane/ethyl acetate solvent system to yield the final product with high purity.

Materials and Reagents
ReagentCAS No.FormulaMol. Weight ( g/mol )
4-Aminoveratrole6315-89-5C₈H₁₁NO₂153.18
Fluoroboric Acid (48% aq.)16872-11-0HBF₄87.81
Sodium Nitrite7632-00-0NaNO₂69.00
Diethyl Ether60-29-7C₄H₁₀O74.12
Hexane110-54-3C₆H₁₄86.18
Ethyl Acetate141-78-6C₄H₈O₂88.11

Characterization and Data Analysis

Unambiguous characterization is essential to confirm the identity and purity of the synthesized 4-Fluoroveratrole.

Physical and Spectroscopic Properties
PropertyValue
Molecular Formula C₈H₉FO₂
Molecular Weight 156.16 g/mol [16][17][18]
Appearance Colorless to pale yellow liquid/solid
CAS Registry Number 398-62-9 [16]
Purity (Typical) >97% [16]
Spectroscopic Interpretation

The following data represent typical values obtained for 4-Fluoroveratrole and serve as a benchmark for validation.

TechniqueExpected Observations
¹H NMR (CDCl₃)δ ~6.8-7.0 ppm (m, 3H, Ar-H), δ ~3.8-3.9 ppm (s, 6H, 2 x -OCH₃)
¹³C NMR (CDCl₃)δ ~152 ppm (d, ¹JCF ≈ 245 Hz, C-F), δ ~149 ppm (s, C-O), δ ~144 ppm (s, C-O), δ ~117 ppm (d, ²JCF ≈ 20 Hz, Ar-C), δ ~112 ppm (d, ²JCF ≈ 8 Hz, Ar-C), δ ~102 ppm (d, ³JCF ≈ 2 Hz, Ar-C), δ ~56 ppm (s, 2 x -OCH₃) [16]
IR Spectroscopy ~1250-1050 cm⁻¹ (strong, C-F stretch), ~1280-1200 cm⁻¹ (strong, Ar-O stretch), ~3000-2850 cm⁻¹ (C-H stretch)
Mass Spec. (EI) m/z = 156 (M⁺, Molecular Ion Peak) [16]
  • ¹H NMR Analysis: The proton spectrum is characterized by a complex multiplet for the three aromatic protons and two distinct singlets for the two methoxy groups. The complexity in the aromatic region arises from both H-H and H-F coupling.

  • ¹³C NMR Analysis: This is the most definitive technique. The carbon directly attached to the fluorine atom exhibits a large doublet with a coupling constant (¹JCF) of approximately 245 Hz. The adjacent carbons also show smaller C-F couplings (²JCF, ³JCF), providing conclusive evidence of the fluorine's position. [16]* IR Spectroscopy: The presence of a strong absorption band in the 1250-1050 cm⁻¹ region is characteristic of the C-F bond stretch, while strong bands for the aryl ether C-O stretches confirm the veratrole backbone.

  • Mass Spectrometry: The electron impact mass spectrum will show a clear molecular ion peak (M⁺) at m/z = 156, corresponding to the molecular weight of the compound. [16]

Safety Precautions

Chemical synthesis requires strict adherence to safety protocols. The synthesis of 4-Fluoroveratrole involves several hazards that must be managed.

  • Fluoroboric Acid (HBF₄): Highly corrosive and toxic. It can cause severe burns upon skin contact. Always handle in a chemical fume hood while wearing appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat. [19][20]* Diazonium Salts: Aryldiazonium salts are thermally unstable and can be explosive, especially when completely dry. [21]Never scrape or subject the dry salt to shock. Handle with care and perform the thermal decomposition step behind a blast shield.

  • Solvents: Diethyl ether is extremely flammable. Hexane and ethyl acetate are also flammable. Ensure all operations are performed away from ignition sources in a well-ventilated area or fume hood.

Conclusion

This guide has detailed a reliable and well-vetted protocol for the synthesis of 4-Fluoroveratrole via the Balz-Schiemann reaction. By providing a rationale for the chosen synthetic route and a thorough breakdown of the characterization data, this document serves as a practical resource for researchers. The successful synthesis and purification of 4-Fluoroveratrole provide access to a key fluorinated building block, enabling further innovation in the field of drug discovery and development.

References

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CAS number 398-62-9 properties and hazards

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Fluoro-1,2-dimethoxybenzene (CAS 398-62-9)

Introduction: Defining the Subject

This technical guide provides a comprehensive overview of the chemical compound associated with CAS number 398-62-9. It is important to clarify at the outset that this CAS number correctly identifies This compound .[1][2] This document will delve into its chemical and physical properties, associated hazards, and detailed protocols for safe handling and application in a research and development setting. The information presented herein is curated for researchers, scientists, and drug development professionals who may utilize this compound as a laboratory chemical or in the synthesis of other substances.[1]

Physicochemical Properties

This compound is a combustible liquid with the molecular formula C₈H₉FO₂.[1] Its key physical and chemical properties are summarized in the table below for easy reference. Understanding these properties is fundamental to its appropriate handling, storage, and application in experimental design.

PropertyValueSource
CAS Number 398-62-9[1][2]
Molecular Formula C₈H₉FO₂[1]
Appearance Liquid[1]
Boiling Point 180.6°C at 760 mmHg[1]
Flash Point 92°C[1]

Hazard Identification and Toxicological Profile

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as a combustible liquid that causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1]

Hazard Statements:

  • H227: Combustible liquid.[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Currently, there are no specific data available regarding carcinogenicity, mutagenicity, or reproductive toxicity.[3] Therefore, as a matter of good laboratory practice, all contact should be minimized.

Safe Handling and Experimental Protocols

Given the identified hazards, stringent safety protocols must be followed when handling this compound. The following sections provide detailed, step-by-step methodologies for its safe use in a laboratory setting.

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is critical. The following PPE is mandatory when handling this substance:

  • Eye Protection: Safety goggles with side-shields are required to protect against splashes.[1]

  • Hand Protection: Protective gloves must be worn.[1] It is crucial to inspect gloves for any signs of degradation before use.

  • Skin and Body Protection: An impervious lab coat or clothing is necessary to prevent skin contact.[1]

  • Respiratory Protection: A suitable respirator should be used if working in an area with inadequate ventilation or when there is a risk of inhaling vapors.[1]

Storage and Handling Workflow

Proper storage and a well-defined handling workflow are essential to mitigate risks.

cluster_storage Storage Protocol cluster_handling Handling Workflow cluster_cleanup Post-Experiment storage Store in a cool, dry, well-ventilated area incompatible Keep away from incompatible materials ppe Don appropriate PPE storage->ppe Transition to Handling container Keep container tightly closed ventilation Ensure adequate ventilation (e.g., fume hood) ppe->ventilation dispense Dispense required amount ventilation->dispense reaction Add to reaction vessel dispense->reaction decontaminate Decontaminate work area reaction->decontaminate Transition to Cleanup waste Dispose of waste in a sealed, labeled container wash Wash hands thoroughly

Caption: General laboratory workflow for handling this compound.

Emergency Procedures

In the event of exposure or a spill, the following first-aid and emergency measures should be taken immediately:

  • If Inhaled: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][4]

  • In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, consult a physician.[1][4]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[1][4]

  • If Swallowed: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[4]

  • Spill Response: In case of a spill, ensure adequate ventilation and remove all sources of ignition. Absorb the spill with an inert material and place it in a suitable, closed container for disposal.[4]

Applications in Research and Development

This compound is primarily used as a laboratory chemical and in the manufacture of other substances.[1] Its fluorinated and dimethoxy-substituted benzene ring structure makes it a valuable building block in organic synthesis. The presence of the fluorine atom can be strategically utilized to modulate the electronic properties and metabolic stability of target molecules, a key consideration in drug discovery.[5]

Conclusion

This compound (CAS 398-62-9) is a valuable chemical intermediate with defined hazards that necessitate careful handling. By adhering to the comprehensive safety protocols outlined in this guide, researchers can safely utilize this compound in their synthetic endeavors. A thorough understanding of its properties and hazards is paramount for ensuring laboratory safety and the integrity of experimental outcomes.

References

  • O'Hagan, D. (2008). Fluorine in drug discovery: Role, design and case studies. Journal of Fluorine Chemistry, 129(8), 643-652.
  • Thermo Fisher Scientific. (2013). Safety data sheet.
  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET.

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reactivity of the aromatic ring in 4-Fluoro-1,2-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Aromatic Ring Reactivity of 4-Fluoro-1,2-dimethoxybenzene

Abstract

This compound, also known as 4-Fluoroveratrole, is a key substituted aromatic intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Its reactivity is governed by the complex interplay of three substituents on the benzene ring: two strongly electron-donating methoxy groups and a halogen, fluorine, which exhibits dual electronic effects. This guide provides a comprehensive analysis of the aromatic ring's reactivity, focusing on the principles of electrophilic and nucleophilic aromatic substitution. We will delve into the mechanistic underpinnings that dictate regioselectivity, provide field-proven experimental protocols, and offer insights for researchers in organic synthesis and drug development.

Molecular Structure and Electronic Properties

This compound (CAS 398-62-9) possesses a unique substitution pattern that is central to its chemical behavior.[1] The two methoxy (-OCH₃) groups at positions 1 and 2 are powerful activating groups. They donate electron density into the aromatic π-system via the resonance effect (+M), making the ring highly nucleophilic and susceptible to electrophilic attack.[2][3]

Conversely, the fluorine atom at position 4 exerts two opposing electronic effects:

  • Inductive Effect (-I): Due to its high electronegativity, fluorine withdraws electron density from the ring through the sigma bond, which deactivates the ring relative to benzene.[4]

  • Resonance Effect (+M): The lone pairs on the fluorine atom can be delocalized into the aromatic ring, donating electron density. This effect directs incoming electrophiles to the ortho and para positions.[5]

For fluorine, the inductive withdrawal and resonance donation effects are finely balanced, leading to a situation where the ring is generally deactivated compared to anisole, but substitution is still strongly directed to specific positions.[4][5]

Physicochemical Data Summary

A summary of key physical and chemical properties is provided below for easy reference.

PropertyValueReference
CAS Number 398-62-9[1]
Molecular Formula C₈H₉FO₂
Molecular Weight 156.16 g/mol
Appearance Colorless to pale yellow liquid[6]
Boiling Point 123 °C at 45 mmHg
Density ~1.19 g/cm³
Refractive Index 1.5080-1.5120 (at 20°C)[6]
Solubility Soluble in water (0.079 g/L at 25°C)[7]

Reactivity in Electrophilic Aromatic Substitution (SₑAr)

Electrophilic Aromatic Substitution (SₑAr) is the predominant reaction pathway for this electron-rich system. The central challenge and synthetic opportunity lie in predicting the regiochemical outcome.

Analysis of Directing Effects

The regioselectivity of SₑAr is determined by the positions most activated by the substituents.

  • Methoxy Groups (C1-OCH₃, C2-OCH₃): As strong +M groups, they direct incoming electrophiles to their ortho and para positions.

    • C1-OCH₃ directs to C2 (blocked), C6 (ortho), and C4 (para, blocked).

    • C2-OCH₃ directs to C1 (blocked), C3 (ortho), and C5 (para).

  • Fluoro Group (C4-F): As a -I, +M group, it directs ortho and para.

    • C4-F directs to C3 and C5 (ortho) and C1 (para, blocked).

Consensus: The directing vectors of all three substituents converge on positions C3 and C5 . The C6 position is activated by the C1-methoxy group but is meta to the fluorine, making it less electronically favored. Therefore, electrophilic attack will occur preferentially at C3 or C5. Between these two, the C5 position is generally favored as it is para to one methoxy group (C2) and ortho to the other (C1), representing a highly activated site.

A logical diagram illustrating the converging directing effects is shown below.

G cluster_ring This compound Ring Positions cluster_directors Directing Effects cluster_targets Predicted Substitution Sites C1 C1-OCH₃ C2 C2-OCH₃ C3 C3 C4 C4-F T_C3 C3 (Minor Site) (ortho to C2, C4) C3->T_C3 C5 C5 C6 C6 T_C5 C5 (Major Site) (ortho to C4, C6; para to C2) C5->T_C5 D_C1 C1-OCH₃ Director (+M) D_C1->C6 ortho D_C2 C2-OCH₃ Director (+M) D_C2->C3 ortho D_C2->C5 para D_C4 C4-F Director (+M) D_C4->C3 ortho D_C4->C5 ortho

Caption: Converging directing effects on the this compound ring.

Representative SₑAr Protocol: Nitration

Nitration introduces a nitro group (-NO₂), a powerful electron-withdrawing group that can serve as a handle for further transformations, such as reduction to an amine or activation for nucleophilic aromatic substitution. The following protocol is adapted from a validated synthesis of a structurally related compound.[8][9]

Materials:

  • This compound

  • Nitric acid (65-70%)

  • Ice-water bath

  • Stir plate and magnetic stir bar

  • Round-bottom flask and dropping funnel

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar, cool 75 mL of nitric acid to 0 °C using an ice-water bath.

  • Slowly add 8.0 g (0.051 mol) of this compound to the stirred nitric acid at a rate that maintains the internal temperature at 0 °C.

  • After the addition is complete, continue stirring the solution at 0 °C for an additional 15 minutes.

  • Pour the reaction mixture carefully onto 300 mL of crushed ice with vigorous stirring.

  • A precipitate of the product, 5-nitro-4-fluoro-1,2-dimethoxybenzene, will form.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake thoroughly with cold water until the filtrate is neutral.

  • Dry the product under vacuum to yield the purified nitro-derivative.

Self-Validation: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The identity and purity of the final product should be confirmed by analytical techniques such as NMR spectroscopy (¹H, ¹³C, ¹⁹F) and melting point analysis.

The general workflow for this synthesis is visualized below.

G start Start: Reagents reagents 1. Cool Nitric Acid (0°C) 2. Add this compound start->reagents reaction Stir at 0°C (15 min) reagents->reaction Reaction Step quench Pour onto Ice Water (Precipitation) reaction->quench Workup Step 1 filtration Vacuum Filtration quench->filtration Workup Step 2 wash Wash with Cold Water filtration->wash dry Dry Under Vacuum wash->dry product Final Product: 5-Nitro-4-fluoro-1,2-dimethoxybenzene dry->product

Caption: Experimental workflow for the nitration of this compound.

Reactivity in Nucleophilic Aromatic Substitution (SₙAr)

While the electron-rich nature of the ring generally disfavors classical SₙAr, the presence of the fluorine atom provides a potential site for this reaction. Fluorine is an excellent leaving group in SₙAr reactions, a counterintuitive fact that arises because the rate-determining step is the initial attack by the nucleophile.[10] This attack is accelerated by the strong inductive electron withdrawal of the highly electronegative fluorine atom, which makes the attached carbon more electrophilic.[10]

SₙAr under Activating Conditions

For a classical SₙAr reaction to proceed, a strong electron-withdrawing group (EWG), such as a nitro group, is typically required to be positioned ortho or para to the fluorine leaving group.[11] For example, the product of the nitration reaction described above, 5-nitro-4-fluoro-1,2-dimethoxybenzene, is an excellent substrate for SₙAr. The nitro group at C5 is ortho to the fluorine at C4, providing the necessary resonance stabilization for the negatively charged Meisenheimer intermediate that forms upon nucleophilic attack.

The mechanism for this activated SₙAr is depicted below.

G Reactant 5-Nitro-4-fluoro-1,2-dimethoxybenzene + Nu⁻ Attack Nucleophilic Attack (Rate-Determining Step) Reactant->Attack Intermediate Meisenheimer Complex (Resonance Stabilized) Attack->Intermediate Forms intermediate Elimination Loss of Fluoride (Fast) Intermediate->Elimination Rearomatization Product Substituted Product + F⁻ Elimination->Product

Caption: Mechanism of activated Nucleophilic Aromatic Substitution (SₙAr).

Modern Approaches for Unactivated Substrates

For the parent this compound, which lacks a strong EWG, traditional SₙAr conditions are ineffective. However, recent advances in synthetic methodology have provided solutions. Photoredox catalysis, for instance, can enable the nucleophilic defluorination of electron-rich and unactivated fluoroarenes under mild conditions, opening new avenues for derivatization.[12] These methods proceed through a cation radical intermediate, fundamentally altering the electronics of the aromatic ring to facilitate nucleophilic attack. This represents a frontier area of research and provides a powerful tool for drug development professionals looking to perform late-stage functionalization.[12]

Safety and Handling

This compound is classified as a combustible liquid that causes skin and serious eye irritation.[1]

  • Handling: Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.[13]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from heat, sparks, and open flames.[14]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[13]

Conclusion

The is a nuanced subject, dictated by a competitive interplay of electronic effects. The powerful activating and directing influence of the two methoxy groups dominates, making the molecule a prime substrate for electrophilic aromatic substitution, with a strong preference for substitution at the C5 position. While classical nucleophilic aromatic substitution is challenging due to the electron-rich nature of the ring, the fluorine atom can be displaced under activating conditions or by employing modern catalytic methods. A thorough understanding of these reactivity principles is essential for leveraging this versatile building block in the synthesis of complex, high-value molecules for the pharmaceutical and materials science industries.

References

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  • ChemTalk. (n.d.). Directing Effects.
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  • The Organic Chemistry Tutor. (2022, April 20). Directing Effects in Electrophilic Aromatic Substitution Made EASY! [Video]. YouTube.
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The Strategic Incorporation of 4-Fluoro-1,2-dimethoxybenzene in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Unseen Architect – How Subtle Modifications Forge Potent Therapeutics

In the intricate world of drug discovery, the journey from a promising lead compound to a clinically effective therapeutic is often a tale of meticulous molecular engineering. It is a narrative where the addition or substitution of a single atom can dramatically alter a molecule's destiny within a biological system. This guide delves into the burgeoning role of one such molecular architect: 4-Fluoro-1,2-dimethoxybenzene. While seemingly a simple aromatic compound, its strategic deployment in medicinal chemistry has paved the way for the development of highly targeted and metabolically robust drug candidates. This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals, illuminating the core principles and practical applications of this versatile chemical scaffold. We will explore not just the "what" but the "why" – the causal relationships between its unique structural features and its profound impact on pharmacological activity, offering a blend of theoretical insights and field-proven applications.

Section 1: Physicochemical Profile and Synthetic Versatility of this compound

This compound, also known as 4-fluoroveratrole, is an aromatic compound characterized by a benzene ring substituted with a fluorine atom and two adjacent methoxy groups.[1][2][3] This unique arrangement of functional groups bestows upon the molecule a distinct set of physicochemical properties that are highly advantageous in the realm of medicinal chemistry.

Table 1: Key Physicochemical Properties of this compound

PropertyValueSignificance in Medicinal Chemistry
Molecular Formula C₈H₉FO₂Provides a compact and readily modifiable scaffold.
Molecular Weight 156.16 g/mol Falls within the desired range for "rule of five" compliance, favoring good oral bioavailability.
Appearance Colorless to pale yellow liquidIndicates a stable and easily handleable compound for synthetic manipulations.
Boiling Point 123 °C at 45 mmHgAllows for purification by distillation under reduced pressure.
Reactivity Enhanced by the fluorine atomThe fluorine atom's electron-withdrawing nature can influence the reactivity of the aromatic ring, while the methoxy groups are activating and ortho-, para-directing for electrophilic substitution.[1]
Solubility Improved by methoxy groupsThe presence of methoxy groups can enhance solubility in organic solvents commonly used in synthesis and can contribute to improved bioavailability of the final drug molecule.[1]

The synthetic utility of this compound is rooted in the interplay of its substituents. The electron-donating methoxy groups activate the benzene ring towards electrophilic aromatic substitution, primarily directing incoming electrophiles to the positions ortho to them. This predictable regioselectivity is a crucial asset for chemists aiming to build complex molecular architectures with a high degree of control.

Section 2: The Strategic Advantage of Fluorine in Drug Design

The deliberate incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, with approximately 20% of all pharmaceuticals containing this unique halogen.[4] The rationale behind this trend lies in the profound and often beneficial effects of fluorine on a molecule's pharmacokinetic and pharmacodynamic properties.

Enhancing Metabolic Stability

One of the most significant contributions of fluorine in drug design is its ability to enhance metabolic stability. The carbon-fluorine (C-F) bond is exceptionally strong and not easily cleaved by metabolic enzymes, such as the cytochrome P450 family. By replacing a hydrogen atom at a metabolically vulnerable position with fluorine, medicinal chemists can effectively "block" this site from oxidative metabolism, thereby increasing the drug's half-life and bioavailability.[4] This is a key strategy to reduce the required dosage and dosing frequency, ultimately improving patient compliance.

Modulating Physicochemical Properties

The high electronegativity of fluorine can significantly alter the electronic properties of a molecule. This can lead to:

  • Increased Binding Affinity: The introduction of fluorine can create favorable interactions with the target protein, such as hydrogen bonds or dipole-dipole interactions, leading to enhanced binding affinity and potency.

  • Altered pKa: Fluorine's electron-withdrawing nature can lower the pKa of nearby basic functional groups, which can influence a drug's absorption, distribution, and target engagement.

  • Improved Membrane Permeability: In some cases, the introduction of fluorine can increase a molecule's lipophilicity, which can facilitate its passage across biological membranes, including the blood-brain barrier.[5]

Section 3: Application in Kinase Inhibitor Development – Targeting the FGFR Signaling Pathway

A prime example of the strategic application of the this compound scaffold is in the development of inhibitors for Fibroblast Growth Factor Receptors (FGFRs). The FGFR signaling pathway is a crucial regulator of cell proliferation, differentiation, and angiogenesis.[6][7][8][9] Aberrant activation of this pathway through mutations, gene amplifications, or translocations is a known driver in various cancers.[6]

The FGFR Signaling Cascade: A Target for Cancer Therapy

The FGFR signaling pathway is initiated by the binding of fibroblast growth factors (FGFs) to their corresponding receptors on the cell surface. This binding event triggers receptor dimerization and autophosphorylation of the intracellular kinase domains, leading to the activation of downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways.[6][7][10] These pathways ultimately regulate gene expression and drive cellular processes that can contribute to tumor growth and survival.

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR FGF->FGFR Binding & Dimerization RAS RAS FGFR->RAS Activation PI3K PI3K FGFR->PI3K Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription

Figure 1: Simplified schematic of the FGFR signaling pathway.

Case Study: Enhancing Metabolic Stability of FGFR Inhibitors

In a notable study focused on the discovery of potent FGFR inhibitors with a 5H-pyrrolo[2,3-b]pyrazine scaffold, researchers strategically introduced a fluorine atom onto the dimethoxybenzene ring of their lead compound.[11] The initial dimethoxybenzene-containing compounds, while potent, suffered from poor metabolic stability, primarily due to demethylation of the methoxy groups by cytochrome P450 enzymes.

The researchers hypothesized that reducing the electron density of the dimethoxybenzene ring would make it less susceptible to oxidative metabolism. By adding a fluorine atom to create a fluoro-dimethoxybenzene moiety, they successfully reduced the rate of demethylation and improved the metabolic stability of the compound.[11] This seemingly minor modification was a critical step in optimizing the pharmacokinetic profile of the inhibitor, ultimately leading to a more effective drug candidate.

Section 4: A Potential Role in Targeting Lysine Acetyltransferases (KATs)

Emerging evidence suggests that the dimethoxybenzene scaffold may also be a valuable starting point for the development of inhibitors targeting Lysine Acetyltransferases (KATs). KATs are a family of enzymes that play a crucial role in regulating gene expression by catalyzing the acetylation of lysine residues on histone and non-histone proteins.[12][13][14] Dysregulation of KAT activity is implicated in a variety of diseases, including cancer.[12]

The KAT Signaling Pathway: A Key Epigenetic Regulator

KATs, in conjunction with histone deacetylases (HDACs), maintain the dynamic balance of protein acetylation, which is a key epigenetic modification. Acetylation of histones generally leads to a more open chromatin structure, facilitating gene transcription. Conversely, deacetylation results in a more condensed chromatin state and gene silencing.

KAT_Signaling_Pathway cluster_nucleus Nucleus KAT KAT Histone_deacetylated Histone (deacetylated) Condensed Chromatin KAT->Histone_deacetylated Acetylation HDAC HDAC Histone_acetylated Histone (acetylated) Open Chromatin HDAC->Histone_acetylated Deacetylation Gene_expression Gene Expression Histone_acetylated->Gene_expression

Figure 2: The role of KATs and HDACs in regulating gene expression.

Rationale for Targeting KATs with Dimethoxybenzene Derivatives

While direct evidence for the use of this compound in KAT inhibitor synthesis is still emerging, the structural features of this scaffold make it an attractive starting point. The dimethoxybenzene core can serve as a versatile platform for the introduction of various functional groups that can interact with the active site of KAT enzymes. The strategic placement of the fluorine atom can further enhance binding affinity and improve metabolic stability, as demonstrated in the context of kinase inhibitors.

Section 5: Experimental Protocols – A Representative Synthetic Workflow

The following section provides a representative, step-by-step experimental protocol for the functionalization of a this compound core to generate a key intermediate for kinase inhibitor synthesis. This protocol is a composite based on established synthetic methodologies for similar compounds and serves as a practical guide for researchers.

Electrophilic Bromination of this compound

This initial step introduces a bromine atom onto the aromatic ring, which can then serve as a handle for further cross-coupling reactions.

Materials:

  • This compound

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (anhydrous)

  • Standard laboratory glassware

  • Magnetic stirrer and heating mantle

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous acetonitrile, add N-Bromosuccinimide (1.05 eq) in one portion.

  • Stir the reaction mixture at room temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium thiosulfate.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired brominated product.

Suzuki-Miyaura Cross-Coupling for Scaffold Elaboration

This powerful cross-coupling reaction allows for the formation of a carbon-carbon bond, enabling the connection of the brominated intermediate to a desired heterocyclic core.

Materials:

  • Brominated this compound derivative (from step 5.1)

  • Desired boronic acid or boronate ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane/water mixture)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a reaction vessel, add the brominated this compound derivative (1.0 eq), the boronic acid or boronate ester (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent mixture (e.g., 1,4-dioxane/water 4:1).

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Cool the reaction mixture to room temperature and dilute with water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired coupled product.

Synthetic_Workflow Start This compound Step1 Electrophilic Bromination (NBS, Acetonitrile) Start->Step1 Intermediate Brominated Intermediate Step1->Intermediate Step2 Suzuki-Miyaura Coupling (Boronic Acid, Pd Catalyst, Base) Intermediate->Step2 Product Kinase Inhibitor Scaffold Step2->Product

Figure 3: A representative synthetic workflow for the elaboration of the this compound scaffold.

Conclusion: A Versatile Building Block for Next-Generation Therapeutics

This compound has firmly established itself as a valuable and versatile building block in the medicinal chemist's toolbox. Its unique combination of a fluorine atom and two methoxy groups on an aromatic ring provides a powerful platform for the rational design of drug candidates with enhanced metabolic stability and potent biological activity. As demonstrated in the development of FGFR inhibitors, the strategic incorporation of this scaffold can overcome critical pharmacokinetic hurdles, transforming a promising but flawed lead into a viable therapeutic candidate. As our understanding of complex signaling pathways continues to grow, the demand for precisely engineered molecular scaffolds like this compound will undoubtedly increase, paving the way for the discovery of the next generation of targeted therapies.

References

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  • Design, synthesis and biological evaluation of novel 1H-1,2,4-triazole, benzothiazole and indazole-based derivatives as potent FGFR1 inhibitors viafragment-based virtual screening. J Enzyme Inhib Med Chem. 2019; 34(1): 1599–1611. [Link]
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  • Suzuki–Miyaura reactions of 3,5-dichloro-2,4,6-trifluoropyridine.
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  • (PDF) 1-Fluoro-2,5-dimethoxy-4-nitrobenzene.

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4-Fluoro-1,2-dimethoxybenzene: A Strategic Building Block for Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Abstract

In the intricate tapestry of modern synthetic chemistry, particularly within pharmaceutical and materials science, the judicious selection of building blocks is paramount. 4-Fluoro-1,2-dimethoxybenzene, also known as 4-fluoroveratrole, has emerged as a synthon of considerable strategic value.[1] Its unique trifunctional substitution pattern—a fluorine atom flanked by two activating methoxy groups—creates a nuanced reactivity profile that synthetic chemists can exploit for precise molecular construction. This guide provides an in-depth exploration of the chemical behavior of this compound, elucidating the principles behind its reactivity and presenting field-proven methodologies for its application in key synthetic transformations.

Core Physicochemical Properties and Reactivity Profile

This compound is a colorless to pale orange liquid with a molecular weight of 156.16 g/mol .[1][2] Its synthetic utility is fundamentally governed by the electronic interplay between its substituents. The two methoxy groups are powerful electron-donating groups (EDGs) that activate the aromatic ring towards electrophilic attack through resonance effects.[3] Conversely, the fluorine atom is highly electronegative, deactivating the ring inductively while also being capable of acting as a leaving group in nucleophilic aromatic substitution (SNAr) reactions.[3][4] This dichotomy of activating and deactivating influences makes this compound a versatile platform for constructing complex molecular architectures.[3]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 398-62-9[1][2]
Molecular Formula C₈H₉FO₂[1][2]
Molecular Weight 156.16 g/mol [1]
Appearance Colorless to orange to green clear liquid[1][5]
Boiling Point 123 °C / 45 mmHg[1]
Density 1.19 g/cm³[1]
Solubility Soluble in water (0.079 g/L at 25°C)[6]

Key Synthetic Transformations and Methodologies

The strategic application of this compound is best understood through the lens of the major reaction classes it facilitates.

Electrophilic Aromatic Substitution (EAS)

The strong activating effect of the two methoxy groups renders the ring highly susceptible to electrophilic attack.[3][7] The regiochemical outcome is dictated by the cumulative directing effects of the three substituents. The methoxy groups are ortho, para-directors, while the fluorine atom is also an ortho, para-director (though deactivating). The positions ortho to the methoxy groups (C3 and C6) and ortho to the fluorine (C3 and C5) are the most likely sites of substitution. Steric hindrance and the powerful activation by the methoxy groups often favor substitution at the C5 position.

Experimental Protocol: Friedel-Crafts Acylation of this compound

This protocol describes a representative Friedel-Crafts acylation to install a benzoyl group, a common precursor to more complex functionalities.

  • Objective: To synthesize (2-fluoro-4,5-dimethoxyphenyl)(phenyl)methanone.

  • Step 1: Setup and Inert Atmosphere: A 250 mL three-necked, round-bottom flask is flame-dried under vacuum and allowed to cool under a positive pressure of dry nitrogen. The flask is equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser with a nitrogen inlet.

  • Step 2: Reagent Charging: The flask is charged with anhydrous aluminum chloride (AlCl₃, 1.2 eq.) and placed in an ice-water bath. Anhydrous dichloromethane (DCM, 100 mL) is added, followed by the slow addition of this compound (1.0 eq.).

  • Step 3: Addition of Acylating Agent: Benzoyl chloride (1.1 eq.) dissolved in 20 mL of anhydrous DCM is added dropwise from the dropping funnel over 30 minutes, maintaining the internal temperature below 5 °C.

    • Causality: This slow, cold addition is crucial to control the exothermic reaction and prevent side reactions, such as di-acylation or polymerization.

  • Step 4: Reaction Progression: After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature. The reaction is stirred for 4-8 hours and monitored for completion by Thin Layer Chromatography (TLC).

  • Step 5: Quenching and Work-up: The reaction mixture is slowly and carefully poured into a beaker containing 200 g of crushed ice and 50 mL of concentrated HCl.

    • Causality: The acidic ice-water quench serves two purposes: it hydrolyzes the aluminum chloride catalyst and decomposes the aluminum-ketone complex, liberating the product.

  • Step 6: Extraction and Purification: The mixture is transferred to a separatory funnel, and the organic layer is collected. The aqueous layer is extracted twice more with DCM. The combined organic layers are washed with saturated sodium bicarbonate solution, then with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the pure ketone.

Directed ortho-Metalation (DoM)

Directed ortho-metalation is a powerful C-H functionalization technique where a directing metalation group (DMG) guides a strong base (typically an organolithium reagent) to deprotonate the adjacent ortho position.[8][9] The methoxy groups in this compound can serve as effective DMGs, enabling highly regioselective lithiation.[8][9] This generates a potent nucleophilic aryllithium species that can be trapped with various electrophiles.

Caption: Workflow for Directed ortho-Metalation of this compound.

  • Trustworthiness: The success of a DoM protocol relies on stringent control of reaction conditions. The use of anhydrous solvents and reagents under an inert atmosphere is non-negotiable. The extremely low temperature (-78 °C) is required to prevent decomposition of the aryllithium intermediate and to avoid side reactions, such as metal-halogen exchange or attack on the solvent. The regioselectivity is validated by spectroscopic analysis (NMR) of the final product.

Nucleophilic Aromatic Substitution (SNAr)

The C-F bond, while typically strong, can be displaced by a nucleophile if the aromatic ring is sufficiently electron-poor.[4][10][11] While this compound itself is electron-rich and unreactive in SNAr, the introduction of a strong electron-withdrawing group (EWG), such as a nitro or cyano group, dramatically activates the ring for this transformation.[4][12] The fluorine is an excellent leaving group in this context, often better than other halogens, because its high electronegativity strongly polarizes the carbon-halogen bond, making the carbon atom highly electrophilic and susceptible to nucleophilic attack.[11]

SNAr_Mechanism A Substrate (EWG-activated) C Meisenheimer Complex (Resonance Stabilized) A->C + Nu⁻ (Slow Step) B Nucleophile (Nu⁻) B->C D Product C->D - F⁻ (Fast Step) F Leaving Group (F⁻) C->F

Caption: Generalized mechanism for Nucleophilic Aromatic Substitution (SNAr).

Palladium-Catalyzed Cross-Coupling Reactions

This compound is a valuable precursor for cross-coupling reactions, a cornerstone of modern C-C and C-heteroatom bond formation.[13][14] While the C-F bond itself is generally unreactive towards standard Pd-catalyzed cross-coupling, the molecule can be readily converted into a suitable coupling partner. For example, following a DoM protocol, the resulting aryllithium can be converted to an arylboronic ester, which is an excellent substrate for Suzuki-Miyaura cross-coupling.[13] This two-step sequence allows the this compound core to be connected to a vast array of other aromatic, heteroaromatic, or vinyl groups.

Applications in Drug Discovery and Advanced Materials

The unique substitution pattern of this compound makes it a desirable building block in several high-value applications:

  • Pharmaceutical Development: The fluoroveratrole moiety is found in numerous biologically active molecules. The fluorine atom can enhance metabolic stability by blocking sites of oxidative metabolism, while the methoxy groups can improve solubility and provide hydrogen bond accepting points for target engagement.[1][3] It serves as a key intermediate in the synthesis of potential anti-inflammatory and anti-cancer drugs.[1] For instance, chalcones derived from this scaffold have been investigated as anti-invasive agents for cancer therapy.[15]

  • Materials Science: The incorporation of fluorinated aromatic units can impart desirable properties to polymers and other advanced materials, such as improved thermal stability and chemical resistance.[1][16]

Conclusion

This compound is far more than a simple aromatic compound; it is a sophisticated synthetic tool. Its value lies in the predictable and controllable reactivity imparted by its unique arrangement of substituents. By understanding the principles of electrophilic substitution, directed metalation, and its potential for cross-coupling, researchers can leverage this building block to streamline the synthesis of complex and high-value molecules. The methodologies outlined in this guide provide a robust foundation for chemists in both academic and industrial settings to unlock the full potential of this versatile synthon, accelerating innovation in drug discovery and materials science.

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  • Title: Discovery of 1-{4-[3-fluoro-4-((3s,6r)-3-methyl-1,1-dioxo-6-phenyl-[1][3]thiazinan-2-ylmethyl)-phenyl]-piperazin-1-yl}-ethanone (GNE-3500)
  • Title: Directed ortho-lithiation: observation of an unexpected 1-lithio to 3-lithio conversion of 1-lithio-naphthyllithium compounds with an ortho-directing 2-(dimethylamino)

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electronic effects of the fluoro group in 4-Fluoroveratrole

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Electronic Effects of the Fluoro Group in 4-Fluoroveratrole

For Researchers, Scientists, and Drug Development Professionals

Abstract

The introduction of fluorine into organic molecules profoundly alters their physicochemical properties, a strategy widely exploited in pharmaceutical and materials science. This guide provides a detailed examination of the electronic effects of the fluoro group as exemplified by 4-fluoroveratrole (4-fluoro-1,2-dimethoxybenzene). We will dissect the nuanced interplay between fluorine's strong inductive electron withdrawal and its paradoxical resonance electron donation. This document moves from fundamental principles to quantitative analysis using Hammett constants, spectroscopic evidence, and computational insights, providing a comprehensive resource for professionals seeking to understand and leverage fluorine's unique electronic signature in molecular design.

The Fundamental Dichotomy: Inductive vs. Resonance Effects

The electronic influence of a substituent on an aromatic ring is primarily governed by two competing forces: the inductive and resonance effects.

  • Inductive Effect (I): This effect is transmitted through the sigma (σ) bonds and arises from the intrinsic electronegativity of the substituent relative to carbon.[1][2] Highly electronegative atoms, like fluorine, pull electron density away from the ring, an effect designated as -I. This effect weakens with distance.

  • Resonance Effect (R or M): This effect involves the delocalization of lone pair electrons or pi (π) electrons from the substituent into the aromatic π-system.[2] Substituents with available lone pairs, such as halogens and alkoxy groups, can donate electron density into the ring, a phenomenon known as a +R effect. This donation primarily increases electron density at the ortho and para positions.

The overall impact of a substituent on the ring's reactivity and the regioselectivity of reactions like electrophilic aromatic substitution is determined by the net balance of these two effects.

The Unique Electronic Signature of Fluorine

Fluorine stands apart from other halogens due to its extreme electronegativity and small atomic size. This results in a pronounced duality in its electronic behavior when attached to an aromatic ring.

  • Strong Inductive Withdrawal (-I): As the most electronegative element, fluorine exerts a powerful electron-withdrawing inductive effect, decreasing the overall electron density of the benzene ring.[3][4][5] This withdrawal deactivates the ring towards electrophilic attack compared to unsubstituted benzene.

  • Moderate Resonance Donation (+R): Despite its electronegativity, fluorine possesses three lone pairs of electrons in its 2p orbitals, which can overlap with the 2p orbitals of the ring carbons. This allows for resonance donation of electron density into the π-system.[1][3] However, due to the large energy difference and poor overlap between the fluorine and carbon 2p orbitals, this +R effect is weaker than its -I effect.[1]

This interplay makes fluorine and other halogens unique: they are deactivating groups that are nonetheless ortho-, para-directing.[1][2][6] The resonance effect, though weaker overall, is sufficient to stabilize the carbocation intermediates formed during ortho and para attack more than the intermediate for meta attack.

Caption: Opposing electronic effects of the fluoro substituent.

Case Study: Electronic Landscape of 4-Fluoroveratrole

4-Fluoroveratrole provides an excellent platform to study these competing effects in a more complex system. The molecule features three substituents: two electron-donating methoxy (-OCH₃) groups and the aforementioned fluoro group.

  • Methoxy Groups (-OCH₃): These are powerful activating groups. Oxygen is electronegative, exerting a -I effect, but its lone pairs engage in a very strong +R effect, which overwhelmingly dominates.[6] They strongly activate the ring and are ortho-, para-directors.

  • Fluoro Group (-F): As established, this is a deactivating, ortho-, para-directing group.

In 4-fluoroveratrole, the fluorine is para to one methoxy group and meta to the other. The overall electron density of the ring is significantly enhanced by the two methoxy groups, which counteracts the deactivating nature of the fluorine. The resulting electronic environment is a complex summation of these individual contributions.

Quantitative and Spectroscopic Analysis

The electronic effects can be quantified and observed using established analytical techniques.

Hammett Constants

The Hammett equation (log(K/K₀) = σρ) provides a quantitative measure of a substituent's electronic effect on reaction rates and equilibria.[7][8][9] The substituent constant, σ, reflects the inductive (σI) and resonance (σR) contributions. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.

SubstituentHammett Constant (σp)Hammett Constant (σm)Dominant Effect
-F +0.06+0.34Strong -I, Moderate +R
-OCH₃ -0.27+0.12Strong +R, Moderate -I
Data sourced from compilations of Hammett constants.[7][10]

The positive σ values for fluorine confirm its net electron-withdrawing character.[10] Conversely, the negative σp value for the methoxy group highlights its powerful electron-donating resonance effect in the para position.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the electronic environment of individual atoms within a molecule.[11]

  • ¹³C NMR: The chemical shift of a carbon atom in the aromatic ring is highly sensitive to its local electron density. In 4-fluoroveratrole, the carbon atom directly bonded to fluorine (C4) will experience a significant downfield shift (higher ppm) due to the large C-F coupling constant and fluorine's inductive effect. The carbons bonded to the oxygen atoms (C1, C2) will also be downfield. Conversely, the carbons ortho to the powerful donating methoxy groups (e.g., C3 and C6) would be expected to be shielded (upfield shift) relative to similar, unsubstituted positions.

  • ¹H NMR: The aromatic protons will also show chemical shift variations reflecting the electron density. Protons on carbons with higher electron density will be shielded and appear at a lower ppm.

  • ¹⁹F NMR: The chemical shift of the fluorine atom provides direct information about its electronic environment.

Atom PositionExpected ¹³C Chemical Shift (ppm)Rationale
C1 (-OCH₃)~145-150Deshielded by electronegative oxygen.
C2 (-OCH₃)~140-145Deshielded by electronegative oxygen.
C3 (H)~100-105Shielded by +R effect from adjacent -OCH₃ group.
C4 (-F)~150-155 (with large C-F coupling)Deshielded by electronegative fluorine.
C5 (H)~110-115Shielded by +R effect from para -OCH₃ group.
C6 (H)~115-120Influenced by ortho and meta substituents.
Note: These are estimated values for illustrative purposes. Actual values can be found in spectral databases.[12]

Experimental Workflow: Synthesis and Characterization

A robust understanding requires verifiable experimental protocols.

Synthesis of 4-Fluoroveratrole

An improved synthesis of 4-fluoroveratrole can be achieved via fluorination of veratrole. While multiple methods exist, a common laboratory approach involves electrophilic fluorination.

Protocol: Electrophilic Fluorination of Veratrole

  • Dissolution: Dissolve veratrole (1,2-dimethoxybenzene) in a suitable anhydrous solvent (e.g., acetonitrile) in a flask under an inert atmosphere (N₂ or Ar).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Fluorinating Agent: Slowly add a solution of an electrophilic fluorinating agent, such as Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)), portion-wise to the stirred solution. Rationale: Selectfluor® is a safe and effective source of electrophilic "F⁺", which is required for this transformation.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup: Once the starting material is consumed, quench the reaction by adding water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield pure 4-fluoroveratrole.[13]

Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Dissolve Veratrole add_reagent Add Electrophilic Fluorinating Agent start->add_reagent react Reaction & Monitoring (TLC/GC-MS) add_reagent->react workup Aqueous Workup & Extraction react->workup purify Column Chromatography workup->purify nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) purify->nmr ms Mass Spectrometry purify->ms final_product Pure 4-Fluoroveratrole nmr->final_product ms->final_product

Caption: Experimental workflow for synthesis and analysis.

NMR Spectroscopic Analysis Protocol
  • Sample Preparation: Accurately weigh ~10-20 mg of purified 4-fluoroveratrole and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Instrument Setup: Place the sample in the NMR spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

  • Acquisition: Acquire standard ¹H, ¹³C{¹H} (proton-decoupled), and ¹⁹F{¹H} spectra.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.

  • Interpretation: Calibrate the spectra using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C). Integrate the ¹H signals and assign all peaks based on their chemical shifts, coupling patterns, and established knowledge of substituent effects.

Predicting Chemical Reactivity

The electronic landscape of 4-fluoroveratrole dictates its reactivity in electrophilic aromatic substitution. The two methoxy groups are strong activators, while the fluorine is a weak deactivator. The directing effects are as follows:

  • -OCH₃ at C1: Directs ortho (C2, C6) and para (C4).

  • -OCH₃ at C2: Directs ortho (C1, C3) and para (C5).

  • -F at C4: Directs ortho (C3, C5) and para (C1).

The positions C1, C2, and C4 are already substituted. The remaining positions are C3, C5, and C6.

  • Position C5: Is para to the C2-methoxy and ortho to the C4-fluoro. Both groups direct here.

  • Position C3: Is ortho to the C2-methoxy and ortho to the C4-fluoro. Both groups direct here.

  • Position C6: Is ortho to the C1-methoxy.

The powerful activating and directing effects of the methoxy groups will dominate. The positions activated by both methoxy groups (C3 and C5) are the most likely sites for electrophilic attack. Steric hindrance may play a role in favoring one position over the other.

Caption: Predicted reactivity of 4-fluoroveratrole.

Conclusion

The fluoro group in 4-fluoroveratrole presents a classic case of competing electronic effects. Its potent electron-withdrawing inductive effect (-I) deactivates the aromatic ring, while its lone-pair resonance donation (+R) directs incoming electrophiles to the ortho and para positions.[5][14] In the context of the strongly activating methoxy groups in 4-fluoroveratrole, the fluorine's influence is modulated but remains critical to the molecule's overall electronic structure and reactivity. A thorough understanding of this electronic duality, validated through quantitative measures like Hammett constants and spectroscopic tools like NMR, is essential for scientists aiming to rationally design molecules with tailored properties for applications in drug development and advanced materials.

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A Technical Guide to the Solubility and Stability of 4-Fluoro-1,2-dimethoxybenzene for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

4-Fluoro-1,2-dimethoxybenzene, also known as 4-Fluoroveratrole, is a key chemical intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its molecular structure, featuring a fluorinated aromatic ring and two methoxy groups, imparts unique properties that enhance reactivity, selectivity, bioavailability, and solubility in synthetic pathways.[1] For researchers, scientists, and drug development professionals, a comprehensive understanding of this compound's solubility and stability is not merely academic—it is a prerequisite for successful formulation, process optimization, and regulatory compliance. This guide provides an in-depth analysis of these critical parameters, offering both established data and field-proven experimental protocols to empower researchers in their application of this versatile molecule.

Core Physicochemical Properties

A foundational understanding begins with the compound's basic physicochemical properties. These data are essential for everything from calculating molar concentrations to setting up appropriate analytical methods.

Table 1: Physicochemical Properties of this compound

Property Value Source(s)
Molecular Formula C₈H₉FO₂ [2]
Molecular Weight 156.16 g/mol [1]
CAS Number 398-62-9 [2]
Appearance Clear, colorless to pale yellow/orange liquid [1][3]
Density 1.19 g/cm³ [1]
Boiling Point 123 °C @ 45 mmHg [1]
Refractive Index 1.5080-1.5120 @ 20°C [3]

| Purity (Typical) | ≥ 97% (GC) |[1][4] |

Solubility Profile: From Theory to Practice

Solubility is a critical determinant of a compound's utility in both synthetic reactions and final drug formulations. The "like dissolves like" principle provides a starting point for understanding the behavior of this compound. The molecule possesses both polar (methoxy ethers, fluorine) and nonpolar (benzene ring) characteristics, suggesting broad solubility in a range of organic solvents. The methoxy groups, in particular, are noted to contribute to improved solubility profiles in biologically relevant contexts.[1]

Quantitative Solubility Data

While extensive quantitative data is not widely published, a key data point for aqueous solubility has been established. For organic solvents, the compound is expected to be miscible or highly soluble in polar aprotic and many polar protic solvents.

Table 2: Quantitative Solubility of this compound

Solvent Type Solubility (at 25°C) Source(s)
Water Polar Protic 0.079 g/L [5][6]
Dimethyl Sulfoxide (DMSO) Polar Aprotic Expected to be freely miscible [7][8]
Ethanol Polar Protic Expected to be freely miscible -
Methanol Polar Protic Expected to be freely miscible -
Dichloromethane (DCM) Nonpolar Expected to be freely miscible -

| Hexane | Nonpolar | Expected to have limited solubility | - |

Note: "Freely miscible" is an expert estimation based on the compound's structure and the properties of the solvents. Quantitative determination is recommended via the protocol below.

Experimental Workflow: Solubility Determination

The following workflow provides a robust method for systematically determining the solubility of this compound in various solvents.

G Figure 1: Solubility Determination Workflow cluster_prep Preparation cluster_exp Experiment (Shake-Flask Method) cluster_analysis Analysis prep_solvent Select Solvents (e.g., Water, EtOH, DMSO, DCM) exp_add Add excess compound to a known volume of solvent prep_solvent->exp_add prep_compound Obtain high-purity This compound prep_compound->exp_add prep_temp Equilibrate all materials to controlled temperature (e.g., 25°C) prep_temp->exp_add exp_shake Agitate mixture until equilibrium is reached (e.g., 24-48h) exp_add->exp_shake exp_settle Allow undissolved solid/liquid to settle exp_shake->exp_settle exp_sample Extract a clear aliquot of the supernatant exp_settle->exp_sample ana_dilute Dilute sample accurately with a suitable mobile phase exp_sample->ana_dilute ana_quantify Quantify concentration using a validated analytical method (e.g., HPLC-UV) ana_dilute->ana_quantify ana_calc Calculate solubility (e.g., in g/L or mg/mL) ana_quantify->ana_calc

Caption: Workflow for quantitative solubility determination.

Detailed Protocol: Quantitative Solubility by HPLC-UV

This protocol details the steps for determining solubility using the shake-flask method coupled with High-Performance Liquid Chromatography (HPLC) analysis.

  • Preparation:

    • Prepare saturated solutions by adding an excess of this compound to a known volume (e.g., 5 mL) of each test solvent in separate glass vials.

    • Seal the vials securely.

  • Equilibration:

    • Place the vials in a temperature-controlled shaker bath (e.g., 25°C ± 0.5°C).

    • Agitate the samples for a minimum of 24 hours to ensure equilibrium is reached. A longer duration (48-72 hours) is recommended to be certain.

  • Sampling:

    • After agitation, allow the vials to stand undisturbed in the temperature bath for at least 4 hours to allow undissolved material to sediment.

    • Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the aliquot through a 0.45 µm syringe filter (ensure the filter is compatible with the solvent) into a clean vial. This step is critical to remove any suspended microparticles.

  • Analysis:

    • Prepare a series of accurate dilutions of the filtered supernatant using a suitable solvent (typically the mobile phase of the HPLC method).

    • Quantify the concentration of this compound in the diluted samples using a pre-validated, stability-indicating HPLC-UV method (see Section 5.0).

    • Calculate the original concentration in the saturated solution, accounting for the dilution factors. This value represents the quantitative solubility.

Stability Profile: Ensuring Integrity and Shelf-Life

The chemical stability of an active pharmaceutical ingredient (API) or intermediate is a non-negotiable aspect of drug development. Stability studies are essential to identify degradation products, establish shelf-life, and define proper storage conditions. The carbon-fluorine bond is one of the strongest in organic chemistry, generally conferring high thermal and oxidative stability.[9] However, the overall stability of this compound will also depend on the lability of the methoxy groups and the potential for reactions on the aromatic ring.

Potential Degradation Pathways

For a molecule like this compound, several degradation pathways should be investigated in forced degradation (stress testing) studies:

  • Hydrolysis: The ether linkages of the methoxy groups could be susceptible to cleavage under strong acidic or basic conditions, potentially yielding fluorinated phenol derivatives.

  • Oxidation: The benzene ring and methoxy groups are potential sites for oxidation, which could lead to ring-opening or the formation of various oxygenated species.

  • Photolysis: Aromatic systems can be susceptible to degradation upon exposure to UV or visible light. Photolysis can be an important degradation pathway for fluorinated compounds, potentially leading to a variety of byproducts or defluorination.[9][10]

Studies on related fluoroaromatic compounds have shown that microbial or metabolic degradation often proceeds via hydroxylation and subsequent ortho-cleavage of the aromatic ring.[11] While not a direct measure of chemical stability, this provides insight into the molecule's reactive sites.

Experimental Workflow: Forced Degradation Study

A forced degradation study is designed to intentionally degrade the sample to identify potential degradation products and validate the analytical method's ability to resolve them from the parent compound.

G Figure 2: Forced Degradation Study Workflow cluster_prep Preparation cluster_stress Stress Conditions (Parallel Experiments) cluster_analysis Analysis & Evaluation prep_solution Prepare stock solution of compound in a suitable solvent (e.g., 1 mg/mL in ACN:Water) stress_acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) prep_solution->stress_acid stress_base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) prep_solution->stress_base stress_ox Oxidative (e.g., 3% H₂O₂, RT) prep_solution->stress_ox stress_therm Thermal (e.g., 80°C, solid & solution) prep_solution->stress_therm stress_photo Photolytic (ICH Q1B conditions) prep_solution->stress_photo prep_controls Prepare a Time 0 (T0) sample and a Control sample (stored at 2-8°C) ana_hplc Analyze all samples by Stability-Indicating HPLC-UV/MS prep_controls->ana_hplc ana_sample Sample at time points (e.g., 2, 8, 24, 48h) stress_acid->ana_sample stress_base->ana_sample stress_ox->ana_sample stress_therm->ana_sample stress_photo->ana_sample ana_neutralize Neutralize acid/base samples before injection ana_sample->ana_neutralize ana_neutralize->ana_hplc ana_eval Evaluate: % Degradation, Peak Purity, Mass Balance, Identify Degradants ana_hplc->ana_eval

Caption: Systematic approach for conducting a forced degradation study.

Detailed Protocol: Forced Degradation Study
  • Stock Solution: Prepare a 1 mg/mL solution of this compound in a 50:50 mixture of acetonitrile and water.

  • Stress Conditions: For each condition, use a separate aliquot of the stock solution.

    • Acid Hydrolysis: Add an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Store at 60°C.

    • Base Hydrolysis: Add an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Store at 60°C.

    • Oxidative Degradation: Add an equal volume of 6% H₂O₂ to achieve a final concentration of 3% H₂O₂. Store at room temperature, protected from light.

    • Thermal Degradation: Store aliquots of both the stock solution and the solid compound at 80°C.

    • Photostability: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). A control sample should be wrapped in aluminum foil and stored under the same conditions.

  • Sampling and Analysis:

    • Analyze a "time zero" sample immediately after preparation.

    • At specified time points (e.g., 4, 8, 24, 48 hours), withdraw an aliquot from each stress condition.

    • Neutralize the acid and base hydrolysis samples with an equimolar amount of base or acid, respectively, before analysis.

    • Analyze all samples, including a control sample kept at 2-8°C, using a stability-indicating analytical method.

  • Evaluation:

    • Calculate the percentage of degradation.

    • Analyze the chromatograms for the appearance of new peaks (degradants).

    • Perform peak purity analysis using a photodiode array (PDA) detector to ensure the main peak is not co-eluting with degradants.

    • Use LC-MS to obtain mass information on the degradation products to aid in their identification.

Analytical Methodologies for Quantification

A reliable and robust analytical method is the cornerstone of both solubility and stability studies. For a non-volatile, UV-active compound like this compound, HPLC with UV detection is the method of choice for routine quantification.[12] Gas Chromatography-Mass Spectrometry (GC-MS) is also highly suitable, particularly for purity assessment and identification.[2]

Protocol: Recommended Starting HPLC-UV Method

This method provides a starting point for developing a validated, stability-indicating HPLC method.

Table 3: Starting HPLC-UV Method Parameters

Parameter Recommended Condition Rationale
Column C18, 4.6 x 150 mm, 5 µm Standard reversed-phase column suitable for moderately polar aromatic compounds.
Mobile Phase A Water with 0.1% Formic Acid Provides good peak shape and is MS-compatible if needed.
Mobile Phase B Acetonitrile with 0.1% Formic Acid Common organic modifier with good UV transparency.
Gradient Start at 40% B, ramp to 95% B over 15 min, hold 5 min, return to 40% B A gradient elution is recommended to ensure elution of any potential, less polar degradants.
Flow Rate 1.0 mL/min Standard flow rate for a 4.6 mm ID column.
Column Temperature 30°C Provides reproducible retention times.
Injection Volume 10 µL A typical volume to balance sensitivity and peak shape.
UV Detection 278 nm A common wavelength for substituted benzene rings; scan with PDA to confirm λmax.[12]

| Diluent | Acetonitrile/Water (50:50) | Ensures sample solubility and compatibility with the mobile phase. |

Method development and validation (specificity, linearity, accuracy, precision, LOD/LOQ) are required before use in formal studies.

Summary and Recommendations for Researchers

  • Solubility: this compound exhibits low aqueous solubility but is expected to be highly soluble in common organic solvents like DMSO, ethanol, and DCM. For formulation development, precise solubility determination in relevant solvent systems is critical and should be performed empirically using the shake-flask protocol outlined.

  • Stability: The molecule is expected to be relatively stable due to the strong C-F bond. However, forced degradation studies are essential to probe for potential hydrolysis of the ether linkages and photolytic degradation. These studies must be conducted early in the development process to inform formulation and packaging decisions.

  • Analytics: HPLC-UV is the recommended technique for quantification in both solubility and stability studies. The development of a stability-indicating method capable of separating the parent compound from all potential degradants is a mandatory prerequisite for reliable data generation.

By applying the principles and protocols within this guide, researchers can confidently characterize the solubility and stability of this compound, ensuring a solid foundation for its successful application in pharmaceutical and chemical development.

References

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literature review of 4-Fluoro-1,2-dimethoxybenzene synthesis and reactions

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Reactions of 4-Fluoro-1,2-dimethoxybenzene

Authored by: Gemini, Senior Application Scientist

Abstract

This compound, also known as 4-fluoroveratrole, is a versatile fluorinated aromatic compound that serves as a critical building block in the synthesis of complex molecules.[1][2] Its strategic importance is rooted in the unique interplay of its substituents: two electron-donating methoxy groups that activate the ring for electrophilic substitution and a fluorine atom that modulates the molecule's electronic properties, metabolic stability, and binding affinities.[3] This combination makes it an invaluable intermediate in the development of pharmaceuticals, agrochemicals, and advanced materials.[1][4] This guide provides an in-depth exploration of the primary synthetic routes to this compound and a detailed analysis of its chemical reactivity, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of 4-Fluoroveratrole

Fluorinated aromatic compounds are a cornerstone of modern medicinal chemistry.[3] The introduction of a fluorine atom can profoundly alter a molecule's physicochemical properties, including lipophilicity, pKa, and metabolic stability, which are critical parameters in drug design.[3][5] Specifically, replacing a hydrogen atom with fluorine can block sites susceptible to oxidative metabolism by cytochrome P450 enzymes, thereby enhancing a drug candidate's bioavailability and half-life.[3]

Simultaneously, the 1,2-dimethoxybenzene (veratrole) scaffold is a common motif in numerous natural products and bioactive molecules.[3] The electron-donating methoxy groups activate the aromatic ring, making it highly amenable to electrophilic substitution and providing a versatile handle for constructing complex molecular architectures.[3]

This compound (Figure 1) synergistically combines these features. It is a key intermediate used in the synthesis of novel therapeutic agents, including anti-inflammatory and anti-cancer drugs, where its unique electronic profile allows for selective chemical transformations and improved pharmacological properties.[1]

Figure 1: Chemical Structure and Properties

PropertyValue
CAS Number 398-62-9[2][6][7]
Molecular Formula C₈H₉FO₂[2][6][7]
Molecular Weight 156.15 g/mol [2][6][7][8]
Synonyms 4-Fluoroveratrole, 1,2-Dimethoxy-4-fluorobenzene[2][7][9][10]
Appearance Colorless to light green liquid[10]
Solubility Soluble in water (0.079 g/L at 25°C)[9][11]

Synthesis Methodologies: Pathways to 4-Fluoroveratrole

The synthesis of this compound can be approached through several distinct pathways. The choice of method often depends on the scale of the synthesis, the availability of starting materials, and the desired purity.

Pathway I: Diazotization-Fluorination (Balz-Schiemann Reaction)

A classical and reliable method for introducing fluorine into an aromatic ring is the Balz-Schiemann reaction. This pathway commences with an aniline derivative, in this case, 3,4-dimethoxyaniline.

Workflow:

  • Diazotization: 3,4-dimethoxyaniline is treated with a source of nitrous acid (e.g., sodium nitrite in the presence of a strong acid like HBF₄) at low temperatures to form the corresponding diazonium tetrafluoroborate salt.

  • Thermal Decomposition: The isolated and dried diazonium salt is then gently heated. It decomposes to yield this compound, nitrogen gas, and boron trifluoride.

This method is well-established and has been cited for the preparation of this compound.[12]

Experimental Protocol: Balz-Schiemann Synthesis of 4-Fluoroveratrole

  • Step 1: Diazotization

    • Dissolve 3,4-dimethoxyaniline in an aqueous solution of tetrafluoroboric acid (HBF₄) cooled to 0-5°C in an ice bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, maintaining the temperature below 5°C.

    • Stir the mixture for an additional 30 minutes at low temperature to ensure complete formation of the diazonium salt, which will precipitate from the solution.

    • Collect the precipitate by filtration and wash it with cold diethyl ether.

  • Step 2: Fluorination

    • Carefully dry the isolated 3,4-dimethoxybenzenediazonium tetrafluoroborate salt.

    • In a suitable flask equipped for gas evolution, gently heat the dry salt until nitrogen evolution ceases.

    • The resulting crude product is purified by distillation or chromatography to yield pure this compound.

Pathway II: Electrophilic Fluorination of Veratrole

A more direct approach involves the electrophilic fluorination of the readily available starting material, 1,2-dimethoxybenzene (veratrole). This reaction utilizes a source of "electrophilic fluorine" (F⁺).

Causality Behind Reagent Choice: Direct fluorination with F₂ gas is highly exothermic and non-selective, making it impractical for fine chemical synthesis.[13] Modern electrophilic fluorinating reagents, such as Selectfluor® (F-TEDA-BF₄), offer a safer and more selective alternative.[14] These reagents are stable solids that deliver an F⁺ equivalent to an electron-rich aromatic ring.

The primary challenge in this approach is regioselectivity. The two methoxy groups are strongly activating and ortho-, para-directing. Electrophilic attack can potentially occur at positions 3, 4, or 5. However, substitution at the 4-position is generally favored due to a combination of electronic and steric factors.

Synthesis_Pathways cluster_0 Pathway I: Balz-Schiemann Reaction cluster_1 Pathway II: Electrophilic Fluorination Aniline 3,4-Dimethoxyaniline Diazonium Diazonium Salt Intermediate Aniline->Diazonium 1. NaNO₂, HBF₄ 2. Isolate Product This compound Diazonium->Product Heat (Δ) Veratrole 1,2-Dimethoxybenzene (Veratrole) Veratrole->Product Selectfluor® (Electrophilic F⁺ Source) caption Key synthetic routes to this compound.

Caption: General mechanism for Electrophilic Aromatic Substitution (EAS).

Nucleophilic Aromatic Substitution (SNA_r)

While less common for electron-rich systems, the fluorine atom can function as a leaving group in Nucleophilic Aromatic Substitution (SNA_r) reactions.

Mechanistic Insight: For an SNA_r reaction to proceed, two conditions are typically required:

  • A good leaving group must be present on the aromatic ring.

  • The ring must be activated by strong electron-withdrawing groups (e.g., -NO₂) positioned ortho or para to the leaving group.

Counterintuitively, fluorine is an excellent leaving group in this context. [15]The rate-determining step is the initial attack of the nucleophile on the carbon bearing the leaving group. [16]Fluorine's high electronegativity makes this carbon highly electrophilic and thus susceptible to attack. The subsequent loss of the fluoride ion, while breaking a strong C-F bond, is facilitated by the restoration of aromaticity. [16] While this compound itself is not sufficiently activated for easy SNA_r, derivatives bearing electron-withdrawing groups (e.g., a nitro or carbonyl group) would be expected to undergo this reaction readily, allowing for the introduction of various nucleophiles.

Ortho-Metallation

Directed ortho-metallation is a powerful strategy for the regioselective functionalization of substituted aromatics. The methoxy groups in this compound can direct a strong base, such as n-butyllithium, to deprotonate an adjacent ortho position.

  • Directing Effect: The methoxy group at C-2 is the most likely to direct metallation to the C-3 position, as the C-1 methoxy group has one ortho position blocked by the other methoxy group and the other blocked sterically by the fluorine.

  • Synthetic Utility: The resulting aryllithium intermediate is a potent nucleophile that can react with a wide range of electrophiles (e.g., CO₂, aldehydes, alkyl halides), providing a precise method for introducing new functional groups onto the aromatic ring. This approach avoids the regioselectivity issues often associated with EAS. [17]

Applications in Drug Discovery and Beyond

The utility of this compound is demonstrated by its application as a precursor in the synthesis of high-value molecules.

  • Pharmaceuticals: It serves as an important intermediate in the synthesis of various pharmaceuticals, where its structure contributes to enhanced efficacy, selectivity, solubility, and bioavailability. [1]It has been identified as a building block in the development of novel anti-inflammatory and anti-cancer drugs. [1]For example, related fluorinated dimethoxy-phenyl structures are found in potent and selective RORc inverse agonists developed for treating inflammatory diseases. [18]* Agrochemicals: The compound is used in the formulation of next-generation pesticides, contributing to agents that are more effective and less harmful to non-target species. [1]* Material Science: In materials science, this compound is employed in creating specialized polymers and materials, imparting improved thermal stability and chemical resistance. [1][4]

Conclusion

This compound stands out as a high-value synthetic intermediate due to the strategic placement of its functional groups. The interplay between the activating methoxy groups and the modulating fluorine atom provides a platform for diverse and selective chemical transformations. A thorough understanding of its synthesis, from classical methods like the Balz-Schiemann reaction to direct electrophilic fluorination, allows chemists to access this key building block efficiently. Furthermore, a grasp of its reactivity in electrophilic substitution, nucleophilic substitution, and ortho-metallation reactions unlocks its full potential for constructing complex molecular targets in drug discovery, agrochemistry, and materials science. As the demand for sophisticated, functionalized molecules continues to grow, the importance of versatile synthons like this compound will only increase.

References

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Methodological & Application

Application Notes & Protocols: Laboratory Scale Synthesis of 4-Fluoro-1,2-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 4-Fluoro-1,2-dimethoxybenzene

This compound, also known as 4-Fluoroveratrole, is a versatile aromatic compound that serves as a crucial intermediate in various fields of chemical synthesis.[1] Its strategic importance lies in the unique combination of a fluorine atom and two methoxy groups on a benzene ring. The fluorine atom can significantly modulate the electronic properties, lipophilicity, and metabolic stability of a molecule, making it a highly sought-after feature in medicinal chemistry and agrochemical design.[2][3] Consequently, this compound is a key building block in the development of novel pharmaceuticals, particularly anti-inflammatory and anti-cancer drugs, as well as advanced materials and specialized polymers.[1]

This document provides a detailed guide for the laboratory-scale synthesis of this compound, with a focus on the well-established Balz-Schiemann reaction. It is intended for researchers, scientists, and drug development professionals, offering not just a protocol, but also the underlying chemical principles and safety considerations essential for a successful and safe synthesis.

Synthetic Strategy: The Balz-Schiemann Reaction

Direct fluorination of aromatic compounds with elemental fluorine is often violent and difficult to control, leading to a mixture of products.[4][5] Therefore, indirect methods are preferred for regioselective fluorination. The Balz-Schiemann reaction is a classic and reliable method for introducing a fluorine atom onto an aromatic ring by converting a primary aromatic amine into the corresponding aryl fluoride via a diazonium tetrafluoroborate intermediate.[4][6][7] This reaction is particularly well-suited for the synthesis of this compound starting from the readily available 3,4-dimethoxyaniline.[8]

The overall transformation can be visualized in two primary stages:

  • Diazotization: The primary amine (3,4-dimethoxyaniline) is converted into a diazonium salt using nitrous acid, which is generated in situ.

  • Fluoro-dediazoniation: The diazonium salt is converted to a more stable diazonium tetrafluoroborate, which upon thermal decomposition, yields the desired aryl fluoride.[5][9]

Reaction Mechanism Workflow

The mechanism involves the initial formation of a diazonium cation, followed by anion exchange and thermal decomposition. The decomposition proceeds through an SN1-type process involving a transient aryl cation, which is then trapped by the fluoride ion.[4][7]

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Salt Formation cluster_2 Step 3: Decomposition A 3,4-Dimethoxyaniline (Ar-NH2) B Diazonium Salt (Ar-N2+) A->B NaNO2, H+ C Diazonium Tetrafluoroborate (Ar-N2+ BF4-) B->C HBF4 D This compound (Ar-F) C->D Heat (Δ) E N2 + BF3 C->E Heat (Δ)

Caption: The Balz-Schiemann reaction mechanism.

Detailed Experimental Protocol

This protocol outlines the synthesis of this compound from 3,4-dimethoxyaniline.

Materials and Reagents
ReagentCAS No.Mol. WeightMolar Eq.AmountNotes
3,4-Dimethoxyaniline6315-89-5153.18 g/mol 1.015.32 gStarting material
Concentrated HCl7647-01-036.46 g/mol ~3.0~30 mLCorrosive
Sodium Nitrite (NaNO₂)7632-00-069.00 g/mol 1.057.25 gOxidizer, Toxic
Fluoroboric Acid (HBF₄)16872-11-087.81 g/mol 1.1~22 mL (48% aq.)Toxic, Corrosive
IceN/A18.02 g/mol -As neededFor cooling
Methanol67-56-132.04 g/mol -For washingFlammable
Diethyl Ether60-29-774.12 g/mol -For washingFlammable
Toluene108-88-392.14 g/mol -For extractionFlammable
Sodium Hydroxide (NaOH)1310-73-240.00 g/mol -For washingCorrosive
Magnesium Sulfate (MgSO₄)7487-88-9120.37 g/mol -For dryingAnhydrous
Equipment
  • 500 mL three-neck round-bottom flask

  • Mechanical stirrer

  • Dropping funnel

  • Thermometer

  • Ice-salt bath

  • Büchner funnel and suction flask

  • Distillation apparatus (for vacuum distillation)

  • Standard laboratory glassware

  • Personal Protective Equipment (PPE): Safety goggles, lab coat, acid-resistant gloves

Step-by-Step Procedure

Step 1: Diazotization of 3,4-Dimethoxyaniline

  • In a 500 mL three-neck flask equipped with a mechanical stirrer and thermometer, combine 3,4-dimethoxyaniline (15.32 g, 0.1 mol) and 100 mL of water.

  • Cool the mixture in an ice-salt bath to 0-5 °C.

  • Slowly add concentrated hydrochloric acid (~30 mL) with vigorous stirring. The amine hydrochloride may precipitate as a slurry.

  • In a separate beaker, dissolve sodium nitrite (7.25 g, 0.105 mol) in 30 mL of cold water.

  • Add the sodium nitrite solution dropwise to the cold amine slurry over 30-45 minutes, ensuring the temperature is maintained between 0 and 5 °C. Vigorous stirring is crucial.

  • After the addition is complete, continue stirring for an additional 20 minutes in the cold bath. The presence of excess nitrous acid can be confirmed with starch-iodide paper (a blue-black color indicates excess).

Step 2: Formation and Isolation of the Diazonium Tetrafluoroborate Salt

  • To the cold diazonium salt solution, slowly add cold fluoroboric acid (48% aq., ~22 mL, ~0.11 mol) with continuous stirring.

  • A thick, yellowish crystalline precipitate of 3,4-dimethoxybenzenediazonium tetrafluoroborate will form.

  • Continue stirring the magma in the ice bath for 30 minutes to ensure complete precipitation.[10]

  • Filter the solid product using a Büchner funnel under suction.

  • Wash the filter cake sequentially with ice-cold water (50 mL), cold methanol (30 mL), and finally cold diethyl ether (30 mL).[10]

    • CRITICAL SAFETY NOTE: Do not allow the diazonium salt to become completely dry. Dry diazonium salts can be explosive upon shock or heating.[7][9] Proceed to the next step with the moist solid.

Step 3: Thermal Decomposition

  • Carefully transfer the moist diazonium tetrafluoroborate salt to a round-bottom flask suitable for distillation.

  • Gently heat the solid using a heating mantle. The decomposition will begin, evidenced by the evolution of nitrogen (N₂) and boron trifluoride (BF₃) gases. This step must be performed in a well-ventilated fume hood.

  • The crude this compound will co-distill. Collect the oily distillate. The decomposition is typically complete when gas evolution ceases.

Step 4: Work-up and Purification

  • Transfer the collected distillate to a separatory funnel.

  • Extract the product with toluene (or diethyl ether).

  • Wash the organic layer with 5% sodium hydroxide solution to remove any phenolic byproducts, followed by a wash with water until the washings are neutral.[10]

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter to remove the drying agent and concentrate the solution under reduced pressure to remove the solvent.

  • Purify the resulting crude oil by vacuum distillation. Collect the fraction boiling at approximately 123 °C at 45 mmHg.[1]

Experimental Workflow Diagram

G start Start prep_amine Prepare Amine Slurry (Aniline, H2O, HCl) start->prep_amine end End Product (Pure this compound) cool_amine Cool to 0-5 °C prep_amine->cool_amine diazotization Dropwise Addition of NaNO2 (Maintain 0-5 °C) cool_amine->diazotization prep_nitrite Prepare NaNO2 Solution prep_nitrite->diazotization add_hbf4 Add Cold HBF4 diazotization->add_hbf4 precipitation Precipitate Salt add_hbf4->precipitation filtration Filter and Wash Salt precipitation->filtration decomposition Thermal Decomposition (in Fume Hood) filtration->decomposition extraction Solvent Extraction decomposition->extraction washing Wash Organic Layer extraction->washing drying Dry with MgSO4 washing->drying purification Vacuum Distillation drying->purification purification->end

Caption: Laboratory workflow for the synthesis of this compound.

Product Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques.

PropertyExpected Value
Appearance Colorless to pale yellow liquid[11]
Purity (GC) ≥ 97%[1]
Boiling Point ~123 °C / 45 mmHg[1]
Refractive Index (n20/D) 1.5080 - 1.5120[11]
Molecular Formula C₈H₉FO₂[1]
Molecular Weight 156.16 g/mol [1]

Further characterization by ¹H NMR, ¹³C NMR, and FTIR spectroscopy should be performed to confirm the structure.

Safety and Handling

  • General Precautions: This procedure must be carried out in a well-ventilated fume hood by trained personnel.[12] Appropriate PPE, including safety goggles, a lab coat, and acid-resistant gloves, must be worn at all times.

  • Reagent Hazards:

    • Hydrochloric Acid & Fluoroboric Acid: Highly corrosive. Avoid contact with skin and eyes. Handle with extreme care.

    • 3,4-Dimethoxyaniline & Sodium Nitrite: Toxic if ingested or inhaled. Avoid creating dust.

    • Organic Solvents (Methanol, Ether, Toluene): Highly flammable. Keep away from ignition sources.[13]

  • Process Hazards:

    • Diazonium Salts: Potentially explosive when dry. Do not isolate the diazonium tetrafluoroborate salt in a completely dry state.[7][9]

    • Thermal Decomposition: The decomposition reaction can be exothermic and releases toxic gases (BF₃).[9] Ensure gentle and controlled heating.

References

  • PrepChem. (n.d.). Synthesis of this compound.
  • Wikipedia. (n.d.). Balz–Schiemann reaction.
  • Grokipedia. (n.d.). Balz–Schiemann reaction. Retrieved from an external source covering the topic.
  • YouTube. (2025). Preparation of Aryl Fluorides, Part 1: Electrophilic Fluorination.
  • Allen Institute. (n.d.). Balz-Schiemann Reaction: Mechanism, Formula & Uses.
  • Thermo Scientific Chemicals. (n.d.). This compound, 98%.
  • Scientific Update. (2019). The Balz-Schiemann Reaction.
  • BYJU'S. (n.d.). Balz Schiemann Reaction Mechanism.
  • MDPI. (n.d.). 1-Fluoro-2,5-dimethoxy-4-nitrobenzene.
  • Thieme. (n.d.). Introduction of Fluorine via Diazonium Compounds (Fluorodediazoniation).
  • Steven V. Ley Research Group. (n.d.). Fluorination Reactions.
  • PubChem. (n.d.). This compound.
  • Royal Society of Chemistry. (n.d.). Fluorination methods in drug discovery.
  • BenchChem. (n.d.). Application Notes and Protocols: Diazotization.
  • Google Patents. (n.d.). Synthesizing method for 1,2-dimethoxy benzene.
  • National Institutes of Health. (n.d.). Synthesis of Fluorinated and Fluoroalkylated Heterocycles.
  • YouTube. (2021). Electrophilic Fluorination using 3 different reagents.
  • National Institutes of Health. (2025). Crystallographic and DFT study of novel dimethoxybenzene derivatives.
  • American Chemical Society. (n.d.). A Highly Active Catalyst for Pd-Catalyzed Amination Reactions.
  • Organic Syntheses. (n.d.). Fluorobenzene.
  • Google Patents. (n.d.). Method of producing fluorinated and chlorinated benzaldehydes.
  • Royal Society of Chemistry. (n.d.). Reactions of N-heteroaromatic bases with nitrous acid.
  • eChemHub. (2020). This compound.
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Application Notes and Protocols for the Regioselective Nitration of 2-Fluoro-1,4-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Synthesis of a Versatile Fluoroaromatic Building Block

The synthesis of 1-fluoro-2,5-dimethoxy-4-nitrobenzene is of significant interest to researchers in medicinal chemistry and materials science. This compound serves as a crucial building block for a wide array of pharmaceuticals, agrochemicals, and specialty polymers, owing to the unique properties conferred by the fluorine and nitro functional groups.[1] The electron-withdrawing nitro group activates the aromatic ring for facile nucleophilic aromatic substitution (SNAr), a cornerstone reaction for introducing diverse functionalities, while the fluorine atom can enhance metabolic stability and binding affinity in drug candidates.[1][2]

This application note provides a comprehensive and field-proven protocol for the high-yield, regioselective nitration of commercially available 2-fluoro-1,4-dimethoxybenzene. We will delve into the mechanistic underpinnings of the reaction's selectivity, offer a detailed step-by-step experimental guide, and present essential data for product characterization and validation.

Mechanistic Insight: Directing Effects and Regioselectivity

The nitration of a substituted benzene ring is a classic example of an electrophilic aromatic substitution (EAS) reaction. The regiochemical outcome is governed by the electronic properties of the substituents already present on the ring. In the case of 2-fluoro-1,4-dimethoxybenzene, we have three substituents to consider: a fluorine atom and two methoxy groups.

  • Methoxy Groups (-OCH₃): These are strongly activating, ortho, para-directing groups due to their ability to donate electron density to the ring via resonance.

  • Fluorine Atom (-F): Halogens are an interesting case; they are deactivating due to their inductive electron-withdrawing effect but are ortho, para-directing because of their ability to donate a lone pair of electrons through resonance.

The reaction of 1,4-dimethoxybenzene with nitric acid is reported to yield 2,3-dinitro-1,4-dimethoxybenzene in high yields.[3] One might initially predict that the fluorine in 2-fluoro-1,4-dimethoxybenzene would direct nitration to the ortho and para positions, potentially leading to a mixture of isomers.[3][4] However, experimental evidence demonstrates that the reaction is highly selective, yielding almost exclusively 1-fluoro-2,5-dimethoxy-4-nitrobenzene.[3][4][5]

This pronounced regioselectivity can be attributed to the overwhelming directing effect of the fluorine substituent to the position para to it. The incoming electrophile (the nitronium ion, NO₂⁺) is directed to the C4 position. This outcome is in contrast to the nitration of 1,4-dimethoxybenzene, where the intermediate nitro-group directs the second electrophile to the adjacent position.[3]

Caption: Simplified overview of the nitration of 2-Fluoro-1,4-dimethoxybenzene.

Experimental Protocol

This protocol is adapted from a successfully published synthesis of 1-fluoro-2,5-dimethoxy-4-nitrobenzene which reported a 90% yield.[1][3]

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleNotes
2-Fluoro-1,4-dimethoxybenzene≥98%Apollo ScientificStarting material.[3]
Nitric Acid (HNO₃)64-66%Honeywell ChemicalsNitrating agent.[3]
Deionized WaterHigh PurityIn-houseUsed for quenching and washing.
IceIn-houseFor temperature control and quenching.
Round-bottom flask (250 mL)GlasswareStandard Lab SupplierReaction vessel.
Magnetic stirrer and stir barEquipmentStandard Lab SupplierFor efficient mixing.
Ice bathEquipmentStandard Lab SupplierTo maintain low temperature.
Dropping funnelGlasswareStandard Lab SupplierFor controlled addition of the substrate.
Beaker (1 L)GlasswareStandard Lab SupplierFor quenching the reaction.
Büchner funnel and filter paperGlasswareStandard Lab SupplierFor isolating the product.
Vacuum flaskGlasswareStandard Lab SupplierFor filtration.
Safety Precautions
  • Nitric acid is a strong oxidizer and is highly corrosive. It can cause severe skin and eye burns and is destructive to the respiratory tract.[6][7] All manipulations must be performed in a certified chemical fume hood.

  • Personal Protective Equipment (PPE) is mandatory. This includes chemical safety goggles, a face shield, a lab coat, and compatible gloves.[7][8]

  • The reaction is exothermic. Strict temperature control is crucial to prevent runaway reactions.[9][10] An ice bath must be readily available.

  • Quenching should be done carefully. Adding the reaction mixture to ice water should be done slowly to manage the exotherm from the dilution of the acid.

  • Have spill containment and neutralization materials (e.g., sodium bicarbonate) readily available.[8]

Step-by-Step Procedure
  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, place 143 mL of nitric acid (64-66%).

  • Cooling: Cool the stirred nitric acid to 0 °C using an ice bath.

  • Substrate Addition: Slowly add 16.00 g (0.10 mol) of 2-fluoro-1,4-dimethoxybenzene to the cold, stirred nitric acid over a period of approximately 10 minutes.[1][3] Maintain the internal temperature at 0 °C throughout the addition.

  • Reaction: After the addition is complete, continue to stir the solution at 0 °C for an additional 10 minutes.[1][3]

  • Quenching: Carefully pour the reaction mixture onto 600 mL of an ice-water slurry in a 1 L beaker with continuous stirring.[1][3]

  • Precipitation: Continue stirring the mixture for 30 minutes to allow for complete precipitation of the product.[1][3]

  • Isolation: Collect the resulting solid precipitate by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake thoroughly with deionized water to remove any residual acid.

  • Drying: Dry the collected solid to a constant weight. A high yield of 1-fluoro-2,5-dimethoxy-4-nitrobenzene is expected.[3]

Caption: Step-by-step workflow for the nitration of 2-fluoro-1,4-dimethoxybenzene.

Product Characterization

The identity and purity of the synthesized 1-fluoro-2,5-dimethoxy-4-nitrobenzene should be confirmed through standard analytical techniques. The structure has been unequivocally confirmed by X-ray crystallography in the literature.[3][5]

TechniqueExpected Results
¹H NMR The proton NMR spectrum will show distinct signals corresponding to the aromatic protons and the methoxy groups, confirming the substitution pattern.
¹³C NMR The carbon NMR will display the expected number of signals for the eight unique carbon atoms in the molecule, further corroborating the structure.[3][5]
Mass Spectrometry (MS) Electron Impact Mass Spectrometry (EI-MS) should show a molecular ion peak corresponding to the molecular weight of the product (C₈H₈FNO₄, MW: 201.15 g/mol ).[3][11]
FT-IR Spectroscopy The infrared spectrum will exhibit characteristic absorption bands for the nitro group (NO₂), the C-F bond, and the aromatic C-H and C=C bonds.[3][5]
Elemental Analysis The calculated elemental composition (C, 47.77%; H, 4.01%; N, 6.96%) should be in close agreement with the experimentally found values.[3]

Conclusion

The protocol described provides a reliable, efficient, and highly regioselective method for the synthesis of 1-fluoro-2,5-dimethoxy-4-nitrobenzene. The procedure is straightforward and results in a high yield of the desired product, which is a valuable intermediate for further synthetic transformations, particularly in the fields of drug discovery and materials science. Adherence to the safety precautions outlined is paramount for the successful and safe execution of this nitration reaction.

References

  • Sweeney, M., McArdle, P., & Aldabbagh, F. (2018). 1-Fluoro-2,5-dimethoxy-4-nitrobenzene. Molbank, 2018(1), M984. [Link]
  • Guggenheim, T. L., & American Chemical Society. Division of Industrial and Engineering Chemistry. (2013). Chemistry, Process Design, and Safety for the Nitration Industry. American Chemical Society. [Link]
  • University of Washington Environmental Health & Safety. (n.d.). Nitric Acid Safety. [Link]
  • Sweeney, M., McArdle, P., & Aldabbagh, F. (2018). 1-fluoro-2,5-dimethoxy-4-nitrobenzene. University of Galway Research Repository. [Link]
  • Shopsowitz, K., Lelj, F., & MacLachlan, M. J. (2011). Regioselectivity in the Nitration of Dialkoxybenzenes. The Journal of Organic Chemistry, 76(23), 9737–9744. [Link]
  • VelocityEHS. (2015, April 27). Nitric Acid Safety Tips & Health Hazards. VelocityEHS. [Link]
  • University of Washington Environmental Health & Safety. (2024, June 24). Reduce your risk of a nitric acid incident. University of Washington Environmental Health & Safety. [Link]
  • Shopsowitz, K., Lelj, F., & MacLachlan, M. J. (2011). Regioselectivity in the nitration of dialkoxybenzenes. PubMed. [Link]
  • ResearchGate. (2018, May 10). (PDF) 1-Fluoro-2,5-dimethoxy-4-nitrobenzene.
  • National Center for Biotechnology Information. (n.d.). 1-Fluoro-2,5-dimethoxy-4-nitrobenzene. PubChem. [Link]

Sources

The Strategic Application of 4-Fluoro-1,2-dimethoxybenzene in the Synthesis of Quinazoline-based Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unique Role of 4-Fluoro-1,2-dimethoxybenzene in Medicinal Chemistry

This compound, also known as 4-Fluoroveratrole, is a highly versatile and strategically important starting material in the synthesis of complex pharmaceutical intermediates. Its value lies in the unique interplay of its substituents: the electron-donating methoxy groups and the electron-withdrawing, yet sterically small, fluorine atom. This arrangement significantly influences the molecule's reactivity and provides a handle for selective chemical transformations, making it a prized building block in the development of novel therapeutics, particularly in the realm of oncology.[1] The methoxy groups enhance the solubility and bioavailability of downstream compounds, while the fluorine atom can increase metabolic stability and binding affinity to target proteins.

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the practical application of this compound in the synthesis of key pharmaceutical intermediates, with a particular focus on the quinazoline core, a privileged scaffold found in numerous approved drugs, including Epidermal Growth Factor Receptor (EGFR) inhibitors. We will delve into the causality behind experimental choices and provide detailed, field-proven protocols for the synthesis of a critical intermediate in the production of Gefitinib, a first-generation EGFR inhibitor.

Core Application: Synthesis of the Quinazoline Scaffold for EGFR Inhibitors

Quinazoline derivatives are a cornerstone in the development of targeted cancer therapies due to their ability to inhibit protein kinases like EGFR.[2][3] Overexpression or mutation of EGFR is a significant driver in the progression of various cancers, including non-small cell lung cancer.[1] Gefitinib is a prime example of a quinazoline-based EGFR inhibitor. The synthetic pathway to Gefitinib and its key intermediates often commences with a strategically functionalized aniline, which can be derived from this compound.

The overall synthetic strategy involves the initial functionalization of this compound, followed by the construction of the quinazoline ring system, and finally, coupling with the appropriate side chains.

Visualizing the Synthetic Pathway

The following diagram illustrates the multi-step synthesis of a key intermediate for Gefitinib, starting from this compound.

Synthesis_Pathway A This compound B 4-Fluoro-1,2-dimethoxy-5-nitrobenzene A->B Nitration (HNO3, H2SO4) C 4-Fluoro-2-methoxy-5-nitroaniline B->C Selective Demethylation & Reduction (e.g., H2S, NH3 or Fe/AcOH) D 6-Fluoro-7-methoxyquinazolin-4(3H)-one C->D Cyclization (Formamide) E 4-Chloro-6-fluoro-7-methoxyquinazoline D->E Chlorination (SOCl2 or POCl3) F Gefitinib Intermediate E->F Nucleophilic Aromatic Substitution (3-chloro-4-fluoroaniline)

Caption: Synthetic pathway from this compound to a key Gefitinib intermediate.

Detailed Experimental Protocols

The following protocols provide step-by-step instructions for the synthesis of key intermediates. These protocols are designed to be self-validating, with clear explanations for each step.

Step 1: Nitration of this compound

Objective: To introduce a nitro group onto the aromatic ring, which will later be reduced to an amine to facilitate quinazoline ring formation.

Causality of Experimental Choices:

  • Reagents: A mixture of concentrated nitric acid and sulfuric acid is the classic and most effective reagent for electrophilic aromatic nitration. Sulfuric acid protonates nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is essential for the reaction to proceed.[4][5]

  • Temperature Control: The reaction is highly exothermic. Maintaining a low temperature (0-5 °C) is crucial to prevent over-nitration and the formation of unwanted byproducts.

  • Solvent: Acetic acid can be used as a solvent to improve the solubility of the starting material and control the reaction rate.[6]

Protocol:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, place this compound (1 equivalent) in glacial acetic acid.

  • Cool the flask to 0 °C in an ice-salt bath.

  • Slowly add a pre-cooled mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid (1.1 equivalents) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 5 °C.

  • After the addition is complete, continue stirring at 0-5 °C for 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, slowly pour the reaction mixture onto crushed ice with vigorous stirring.

  • The solid precipitate of 4-fluoro-1,2-dimethoxy-5-nitrobenzene is collected by vacuum filtration, washed with cold water until the washings are neutral, and dried under vacuum.

Reagent/SolventMolar RatioKey Parameters
This compound1-
Nitric Acid (conc.)1.1Added dropwise
Sulfuric Acid (conc.)1.1Added dropwise
Glacial Acetic AcidSolvent-
Temperature-0-5 °C
Reaction Time-1-2 hours
Expected Yield -85-95%
Step 2: Reductive Amination to form 4,5-Dimethoxy-2-nitroaniline

Objective: To reduce the nitro group to an amine, which is a necessary precursor for the cyclization reaction to form the quinazoline ring.

Causality of Experimental Choices:

  • Reducing Agent: Iron powder in acetic acid is a cost-effective and efficient method for the reduction of aromatic nitro compounds. The reaction proceeds via single electron transfer from the iron surface.[3] Alternatively, catalytic hydrogenation (e.g., using Pd/C and a hydrogen source like ammonium formate or hydrogen gas) can be employed for a cleaner reduction.[7]

  • Solvent: A protic solvent like methanol or ethanol is typically used to facilitate the reaction.

Protocol:

  • To a suspension of iron powder (3-4 equivalents) in a mixture of methanol and acetic acid, add the 4-fluoro-1,2-dimethoxy-5-nitrobenzene (1 equivalent) portion-wise.

  • Heat the mixture to reflux (around 60-70 °C) and stir vigorously.

  • Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).

  • After completion, cool the reaction mixture and filter through a pad of celite to remove the iron salts.

  • Concentrate the filtrate under reduced pressure.

  • Neutralize the residue with a saturated solution of sodium bicarbonate and extract the product with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to afford the crude 4,5-dimethoxy-2-nitroaniline. The product can be further purified by recrystallization.

Reagent/SolventMolar RatioKey Parameters
4-Fluoro-1,2-dimethoxy-5-nitrobenzene1-
Iron Powder3-4-
Acetic AcidCo-solvent-
MethanolSolvent-
Temperature-60-70 °C
Reaction Time-2-4 hours
Expected Yield -80-90%
Step 3: Synthesis of 6,7-Dimethoxyquinazolin-4(3H)-one

Objective: To construct the core quinazoline ring system.

Causality of Experimental Choices:

  • Reagents: Formamide serves as both a reactant and a solvent in the Niementowski quinazoline synthesis. It provides the necessary carbon and nitrogen atoms to form the pyrimidine ring of the quinazoline scaffold.[2] Ammonium formate can be added to facilitate the reaction.[2]

  • Temperature: High temperatures (170-180 °C) are required to drive the cyclization and dehydration steps.

Protocol:

  • A mixture of 4,5-dimethoxy-2-aminobenzoic acid (derived from the corresponding aniline) (1 equivalent), formamide (10 equivalents), and ammonium formate (1.5 equivalents) is heated to 170-180 °C for 3-4 hours.[2]

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture, and add water to precipitate the product.

  • Collect the solid by filtration, wash with water, and then with a small amount of cold ethanol.

  • Dry the product to obtain 6,7-dimethoxyquinazolin-4(3H)-one.

Reagent/SolventMolar RatioKey Parameters
4,5-Dimethoxy-2-aminobenzoic acid1-
Formamide10Reactant & Solvent
Ammonium Formate1.5Catalyst
Temperature-170-180 °C
Reaction Time-3-4 hours
Expected Yield -~90%
Step 4: Chlorination to 4-Chloro-6,7-dimethoxyquinazoline

Objective: To introduce a chlorine atom at the 4-position of the quinazoline ring, creating a reactive site for subsequent nucleophilic aromatic substitution.

Causality of Experimental Choices:

  • Chlorinating Agent: Thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) are commonly used and effective chlorinating agents for converting the hydroxyl group of the quinazolinone into a chloro group.[8][9] A catalytic amount of dimethylformamide (DMF) can accelerate the reaction by forming the Vilsmeier reagent in situ.

  • Temperature: Refluxing conditions are necessary to ensure complete conversion.

Protocol:

  • A mixture of 6,7-dimethoxyquinazolin-4(3H)-one (1 equivalent) and thionyl chloride (5-10 equivalents) with a catalytic amount of DMF is heated at reflux for 2-4 hours.[9]

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and carefully remove the excess thionyl chloride under reduced pressure.

  • The residue is then cautiously quenched by pouring it onto crushed ice.

  • Neutralize the mixture with a base (e.g., ammonia solution) to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain 4-chloro-6,7-dimethoxyquinazoline.

Reagent/SolventMolar RatioKey Parameters
6,7-Dimethoxyquinazolin-4(3H)-one1-
Thionyl Chloride5-10Reactant & Solvent
DMFCatalytic-
Temperature-Reflux
Reaction Time-2-4 hours
Expected Yield -~93% [9]

Conclusion and Future Perspectives

This compound is an invaluable starting material for the synthesis of complex pharmaceutical intermediates, particularly for quinazoline-based EGFR inhibitors. The strategic placement of the fluoro and methoxy groups allows for controlled and high-yielding synthetic transformations. The protocols outlined in this application note provide a robust and reproducible pathway for the synthesis of a key intermediate for Gefitinib. By understanding the causality behind the experimental choices, researchers can adapt and optimize these procedures for the synthesis of other novel drug candidates. The continued exploration of the reactivity of this compound and its derivatives will undoubtedly lead to the discovery of new and improved therapeutic agents.

References

  • Zahran, M. A.-H., Ali, O. M., Zeid, I. F., & Rageb, E. (2011). Synthesis of Novel Quinazoline-4-one Derivatives and their Acyclonucleoside Analogs. Journal of the Korean Chemical Society, 55(4), 659-664.
  • MDPI. Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy.
  • Google Patents. US8350029B2 - Process for the preparation of gefitinib.
  • Li, X., et al. (2014). Design and synthesis of novel Gefitinib analogues with improved anti-tumor activity. Bioorganic & Medicinal Chemistry Letters, 24(1), 219-223.
  • Google Patents. A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline.
  • Google Patents. CN106008336A - The preparation method of 4-chloro-6, 7-dimethoxyquinoline.
  • Google Patents. BR102015027236A2 - PROCESS FOR THE PREPARATION OF ERLOTINIB.
  • Chandregowda, V., et al. (2009). Modified Synthesis of Erlotinib Hydrochloride. Iranian Journal of Pharmaceutical Research, 8(3), 171-175.
  • ResearchGate. 4,5-Dimethoxy-2-nitroacetophenone.
  • Taylor, R. (1990).
  • East China Normal University. Multistep continuous flow synthesis of Erlotinib.
  • Eureka | Patsnap. Preparation method of 4-methoxy-2-nitroaniline.
  • Chemguide. THE NITRATION OF BENZENE.
  • vpscience.org. 1 NITRATION.
  • Frontiers. Design, Synthesis, and Antitumor Activity of Erlotinib Derivatives.
  • Google Patents. CN111704555A - Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor.
  • PMC. Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors.
  • ResearchGate. Synthesis of 2-chloro-4-(aryl amino)-6, 7-dimethoxy quinazoline derivatives (1-4).
  • Master Organic Chemistry. Electrophilic Aromatic Substitutions (2) – Nitration and Sulfonation.
  • Vietnam Academy of Science and Technology. PREPARATION OF ERLOTINIB HYDROCHLORIDE.
  • Google Patents. CN101353328B - Preparation of 2-chlorin-4-amido-6,7-dimethoxy quinazoline.

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Application Note: A Validated Protocol for the Demethylation of 4-Fluoro-1,2-dimethoxybenzene to 4-Fluorocatechol using Boron Tribromide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, field-proven protocol for the efficient demethylation of 4-Fluoro-1,2-dimethoxybenzene to synthesize 4-Fluorocatechol, a valuable fluorinated building block in medicinal chemistry and materials science. The procedure leverages the high reactivity of boron tribromide (BBr₃) under controlled, anhydrous conditions. This guide is designed for researchers, chemists, and drug development professionals, offering in-depth mechanistic insights, a detailed step-by-step workflow, critical safety procedures, and characterization data to ensure reproducible and high-yield synthesis.

Introduction: The Significance of 4-Fluorocatechol

Fluorinated catechol derivatives are of significant interest in the development of novel pharmaceuticals and advanced materials. The introduction of a fluorine atom can profoundly alter a molecule's physicochemical properties, including metabolic stability, lipophilicity, and binding affinity, making 4-Fluorocatechol a strategic intermediate for creating complex bioactive molecules.[1] The cleavage of the robust aryl methyl ether bonds in the readily available precursor, this compound, presents a common yet critical challenge in organic synthesis.

Boron tribromide (BBr₃) is a premier reagent for this transformation due to its ability to cleave ethers under mild conditions, preserving many other functional groups.[2][3] This document provides a self-validating protocol that explains the causality behind each experimental step, ensuring both scientific integrity and successful execution.

Chemical Theory & Reaction Mechanism

The demethylation of aryl methyl ethers with BBr₃ is a classic example of a Lewis acid-mediated cleavage. The high stability of the C(sp²)–O bond in aryl ethers dictates that cleavage occurs at the methyl-oxygen bond.

Mechanism: The reaction is initiated by the coordination of the highly Lewis acidic boron atom to one of the ether oxygen atoms, forming a charged oxonium intermediate complex. Recent density functional theory (DFT) calculations suggest a sophisticated pathway where a second molecule of BBr₃ or another ether adduct can facilitate the subsequent step.[4] A bromide ion, either from BBr₄⁻ or from another adduct, then acts as a nucleophile, attacking the electrophilic methyl group in an Sₙ2-like fashion. This concerted step cleaves the methyl-oxygen bond, yielding methyl bromide (a volatile gas) and a dibromoborinate intermediate. The process repeats for the second methoxy group. The resulting bis(dibromoborinate) ester is then hydrolyzed during the aqueous work-up to yield the final diol product, 4-Fluorocatechol.

Demethylation_Mechanism

Critical Safety Precautions

WARNING: Boron tribromide is an extremely hazardous substance. It is highly toxic, corrosive, and reacts violently with water and protic solvents.[5][6] All operations must be performed in a certified chemical fume hood by trained personnel.

  • Personal Protective Equipment (PPE): Wear a flame-retardant lab coat, safety goggles, a face shield, and heavy-duty chemical-resistant gloves (nitrile gloves are often recommended, but consult manufacturer compatibility data).[6]

  • Handling: BBr₃ is moisture-sensitive and fumes in the air, releasing corrosive hydrogen bromide (HBr) gas.[3] Always handle it under a dry, inert atmosphere (e.g., Nitrogen or Argon). Use syringes or cannulas for transfers.

  • Quenching: The quenching of excess BBr₃ is highly exothermic. Perform this step slowly at low temperatures (0 °C or below).

  • Spill Management: In case of a small spill inside the fume hood, cover with an inert absorbent material like sand or vermiculite. For larger spills, evacuate the area immediately.[7]

Detailed Experimental Protocol

Reagents and Materials

A summary of the necessary reagents and materials is provided in the table below.

Reagent / MaterialGradeSupplierNotes
This compound≥98%CommercialStarting Material
Boron Tribromide (BBr₃)1.0 M solution in DCMCommercialHighly hazardous; store under inert gas.
Dichloromethane (DCM)Anhydrous, ≥99.8%CommercialMust be dry to prevent reaction with BBr₃.
Deionized WaterN/ALaboratoryFor work-up.
Saturated Sodium Bicarbonate (NaHCO₃)Aqueous SolutionLaboratoryFor neutralization.
Brine (Saturated NaCl)Aqueous SolutionLaboratoryFor washing.
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeCommercialFor drying organic phase.
Ethyl Acetate (EtOAc)ACS GradeCommercialFor extraction and chromatography.
HexanesACS GradeCommercialFor chromatography.
Silica Gel60 Å, 230-400 meshCommercialFor column chromatography.
Step-by-Step Procedure

This protocol is based on a 5.0 mmol scale of the starting material.

  • Reaction Setup:

    • Place a 100 mL round-bottom flask equipped with a magnetic stir bar under an inert atmosphere (N₂ or Ar). Ensure all glassware is oven-dried.

    • Add this compound (781 mg, 5.0 mmol) to the flask.

    • Dissolve the substrate in 20 mL of anhydrous dichloromethane (DCM).[8]

  • Addition of BBr₃:

    • Cool the reaction mixture to 0 °C using an ice-water bath. For larger scales, a -78 °C bath (dry ice/acetone) is recommended for better control.[2][7]

    • Slowly add the BBr₃ solution (1.0 M in DCM, 12.5 mL, 12.5 mmol, 2.5 equivalents) dropwise via syringe over 15-20 minutes. A white precipitate may form during the addition.[2]

    • Causality: Slow, cold addition is critical to manage the exothermic Lewis acid-base reaction and prevent side reactions. Using at least two equivalents of BBr₃ ensures both methoxy groups are cleaved.[3]

  • Reaction Progression:

    • After the addition is complete, remove the cooling bath and allow the mixture to warm to room temperature.

    • Stir the reaction for 12-16 hours (overnight) at room temperature.

    • Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting material is consumed. (Eluent: 30% Ethyl Acetate in Hexanes).

  • Work-up and Extraction:

    • Once the reaction is complete, cool the flask back down to 0 °C in an ice bath.

    • Quench the reaction by very slowly and carefully adding 20 mL of deionized water. Intense fuming (HBr) will occur.

    • Alternative Quench: Methanol can be used to quench the reaction, but it must be fully removed under reduced pressure before extraction, as the product may be soluble in it.[7][9]

    • Transfer the mixture to a separatory funnel. Add an additional 30 mL of DCM.

    • Wash the organic layer sequentially with 25 mL of deionized water, 25 mL of saturated NaHCO₃ solution (to neutralize acidic HBr), and finally 25 mL of brine.[2]

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel.

    • Elute with a gradient of 10% to 40% ethyl acetate in hexanes.

    • Combine the fractions containing the pure product (visualized by TLC) and remove the solvent under reduced pressure to yield 4-Fluorocatechol as a solid.

Summary of Reaction Parameters
ParameterValue
Substrate Amount5.0 mmol (781 mg)
BBr₃ Amount12.5 mmol (2.5 eq.)
Solvent (DCM)20 mL
Initial Temperature0 °C
Reaction TemperatureRoom Temperature
Reaction Time12 - 16 hours
Expected Yield75 - 85%

Experimental Workflow Visualization

Workflow

Characterization of 4-Fluorocatechol

  • Appearance: Off-white to light brown solid.

  • Molecular Formula: C₆H₅FO₂

  • Molecular Weight: 128.10 g/mol

  • Solubility: Soluble in ethyl acetate, DCM, methanol, and DMSO.

Expected Spectroscopic Data

The following table summarizes the expected NMR data for the final product, 4-Fluorocatechol. Shifts are predicted based on analogous structures and established principles of NMR spectroscopy.

SpectrumExpected Chemical Shifts (δ, ppm)
¹H NMR (400 MHz, DMSO-d₆)~9.0-9.5 (s, 2H, -OH), ~6.7-6.9 (m, 1H, Ar-H), ~6.5-6.7 (m, 2H, Ar-H)
¹³C NMR (100 MHz, DMSO-d₆)~150-153 (d, ¹JCF, C-F), ~145 (s, C-OH), ~135 (s, C-OH), ~118 (d, Ar-CH), ~116 (d, Ar-CH), ~105 (d, Ar-CH)

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Incomplete Reaction - Insufficient BBr₃.- Reaction time too short.- Moisture in the reaction.- Add an additional 0.2-0.5 eq. of BBr₃ and stir for longer.- Ensure all glassware and solvents are perfectly dry.
Low Yield - Product loss during work-up.- Formation of insoluble complexes.- Ensure pH is neutral or slightly acidic before final extraction.- If an agglomerate forms between layers, add brine and shake vigorously. If it persists, filter the emulsion through Celite.[9]
Difficult Purification - Presence of mono-demethylated product.- Boron-containing impurities.- Increase reaction time or temperature slightly to ensure full demethylation.- Ensure the aqueous wash steps are thorough to remove all boron salts.

Conclusion

The demethylation of this compound using boron tribromide is a highly effective and reliable method for synthesizing 4-Fluorocatechol. By adhering to strict anhydrous conditions, maintaining temperature control during reagent addition and quenching, and performing a careful aqueous work-up, this protocol can be consistently executed to achieve high yields of the desired product. The detailed mechanistic understanding and practical insights provided in this note serve as a robust resource for chemists in both academic and industrial settings.

References

  • Organic Chemistry Portal. (n.d.). Demethylation of Methyl Ethers - Boron Tribromide (BBr3).
  • McOmie, J. F. W., & West, D. E. (1973). 3,3'-Dihydroxybiphenyl. Organic Syntheses, Coll. Vol. 5, p.412.
  • Pashko, M. O., & Yagupolskii, Y. L. (2024). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Ukrainian Chemistry Journal.
  • Van den Bosch, S., et al. (2023). Selective demethylation reactions of biomass-derived aromatic ether polymers for bio-based lignin chemicals. Green Chemistry.
  • Anderson, K. W., et al. (n.d.). A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling of Aryl Chlorides with Primary Alkylamines and Anilines. Supporting Information.
  • Kourtidou, E. (2016). What demethylating reagent do you suggest? ResearchGate.
  • Brückner Research Group. (n.d.). Standard Operating Procedure: Boron Tribromide (BBr3). University of Connecticut.
  • Vickery, E. H., et al. (1979). Selective O-demethylation of catechol ethers. Comparison of boron tribromide and iodotrimethylsilane. The Journal of Organic Chemistry.
  • Zuo, Z., et al. (2008). An efficient method for demethylation of aryl methyl ethers. Tetrahedron Letters.
  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Boron Tribromide.
  • University of California, Santa Barbara. (n.d.). SOP: Boron Tribromide.
  • Royal Society of Chemistry. (n.d.). Supplementary Information.
  • Ess, D. H., et al. (2015). Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers. European Journal of Organic Chemistry.
  • Google Patents. (n.d.). CN105777529A - Method for selective demethylation of ortho-trimethoxybenzene compounds.
  • Kamal, B. (2018). Dimethylation with BBr3? ResearchGate.

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Application Notes & Protocols: 4-Fluoro-1,2-dimethoxybenzene as a Foundational Precursor in Modern Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 4-Fluoro-1,2-dimethoxybenzene (4-Fluoroveratrole), a highly versatile and strategic precursor for the synthesis of advanced agrochemicals.[1][2][3] We move beyond simple procedural outlines to dissect the underlying chemical principles that make this molecule a powerful building block for researchers, scientists, and professionals in agrochemical development. The dual reactivity conferred by its electron-rich dimethoxy-activated ring and its strategically placed fluorine atom enables a wide array of synthetic transformations.[2] This document details core synthetic strategies, including nucleophilic aromatic substitution (SNAr), electrophilic aromatic substitution, and ortho-metalation, and provides exemplary, field-relevant protocols for the synthesis of key intermediates for herbicides, fungicides, and insecticides.

Introduction: The Strategic Value of this compound

This compound is a specialized aromatic compound that serves as a cornerstone intermediate in the synthesis of complex, biologically active molecules for the pharmaceutical and agrochemical sectors.[1][2][3] Its value lies in the unique interplay of its structural features:

  • An Activated Aromatic Core: The two electron-donating methoxy groups enrich the benzene ring, making it highly susceptible to electrophilic substitution reactions and allowing for the regioselective introduction of various functional groups.[2][4]

  • A Reactive Fluorine Handle: The fluorine atom serves a dual purpose. It can act as an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions, providing a direct route for linking the aromatic core to other molecular fragments.[2]

  • Enhanced Bioactivity: Crucially, the incorporation of fluorine into the final agrochemical structure is a well-established strategy to enhance metabolic stability, improve binding affinity to target proteins, and increase membrane permeability, ultimately boosting the efficacy of the active ingredient.[2][5][6]

  • Favorable Physicochemical Properties: The methoxy groups can also contribute to improved solubility and bioavailability of the final product, which are critical factors in formulation and performance.[1][3]

This unique combination of properties makes this compound a superior choice for synthetic chemists aiming to construct novel and effective crop protection agents.

Table 1: Physicochemical Properties of this compound
PropertyValueReference
CAS Number 398-62-9[7]
Molecular Formula C₈H₉FO₂[7]
Molecular Weight 156.16 g/mol [7]
Appearance Colorless to light orange/green clear liquid[3]
Boiling Point 123 °C at 45 mmHg[3]
Synonyms 4-Fluoroveratrole, 1,2-Dimethoxy-4-fluorobenzene[7]

Core Synthetic Strategies & Mechanistic Rationale

The utility of this compound stems from three primary reaction pathways. Understanding the causality behind these strategies is key to leveraging this precursor effectively.

G start This compound snar Nucleophilic Aromatic Substitution (SNAr) start->snar  Nu:⁻ eas Electrophilic Aromatic Substitution (EAS) start->eas  E⁺ metal Directed Ortho-metalation (DoM) start->metal  Strong Base  (e.g., n-BuLi) product_snar Amine, Thiol, Alkoxide Adducts (Displacement of F) snar->product_snar product_eas Nitrated, Halogenated, Acylated Intermediates eas->product_eas product_metal Ortho-functionalized Intermediates metal->product_metal

Caption: Core reactivity pathways of this compound.

Nucleophilic Aromatic Substitution (SNAr)

This is arguably the most powerful feature of the precursor. The fluorine atom, while generally a poor leaving group on an unactivated ring, becomes susceptible to displacement by nucleophiles (e.g., amines, thiols) when the aromatic ring is sufficiently electron-deficient. While the methoxy groups are electron-donating, the introduction of a potent electron-withdrawing group (EWG), such as a nitro or carbonyl group, ortho or para to the fluorine, is the standard and necessary strategy to facilitate this reaction. This provides a direct and efficient method for forging C-N, C-S, or C-O bonds, which are central to the core structures of many agrochemicals.

Electrophilic Aromatic Substitution (EAS)

The high electron density of the veratrole core makes it an excellent substrate for EAS reactions like nitration, halogenation, and Friedel-Crafts acylation.[2][4] These reactions allow for the strategic installation of functional groups that can either become part of the final pharmacophore or serve as handles for further synthetic elaboration. For instance, nitration not only adds a key functional group but also strongly activates the ring for a subsequent SNAr reaction at the fluorine position.

Directed Ortho-metalation (DoM)

The methoxy groups can direct a strong base, such as n-butyllithium, to selectively deprotonate an adjacent (ortho) carbon atom. This generates a potent nucleophilic lithiated species. This intermediate can then be "quenched" with a wide variety of electrophiles (e.g., CO₂, aldehydes, alkyl halides) to install a functional group with perfect regiocontrol. This method is invaluable for creating highly substituted aromatic patterns that are difficult to achieve through classical EAS methods.

Application Protocols: Synthesis of Agrochemical Intermediates

The following protocols are illustrative of how the core strategies can be applied to construct precursors for major classes of agrochemicals. These are designed as foundational workflows for research and development.

Protocol 1: Synthesis of a Precursor for Picolinate Herbicides

Rationale: Modern herbicides, such as those described in the patent literature, often contain highly substituted phenylpyridine cores.[8][9] This protocol outlines the synthesis of a versatile substituted aniline intermediate from this compound, suitable for coupling to a pyridine backbone.

G A 4-Fluoro-1,2- dimethoxybenzene B Step 1: Nitration (EAS) A->B HNO₃ / H₂SO₄ C 5-Fluoro-4-nitro- 1,2-dimethoxybenzene B->C D Step 2: Chlorination (EAS) C->D Cl₂ / FeCl₃ E 2-Chloro-5-fluoro-4-nitro- 1,2-dimethoxybenzene D->E F Step 3: Reduction E->F Fe / HCl or H₂, Pd/C G 2-Chloro-5-fluoro-4-amino- 1,2-dimethoxybenzene (Final Intermediate) F->G

Caption: Workflow for a substituted aniline herbicide intermediate.

Step-by-Step Methodology:

  • Step 1: Nitration of this compound

    • Objective: To introduce a nitro group via Electrophilic Aromatic Substitution, which serves as both a future amino group and an activator for potential SNAr reactions.

    • Procedure:

      • Cool a stirred solution of this compound (1.0 eq) in concentrated sulfuric acid to 0-5 °C in an ice-salt bath.

      • Add a nitrating mixture (concentrated nitric acid in sulfuric acid) dropwise, maintaining the internal temperature below 10 °C.

      • Stir the reaction at 0-5 °C for 1-2 hours until TLC or GC-MS analysis indicates complete consumption of the starting material.

      • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

      • Collect the precipitated yellow solid by filtration, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum. The primary product will be the 5-nitro isomer.

  • Step 2: Chlorination of the Nitro Intermediate

    • Objective: To introduce a chlorine atom via EAS. The regioselectivity is directed by the existing substituents.

    • Procedure:

      • Dissolve the nitro-intermediate from Step 1 (1.0 eq) in a suitable chlorinated solvent (e.g., dichloromethane or carbon tetrachloride).

      • Add a catalytic amount of iron(III) chloride (FeCl₃).

      • Bubble chlorine gas through the solution at a controlled rate at room temperature, or use an alternative chlorinating agent like sulfuryl chloride.

      • Monitor the reaction by GC-MS. Upon completion, quench the reaction by washing with aqueous sodium thiosulfate solution, followed by brine.

      • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the residue by column chromatography or recrystallization.

  • Step 3: Reduction of the Nitro Group

    • Objective: To convert the nitro group to the corresponding aniline, the key functional group for subsequent coupling reactions.

    • Procedure:

      • Suspend the chloro-nitro intermediate from Step 2 (1.0 eq) in ethanol or acetic acid.

      • Add iron powder and concentrated hydrochloric acid portion-wise while stirring.

      • Heat the mixture to reflux for 2-4 hours, monitoring by TLC.

      • Cool the reaction, filter through celite to remove iron salts, and neutralize the filtrate with aqueous sodium bicarbonate.

      • Extract the product with ethyl acetate, dry the combined organic layers, and concentrate to yield the target aniline intermediate.

Table 2: Protocol Summary for Phenyl Picolinate Herbicide Precursor
StepReaction TypeKey ReagentsTypical ConditionsPurpose
1 Nitration (EAS)HNO₃, H₂SO₄0-10 °CInstall EWG; precursor to amine
2 Chlorination (EAS)Cl₂, FeCl₃ (cat.)Room TemperatureIntroduce halogen for structural diversity
3 ReductionFe, HClRefluxGenerate key aniline functionality
Protocol 2: Synthesis of a Strobilurin-Type Fungicide Intermediate

Rationale: Strobilurin fungicides are inspired by natural products and are a major class of agrochemicals.[10][11] A key structural motif is a substituted aromatic ring linked to a β-methoxyacrylate group. This protocol uses a Vilsmeier-Haack reaction to create an aldehyde handle for building this sidechain.

G A 4-Fluoro-1,2- dimethoxybenzene B Step 1: Formylation (Vilsmeier-Haack) A->B POCl₃ / DMF C 5-Fluoro-1,2-dimethoxy- benzaldehyde B->C D Step 2: Wittig Reaction C->D Methyl (triphenyl- phosphoranylidene)acetate E Methyl 2-(5-Fluoro-1,2- dimethoxyphenyl)acrylate (Final Intermediate) D->E

Caption: Synthesis of a strobilurin acrylate intermediate.

Step-by-Step Methodology:

  • Step 1: Vilsmeier-Haack Formylation

    • Objective: To install an aldehyde group onto the most activated position of the ring via an EAS mechanism.

    • Procedure:

      • Cool anhydrous N,N-dimethylformamide (DMF) to 0 °C.

      • Add phosphorus oxychloride (POCl₃) (1.1 eq) dropwise with stirring, keeping the temperature below 10 °C to form the Vilsmeier reagent.

      • After 30 minutes, add this compound (1.0 eq) dropwise.

      • Allow the reaction to warm to room temperature and then heat to 60-80 °C for 2-3 hours.

      • Cool the mixture and pour it into a stirred mixture of ice and aqueous sodium acetate.

      • Stir for 1 hour, then extract the product with ethyl acetate.

      • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the resulting aldehyde by column chromatography.

  • Step 2: Wittig Reaction

    • Objective: To convert the aldehyde into the key acrylate sidechain.

    • Procedure:

      • Dissolve the aldehyde from Step 1 (1.0 eq) and methyl (triphenylphosphoranylidene)acetate (1.1 eq) in a suitable solvent like anhydrous toluene or THF.

      • Heat the mixture to reflux and stir for 4-6 hours, monitoring for the disappearance of the aldehyde by TLC.

      • Cool the reaction mixture and concentrate under reduced pressure.

      • Purify the residue directly by flash column chromatography on silica gel to separate the desired acrylate product from triphenylphosphine oxide.

Table 3: Protocol Summary for Strobilurin-Type Fungicide Intermediate
StepReaction TypeKey ReagentsTypical ConditionsPurpose
1 Formylation (EAS)POCl₃, DMF0 °C to 80 °CInstall aldehyde handle
2 Wittig ReactionYlide (Ph₃P=CHCO₂Me)RefluxConstruct the acrylate sidechain

Concluding Remarks

This compound is a precursor of significant strategic importance in the agrochemical industry. Its predictable and versatile reactivity allows for the efficient construction of highly functionalized aromatic intermediates. The protocols detailed herein provide a robust framework for researchers to develop novel active ingredients by leveraging its unique chemical properties. The ability to perform selective electrophilic substitutions, nucleophilic displacement of fluorine, and directed ortho-metalations makes it an invaluable tool for building the complex molecular architectures required for next-generation herbicides, fungicides, and insecticides.[12][13][14][15]

References

  • This compound - Chem-Impex. (URL: )
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  • Application Notes and Protocols: 4-Fluorobenzophenone in the Synthesis of Agrochemicals - Benchchem. (URL: )
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  • Current Contributions of Organofluorine Compounds to the Agrochemical Industry - PMC. (URL: )
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  • This compound 398-62-9 | Tokyo Chemical Industry Co., Ltd.(APAC). (URL: )
  • Design, Synthesis, Fungicidal and Insecticidal Activities of Novel Diamide Compounds Combining Pyrazolyl and Polyfluoro-Substituted Phenyl into Alanine or 2-Aminobutyric Acid Skeletons - PMC - PubMed Central. (URL: )

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Application Note & Protocols: Strategic Synthesis of Functionalized 4-Fluoroveratrole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Fluoroveratrole (4-fluoro-1,2-dimethoxybenzene) is a pivotal building block in medicinal chemistry and materials science, primarily due to the unique electronic properties conferred by its substituent pattern. The presence of two electron-donating methoxy groups and a moderately deactivating, ortho-, para-directing fluorine atom creates a scaffold with specific reactivity that can be exploited for the regioselective synthesis of complex molecules. This guide provides an in-depth exploration of synthetic routes to functionalized 4-fluoroveratrole derivatives, focusing on the underlying principles of electrophilic aromatic substitution. We present validated, step-by-step protocols for key functionalization reactions—including formylation, nitration, and acylation—and explain the causal relationships between substrate reactivity, reagent choice, and reaction outcomes. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile intermediate in their synthetic programs.

Core Concepts: Reactivity and Regioselectivity of 4-Fluoroveratrole

The synthetic utility of 4-fluoroveratrole stems from the predictable regioselectivity of its reactions, which is governed by the interplay of the electronic effects of its substituents.

  • Methoxy Groups (-OCH₃) : These are powerful activating groups that strongly direct incoming electrophiles to the ortho and para positions. They donate electron density to the aromatic ring through a positive mesomeric effect (+M), stabilizing the cationic intermediate (the sigma complex or benzenium ion) formed during electrophilic aromatic substitution (EAS)[1][2].

  • Fluorine Atom (-F) : Halogens present a more complex scenario. Fluorine is highly electronegative, withdrawing electron density through a negative inductive effect (-I), which deactivates the ring towards EAS compared to benzene. However, it also possesses lone pairs that can be donated to the ring via a +M effect, which directs incoming electrophiles to the ortho and para positions[3].

Combined Influence: In 4-fluoroveratrole, the two methoxy groups are the dominant activating forces. The positions C5 and C6 are the most electron-rich and thus the most susceptible to electrophilic attack. The C6 position is particularly favored as it is ortho to the C1-methoxy group and meta to the C2-methoxy group, receiving strong activation from both. The C5 position is para to the C2-methoxy group and ortho to the fluorine atom. Experimental evidence confirms that electrophilic substitution occurs preferentially at the C6 position, driven by the overwhelming activating power of the adjacent methoxy groups.

Caption: Electronic landscape of the 4-fluoroveratrole ring.

Key Synthetic Route: Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (EAS) is the most direct and widely used strategy for introducing new functional groups onto the 4-fluoroveratrole core[4]. The electron-rich nature of the ring allows these reactions to proceed under relatively mild conditions.

Formylation: Synthesis of 6-Fluoroveratraldehyde

The introduction of a formyl group (-CHO) is a critical transformation, as the resulting aldehyde is a versatile handle for further derivatization (e.g., oxidation, reduction, Wittig reactions). The Vilsmeier-Haack reaction is a highly effective method for this purpose. An improved and practical synthesis of 6-fluoroveratraldehyde from 4-fluoroveratrole has been reported, demonstrating the high regioselectivity of this process[5]. This aldehyde serves as a key intermediate in the synthesis of molecules like 6-fluoro-D,L-DOPA[5].

G start Start: 4-Fluoroveratrole reagents Reagents: POCl₃, DMF start->reagents 1. reaction Vilsmeier-Haack Reaction (Electrophilic Formylation) reagents->reaction 2. workup Aqueous Workup (e.g., Sodium Acetate) reaction->workup 3. product Product: 6-Fluoroveratraldehyde workup->product 4.

Caption: Workflow for the formylation of 4-fluoroveratrole.

Protocol 1: Vilsmeier-Haack Formylation of 4-Fluoroveratrole

Causality: This protocol utilizes the Vilsmeier reagent ([ClCH=N(CH₃)₂]⁺), a mild electrophile, generated in situ from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). The highly activated 4-fluoroveratrole ring acts as a nucleophile, attacking the Vilsmeier reagent. The reaction's success hinges on the high electron density at the C6 position, which enables the attack on this relatively weak electrophile without the need for a harsh Lewis acid catalyst.

Materials:

  • 4-Fluoroveratrole (1.0 eq)

  • Phosphorus oxychloride (POCl₃) (1.1 eq)

  • N,N-Dimethylformamide (DMF) (3.0 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) as solvent

  • Saturated aqueous sodium acetate solution

  • Ice bath

Procedure:

  • To a stirred solution of DMF in the chosen solvent, cooled to 0 °C in an ice bath, add POCl₃ dropwise. The formation of the Vilsmeier reagent is exothermic. Stir the mixture at 0 °C for 30 minutes.

  • Add a solution of 4-fluoroveratrole in the same solvent to the Vilsmeier reagent mixture dropwise, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to 50-60 °C for 2-4 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

  • Cool the reaction mixture back to 0 °C and quench by slowly adding it to a stirred mixture of ice and saturated sodium acetate solution. This hydrolyzes the intermediate iminium salt to the aldehyde.

  • Stir vigorously for 1-2 hours.

  • Separate the organic layer. Extract the aqueous layer with the solvent (e.g., DCM) two more times.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or recrystallization to yield pure 6-fluoroveratraldehyde.

ParameterConditionRationale
Electrophile Vilsmeier ReagentMild electrophile suitable for the highly activated aromatic ring.
Catalyst None requiredThe substrate is sufficiently electron-rich.
Solvent DCM or DCEInert solvent that solubilizes reactants.
Temperature 0 °C to 60 °CInitial cooling controls exothermic reagent formation; heating drives reaction to completion.
Typical Yield >80%High regioselectivity and efficiency of the reaction[5].
Friedel-Crafts Acylation

Friedel-Crafts acylation introduces a ketone functionality, a cornerstone for building molecular complexity. This reaction typically requires a Lewis acid catalyst to generate a highly reactive acylium ion from an acyl halide or anhydride[6]. For activated systems like 4-fluoroveratrole, milder conditions can often be employed. Superacids like trifluoromethanesulfonic acid (TfOH) are also highly effective catalysts for this transformation[7].

Protocol 2: Friedel-Crafts Acylation with Acetyl Chloride

Causality: Aluminum chloride (AlCl₃) is a strong Lewis acid that coordinates to the chlorine atom of acetyl chloride, weakening the C-Cl bond and generating a potent electrophile, the acetylium ion (CH₃C≡O⁺). This strong electrophile is necessary to achieve acylation. The reaction is directed to the C6 position for the same electronic reasons outlined previously. A stoichiometric amount of AlCl₃ is often required as it complexes with the product ketone, deactivating it towards further reaction.

Materials:

  • 4-Fluoroveratrole (1.0 eq)

  • Acetyl chloride (CH₃COCl) (1.1 eq)

  • Anhydrous Aluminum Chloride (AlCl₃) (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Hydrochloric acid (1 M)

  • Ice bath

Procedure:

  • Suspend anhydrous AlCl₃ in dry DCM in a flask equipped with a nitrogen inlet and cooled in an ice bath.

  • Add acetyl chloride dropwise to the suspension and stir for 15 minutes to allow for the formation of the acylium ion complex.

  • Add a solution of 4-fluoroveratrole in dry DCM dropwise to the reaction mixture, keeping the temperature below 5 °C.

  • After addition, allow the mixture to stir at room temperature for 1-3 hours, monitoring by TLC.

  • Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl. This hydrolyzes the aluminum complexes.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic extracts, wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry over anhydrous MgSO₄, filter, and evaporate the solvent.

  • Purify the resulting crude 6-acetyl-4-fluoroveratrole by column chromatography or recrystallization.

ParameterConditionRationale
Electrophile Acetylium ionHighly reactive electrophile generated in situ.
Catalyst AlCl₃ (Lewis Acid)Activates the acyl chloride to form the electrophile[6][8].
Solvent DCMAnhydrous, inert solvent is critical to prevent catalyst decomposition.
Temperature 0 °C to RTControls initial reactivity and prevents side reactions.
Typical Yield 70-90%Efficient and regioselective reaction.
Nitration

Nitration introduces a nitro group (-NO₂), which is a valuable functional group that can be reduced to an amine or used as a powerful electron-withdrawing group.

Protocol 3: Nitration of 4-Fluoroveratrole

Causality: The nitronium ion (NO₂⁺), the active electrophile in nitration, is typically generated from a mixture of concentrated nitric and sulfuric acids[1]. Sulfuric acid protonates nitric acid, facilitating the loss of a water molecule to form the nitronium ion. Given the high reactivity of 4-fluoroveratrole, milder conditions (e.g., nitric acid in acetic anhydride) can also be effective and may prevent over-nitration or oxidative side reactions.

Materials:

  • 4-Fluoroveratrole (1.0 eq)

  • Fuming Nitric Acid (HNO₃) (1.1 eq)

  • Acetic Anhydride

  • Ice-salt bath

Procedure:

  • In a flask cooled to -10 °C (ice-salt bath), add fuming nitric acid dropwise to a solution of 4-fluoroveratrole in acetic anhydride.

  • Maintain the temperature below -5 °C throughout the addition.

  • Stir the reaction mixture at this temperature for 1-2 hours. Monitor the reaction by TLC.

  • Once the starting material is consumed, pour the reaction mixture onto crushed ice and stir until the ice has melted completely.

  • The solid product, 6-nitro-4-fluoroveratrole, will precipitate.

  • Collect the solid by vacuum filtration, wash thoroughly with cold water until the washings are neutral.

  • Dry the product under vacuum. Recrystallization from ethanol or another suitable solvent can be performed for further purification.

ParameterConditionRationale
Electrophile Nitronium ion (NO₂⁺)A potent electrophile for aromatic substitution[6].
Reagent System HNO₃ in Acetic AnhydrideA milder nitrating system suitable for the activated substrate.
Temperature -10 °C to -5 °CLow temperature is crucial to control the exothermic reaction and prevent side products.
Typical Yield >85%Highly efficient and regioselective process.

Conclusion

4-Fluoroveratrole is a highly valuable and synthetically tractable starting material for the creation of functionalized aromatic compounds. Its reactivity is dominated by the powerful activating and directing effects of its two methoxy groups, enabling highly regioselective electrophilic aromatic substitution at the C6 position. The protocols detailed in this guide for formylation, acylation, and nitration provide reliable and reproducible methods for accessing key derivatives. By understanding the causal principles behind reagent choice and reaction conditions, researchers can confidently employ 4-fluoroveratrole as a strategic building block in the development of novel pharmaceuticals and advanced materials.

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  • Various Authors. (2016). Analysis of Electrophilic Aromatic Substitution in Aromatic Nitration, Aromatic Halogenation – An Analysis. International Journal of Research and Analytical Reviews. [Link]
  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
  • Ashenhurst, J. (2025). The Six Key Electrophilic Aromatic Substitution Reactions. Master Organic Chemistry. [Link]
  • ResearchGate. (2021). Continuous synthesis of 4-(2-fluoro-4-nitrophenyl)morpholine in microreactors: Optimization of process conditions and scale-up to millidevices.
  • Wang, Z., et al. (2013).
  • Fulop, F., & Boros, Z. (2021).
  • Liu, P., et al. (2021). Steric-Free Bioorthogonal Labeling of Acetylation Substrates Based on a Fluorine–Thiol Displacement Reaction. PubMed Central. [Link]
  • Serdyuk, O. V., et al. (2012). Synthesis and Properties of Fluoropyrroles and Their Analogues.
  • Allfluoro Pharmaceutical Company Limited. (n.d.).
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  • Cheméo. (n.d.).
  • FuseSchool. (2015). Halogenation | Organic Chemistry | Chemistry. YouTube. [Link]
  • Tkachenko, A. N., et al. (2009). 4-Fluoro-2,4-methanoproline. PubMed. [Link]
  • Zelić, B., et al. (2025). Flow Synthesis of Pharmaceutical Intermediate Catalyzed by Immobilized DERA: Comparison of Different Immobilization Techniques and Reactor Designs. PubMed Central. [Link]
  • Andreu, J. M., et al. (1994). Effect of 2'-OH acetylation on the bioactivity and conformation of 7-O-[N-(4'-fluoresceincarbonyl)-L-alanyl]taxol. A NMR-fluorescence microscopy study. PubMed. [Link]
  • Deng, X., et al. (2016). Fluoro analogs of bioactive oxy-sterols: Synthesis of an EBI2 agonist with enhanced metabolic stability. PubMed. [Link]
  • Leah4sci. (2014). Aromatic Halogenation Mechanism - EAS Vid 3. YouTube. [Link]

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The Versatile Role of 4-Fluoro-1,2-dimethoxybenzene in the Genesis of Advanced Materials: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the dynamic landscape of materials science, the strategic selection of molecular building blocks is paramount to the creation of novel materials with tailored properties. 4-Fluoro-1,2-dimethoxybenzene, also known as 4-fluoroveratrole, has emerged as a highly versatile precursor for the synthesis of advanced polymers and functional organic materials. The presence of a strategically positioned fluorine atom on the aromatic ring significantly enhances its reactivity towards nucleophilic aromatic substitution (SNAr), while the methoxy groups contribute to solubility and can influence the electronic properties of the resulting materials[1]. This guide provides researchers, scientists, and drug development professionals with in-depth application notes and detailed protocols for leveraging this compound in the development of innovative materials, with a focus on high-performance polymers and precursors for organic electronics.

Part 1: Synthesis of High-Performance Poly(arylene ether)s

The activation of the C-F bond by the electron-donating methoxy groups in this compound makes it an excellent monomer for polycondensation reactions. Poly(arylene ether)s are a class of high-performance thermoplastics known for their exceptional thermal stability, chemical resistance, and mechanical strength[2]. The incorporation of the 1,2-dimethoxybenzene unit into the polymer backbone can enhance solubility and modify the dielectric properties of the material.

Causality Behind Experimental Choices:

The synthesis of poly(arylene ether)s from this compound typically proceeds via a nucleophilic aromatic substitution (SNAr) polycondensation reaction with a bisphenol. The choice of reaction conditions is critical for achieving high molecular weight polymers.

  • Solvent: A high-boiling polar aprotic solvent, such as N,N-dimethylacetamide (DMAc) or dimethyl sulfoxide (DMSO), is employed to facilitate the dissolution of the monomers and the growing polymer chain, and to promote the SNAr reaction.

  • Base: Anhydrous potassium carbonate (K₂CO₃) is a commonly used base to deprotonate the bisphenol, forming the more nucleophilic phenoxide species in situ. The base must be anhydrous to prevent side reactions that could terminate the polymerization.

  • Azeotropic Dehydration: Toluene is often used to form an azeotrope with water, which is a byproduct of the phenoxide formation. The continuous removal of water drives the equilibrium towards the formation of the phenoxide and prevents the hydrolysis of the fluoro-monomer.

  • Temperature: The polymerization is typically carried out at elevated temperatures (150-180 °C) to ensure a sufficient reaction rate and to maintain polymer solubility.

Experimental Workflow for Poly(arylene ether) Synthesis

workflow cluster_prep Monomer Preparation & Reaction Setup cluster_reaction Polymerization cluster_workup Work-up & Purification cluster_characterization Characterization Monomers This compound + Bisphenol A Setup Combine Monomers, Solvents, and Base in a Flask Monomers->Setup Solvents DMAc + Toluene Solvents->Setup Base Anhydrous K₂CO₃ Base->Setup Dehydration Azeotropic Dehydration (Reflux with Toluene) Setup->Dehydration Heat to 140°C Polymerization Heat to 165°C (Remove Toluene) Dehydration->Polymerization Distill off Toluene Precipitation Precipitate in Methanol/Water Polymerization->Precipitation Cool and Pour Filtration Filter and Wash Precipitation->Filtration Drying Dry under Vacuum Filtration->Drying Analysis GPC, NMR, FT-IR, TGA Drying->Analysis

Caption: Experimental workflow for the synthesis of a poly(arylene ether).

Detailed Protocol: Synthesis of Poly(2,2-bis(4-(3,4-dimethoxyphenoxy)phenyl)propane)

Materials:

  • This compound (≥98%)

  • Bisphenol A (≥99%)

  • Anhydrous Potassium Carbonate (K₂CO₃), finely ground and dried

  • N,N-Dimethylacetamide (DMAc), anhydrous

  • Toluene, anhydrous

  • Methanol

  • Deionized Water

Procedure:

  • To a 100 mL three-necked flask equipped with a mechanical stirrer, a Dean-Stark trap fitted with a condenser, and a nitrogen inlet/outlet, add bisphenol A (2.28 g, 10 mmol), this compound (3.12 g, 20 mmol), and anhydrous potassium carbonate (2.90 g, 21 mmol).

  • Add 30 mL of DMAc and 15 mL of toluene to the flask.

  • Purge the flask with dry nitrogen for 30 minutes to ensure an inert atmosphere.

  • Heat the reaction mixture to 140 °C with vigorous stirring. Toluene will begin to reflux, and the water formed in situ will be collected in the Dean-Stark trap.

  • Continue the azeotropic dehydration for 4 hours, ensuring all water is removed.

  • After dehydration, carefully drain the toluene from the Dean-Stark trap and slowly increase the reaction temperature to 165 °C to distill off the remaining toluene.

  • Maintain the reaction at 165 °C for 8-12 hours. The viscosity of the solution will increase significantly as the polymer forms.

  • Cool the viscous solution to room temperature and dilute with 20 mL of DMAc to reduce the viscosity.

  • Slowly pour the polymer solution into a beaker containing 500 mL of a rapidly stirring mixture of methanol and water (1:1 v/v). A fibrous white precipitate will form.

  • Continue stirring for 30 minutes, then filter the polymer using a Büchner funnel.

  • Wash the collected polymer thoroughly with deionized water and then with methanol to remove any unreacted monomers and salts.

  • Dry the polymer in a vacuum oven at 80 °C for 24 hours.

Expected Results and Characterization:

The resulting poly(arylene ether) is typically a white to off-white fibrous solid. The success of the polymerization is confirmed by various analytical techniques:

  • Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mₙ) and weight-average molecular weight (Mₙ) and the polydispersity index (PDI).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the polymer structure by identifying the characteristic peaks of the repeating unit.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: To verify the formation of the ether linkage (typically around 1240 cm⁻¹) and the disappearance of the phenolic -OH group.

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer.

PropertyExpected Value
Yield > 90%
Mₙ (GPC) 20,000 - 40,000 g/mol
PDI (GPC) 1.8 - 2.5
Decomposition Temp. (TGA, 5% wt. loss) > 450 °C

Part 2: Precursors for Organic Electronic Materials

The electron-rich nature of the 1,2-dimethoxybenzene moiety makes it an attractive building block for hole-transporting materials (HTMs) used in organic electronic devices such as perovskite solar cells (PSCs) and organic light-emitting diodes (OLEDs). The methoxy groups can enhance the electron-donating ability of the molecule, which is a desirable characteristic for efficient hole injection and transport. This compound can be functionalized and incorporated into larger conjugated systems.

Synthetic Strategy: Suzuki Cross-Coupling

A common strategy to synthesize more complex organic electronic materials is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction allows for the formation of C-C bonds between an organoboron compound and an organohalide. In this context, this compound can be converted into a boronic acid or boronic ester derivative, which can then be coupled with a halogenated aromatic core.

Reaction Pathway for a Hypothetical Hole-Transporting Material

suzuki_coupling start This compound boronic_acid n-BuLi, THF, -78°C B(OiPr)₃ H₃O⁺ (3,4-Dimethoxyphenyl)boronic acid start:f0->boronic_acid:f0 Borylation catalyst Pd(PPh₃)₄, K₂CO₃ Toluene/EtOH/H₂O boronic_acid:f3->catalyst core Dibromo-aromatic Core (e.g., Dibromocarbazole) core->catalyst product Hole-Transporting Material catalyst->product Suzuki Coupling

Caption: Suzuki coupling for a hole-transporting material.

General Protocol: Synthesis of a (3,4-Dimethoxyphenyl)-Substituted Aromatic Core

Materials:

  • (3,4-Dimethoxyphenyl)boronic acid (synthesized from this compound)

  • A dibromo-aromatic core (e.g., 2,7-dibromo-9H-carbazole)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium Carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Deionized Water

Procedure:

  • In a Schlenk flask, combine the dibromo-aromatic core (1.0 mmol), (3,4-dimethoxyphenyl)boronic acid (2.2 mmol), and potassium carbonate (4.0 mmol).

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).

  • Evacuate and backfill the flask with argon three times.

  • Add a degassed solvent mixture of toluene (15 mL), ethanol (5 mL), and water (5 mL).

  • Heat the reaction mixture to 80-90 °C and stir under an argon atmosphere for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction to room temperature and add 20 mL of water.

  • Extract the product with dichloromethane or ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired hole-transporting material.

Part 3: Applications in Medicinal Chemistry

The this compound scaffold is also of significant interest in drug discovery. The fluorine atom can improve metabolic stability and binding affinity, while the dimethoxybenzene unit can be found in numerous biologically active natural products and synthetic compounds[1]. It serves as a valuable starting material for the synthesis of more complex molecules with potential therapeutic applications, including anti-inflammatory and anti-cancer agents.

Conclusion

This compound is a powerful and versatile building block for the creation of novel materials. Its activated fluorine atom allows for efficient polymerization via nucleophilic aromatic substitution to produce high-performance poly(arylene ether)s with excellent thermal stability. Furthermore, its electron-rich dimethoxybenzene core makes it an ideal precursor for the synthesis of functional organic materials for electronic applications and a valuable scaffold in medicinal chemistry. The protocols and insights provided in this guide are intended to empower researchers to explore the full potential of this remarkable molecule in their pursuit of next-generation materials.

References

  • MDPI. (2022). Experimental and Computational Approaches to Sulfonated Poly(arylene ether sulfone) Synthesis Using Different Halogen Atoms at the Reactive Site. Polymers, 15(1), 29. [Link]
  • RSC Publishing. (2021). Synthesis and characterization of fluorinated poly(aryl ether)s with excellent dielectric properties. Polymer Chemistry. [Link]
  • ResearchGate. (n.d.). Request PDF: New hole transport materials with 1,2-dimethoxyphenyl as the terminal groups.

Sources

Methods for the Regioselective Functionalization of 4-Fluoro-1,2-dimethoxybenzene: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This comprehensive guide details methodologies for the regioselective functionalization of 4-Fluoro-1,2-dimethoxybenzene, a versatile building block in medicinal chemistry and materials science. The strategic introduction of functional groups onto this scaffold is crucial for the synthesis of novel compounds with tailored properties. This document provides an in-depth analysis of key synthetic strategies, including Directed ortho-Metalation (DoM), electrophilic aromatic substitution, and palladium-catalyzed cross-coupling reactions, complete with detailed experimental protocols and mechanistic insights.

Introduction: The Strategic Importance of this compound

This compound (also known as 4-fluoroveratrole) is a valuable starting material in organic synthesis due to its unique electronic and steric properties. The interplay between the electron-donating methoxy groups and the electron-withdrawing, yet ortho-directing, fluorine atom allows for precise control over the regioselectivity of various transformations. This control is paramount in the synthesis of complex molecules, particularly in the development of pharmaceutical agents where specific substitution patterns are often required for biological activity.

I. Directed ortho-Metalation (DoM): A Powerful Tool for C-H Functionalization

Directed ortho-metalation (DoM) is a highly effective strategy for the regioselective deprotonation and subsequent functionalization of aromatic rings.[1][2] The reaction utilizes an organolithium reagent, typically n-butyllithium (n-BuLi), to selectively remove a proton ortho to a directing metalation group (DMG).[3] In the case of this compound, both the methoxy and fluorine substituents can act as DMGs, directing the lithiation to specific positions on the aromatic ring.

Mechanism and Regioselectivity:

The methoxy groups at the 1- and 2-positions are strong directing groups, while the fluorine atom at the 4-position is a weaker directing group. The coordination of the lithium atom to the oxygen of the methoxy groups enhances the acidity of the adjacent protons. Consequently, lithiation is expected to occur preferentially at the C5 position, which is ortho to the C1-methoxy group and meta to the fluorine atom. The C3 position is sterically hindered by the two adjacent methoxy groups, making deprotonation at this site less favorable.

graph TD { rankdir="LR"; node [shape=plaintext]; subgraph "Directed ortho-Metalation (DoM) of this compound" A[this compound] --"n-BuLi, THF, -78 °C"--> B{"Lithiated Intermediate (at C5)"}; B --"Electrophile (E+)"--> C[5-Substituted-4-fluoro-1,2-dimethoxybenzene]; end style A fill:#F1F3F4,stroke:#5F6368 style B fill:#F1F3F4,stroke:#EA4335 style C fill:#F1F3F4,stroke:#34A853 }
Figure 1: General workflow for Directed ortho-Metalation.
Protocol 1: Regioselective Lithiation and Formylation

This protocol describes the regioselective lithiation of this compound followed by quenching with N,N-dimethylformamide (DMF) to introduce a formyl group at the C5 position. This procedure is adapted from established methods for the formylation of related aromatic compounds.[4]

Materials:

  • This compound

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (2.5 M)

  • N,N-Dimethylformamide (DMF), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas supply

  • Standard glassware for anhydrous reactions

Procedure:

  • Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and an argon inlet, add this compound (1.0 eq).

  • Solvent Addition: Add anhydrous THF (to make a 0.5 M solution) via cannula.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-BuLi (1.1 eq) dropwise to the stirred solution, maintaining the internal temperature below -70 °C. Stir the reaction mixture at -78 °C for 1 hour.

  • Quenching with Electrophile: Add anhydrous DMF (1.5 eq) dropwise to the reaction mixture at -78 °C. Allow the reaction to slowly warm to room temperature and stir for an additional 2 hours.

  • Work-up: Cool the reaction mixture to 0 °C and quench by the slow addition of 1 M HCl.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Washing: Wash the combined organic layers with saturated NaHCO₃ solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford 4-fluoro-1,2-dimethoxy-5-benzaldehyde.

Potential Electrophiles for Trapping the Lithiated Intermediate

The versatile aryllithium intermediate can be trapped with a variety of electrophiles to introduce diverse functional groups at the C5 position.

ElectrophileReagentFunctional Group Introduced
FormylationN,N-Dimethylformamide (DMF)-CHO
CarboxylationCarbon dioxide (CO₂)-COOH
BoronationTrimethyl borate (B(OMe)₃)-B(OH)₂
SilylationTrimethylsilyl chloride (TMSCl)-SiMe₃
IodinationIodine (I₂)-I

II. Electrophilic Aromatic Substitution: Halogenation and Nitration

Electrophilic aromatic substitution provides a direct method for introducing functional groups onto the benzene ring. The regioselectivity is governed by the directing effects of the existing substituents. The two methoxy groups are strong activating, ortho-, para-directing groups, while the fluorine atom is a deactivating, ortho-, para-directing group. The combined effect of these substituents makes the C5 and C6 positions the most likely sites for electrophilic attack.

graph TD { rankdir="LR"; node [shape=plaintext]; subgraph "Electrophilic Aromatic Substitution" A[this compound] --"Electrophile (E+)"--> B{"Wheland Intermediate (Sigma Complex)"}; B --"-H+"--> C["Substituted Product (C5 or C6 isomer)"]; end style A fill:#F1F3F4,stroke:#5F6368 style B fill:#F1F3F4,stroke:#EA4335 style C fill:#F1F3F4,stroke:#34A853 }
Figure 2: General mechanism for electrophilic aromatic substitution.
Protocol 2: Regioselective Bromination with N-Bromosuccinimide (NBS)

This protocol describes the monobromination of this compound, which is expected to yield predominantly the 5-bromo isomer. This procedure is based on general methods for the bromination of activated aromatic rings.[5]

Materials:

  • This compound

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (CH₃CN)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in acetonitrile.

  • Reagent Addition: Add N-bromosuccinimide (1.05 eq) in one portion.

  • Reaction: Stir the mixture at room temperature and monitor the reaction progress by TLC.

  • Work-up: Once the starting material is consumed, quench the reaction with saturated Na₂S₂O₃ solution.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Washing and Drying: Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

  • Purification: Concentrate the organic layer and purify the crude product by flash column chromatography to afford 5-bromo-4-fluoro-1,2-dimethoxybenzene.

Protocol 3: Regioselective Nitration

This protocol is adapted from the nitration of 2-fluoro-1,4-dimethoxybenzene and is expected to yield the 5-nitro derivative as the major product.[6]

Materials:

  • This compound

  • Nitric acid (65-70%)

  • Sulfuric acid (98%)

  • Ice

  • Dichloromethane

Procedure:

  • Acid Mixture Preparation: In a flask cooled in an ice bath, slowly add concentrated sulfuric acid to concentrated nitric acid to prepare the nitrating mixture.

  • Reaction: To a solution of this compound in dichloromethane at 0 °C, add the cold nitrating mixture dropwise with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC.

  • Quenching: Upon completion, pour the reaction mixture slowly onto crushed ice.

  • Extraction and Washing: Separate the organic layer, and wash it with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography.

III. Palladium-Catalyzed Cross-Coupling Reactions

Once a halogen is introduced onto the this compound core, palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions become powerful tools for further diversification. These reactions are invaluable for creating C-C and C-N bonds, respectively.[1][7][8]

Protocol 4: Suzuki-Miyaura Coupling of 5-Bromo-4-fluoro-1,2-dimethoxybenzene

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of the previously synthesized 5-bromo-4-fluoro-1,2-dimethoxybenzene with an arylboronic acid.

Materials:

  • 5-Bromo-4-fluoro-1,2-dimethoxybenzene

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Water

  • Ethanol

Procedure:

  • Reaction Setup: To a Schlenk flask, add 5-bromo-4-fluoro-1,2-dimethoxybenzene (1.0 eq), the arylboronic acid (1.2 eq), potassium carbonate (2.0 eq), Pd(OAc)₂ (0.02 eq), and PPh₃ (0.08 eq).

  • Solvent Addition and Degassing: Add a mixture of toluene and water (4:1). Degas the mixture by bubbling argon through it for 15 minutes.

  • Reaction: Heat the reaction mixture to 90 °C and stir under an argon atmosphere for 12-24 hours.

  • Work-up and Extraction: Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, concentrate, and purify by flash column chromatography.

Protocol 5: Buchwald-Hartwig Amination of 5-Bromo-4-fluoro-1,2-dimethoxybenzene

This protocol provides a general method for the C-N bond formation via Buchwald-Hartwig amination.[1][7][8]

Materials:

  • 5-Bromo-4-fluoro-1,2-dimethoxybenzene

  • Amine (e.g., aniline)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

Procedure:

  • Reaction Setup: In a glovebox, charge a Schlenk tube with Pd₂(dba)₃ (0.01 eq), XPhos (0.04 eq), and NaOtBu (1.4 eq).

  • Reagent Addition: Add 5-bromo-4-fluoro-1,2-dimethoxybenzene (1.0 eq) and the amine (1.2 eq).

  • Solvent Addition: Add anhydrous toluene.

  • Reaction: Seal the tube and heat the mixture at 100 °C for 12-24 hours.

  • Work-up and Purification: Cool the reaction, dilute with ether, and filter through a pad of Celite. Concentrate the filtrate and purify by flash column chromatography.

Summary of Regioselective Functionalization Methods

MethodPosition of FunctionalizationKey ReagentsAdvantagesConsiderations
Directed ortho-Metalation C5n-BuLi, ElectrophileHigh regioselectivity, versatileRequires anhydrous conditions, cryogenic temperatures
Electrophilic Bromination C5 (major)NBS, CH₃CNMild conditions, readily available reagentsPotential for isomer formation
Electrophilic Nitration C5 (major)HNO₃, H₂SO₄Direct introduction of nitro groupHarsh acidic conditions, potential for side reactions
Suzuki-Miyaura Coupling C5 (from 5-bromo derivative)Pd catalyst, boronic acid, baseForms C-C bonds, wide substrate scopeRequires pre-functionalization
Buchwald-Hartwig Amination C5 (from 5-bromo derivative)Pd catalyst, amine, baseForms C-N bonds, wide substrate scopeRequires pre-functionalization, air-sensitive catalysts

Conclusion

The regioselective functionalization of this compound is a critical aspect of modern organic synthesis, enabling the creation of novel and complex molecular architectures. The methods outlined in this guide, from directed ortho-metalation to electrophilic aromatic substitution and palladium-catalyzed cross-coupling, provide a powerful toolkit for researchers in drug discovery and materials science. While the provided protocols are based on established methodologies for similar substrates and may require optimization, they offer a solid foundation for the strategic and controlled modification of this versatile building block. Careful consideration of the electronic and steric factors, as well as reaction conditions, will allow for the successful synthesis of a wide array of functionalized this compound derivatives.

References

  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with 5-Bromo-4-fluoro-2-methyl-1H-indole. BenchChem.
  • Wikipedia. (2023).
  • Organic Chemistry Portal. (n.d.).
  • Baran Lab. (n.d.).
  • University of California, Irvine. (n.d.). Directed (ortho)
  • Wikipedia. (2023).
  • Wikipedia. (2023). Friedel–Crafts reaction. Wikipedia.
  • Chemistry LibreTexts. (2023).
  • Beilstein Journal of Organic Chemistry. (2014).
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • Google Patents. (2019). A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
  • MDPI. (2017). 1-Fluoro-2,5-dimethoxy-4-nitrobenzene.
  • Organic Chemistry Portal. (n.d.).
  • Molecules. (2018).

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Application Note: A Scalable Synthesis of 4-Fluoro-1,2-dimethoxybenzene for Industrial Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 4-Fluoro-1,2-dimethoxybenzene

This compound, also known as 4-Fluoroveratrole, is a pivotal chemical intermediate in the fine chemicals industry. Its strategic importance lies in its utility as a building block for complex molecules in the pharmaceutical and agrochemical sectors.[1] The incorporation of a fluorine atom onto the veratrole scaffold imparts unique physicochemical properties to derivative molecules. These properties include enhanced metabolic stability, increased lipophilicity, and improved bioavailability, which are highly desirable attributes in drug discovery and development.[1][2][3]

In medicinal chemistry, the this compound moiety is found in a variety of therapeutic candidates, including anti-inflammatory and anti-cancer agents.[1] The fluorine atom can block sites of metabolic oxidation, extending the half-life of a drug, while the dimethoxy groups can improve solubility and receptor binding.[1][2] Similarly, in agrochemicals, this compound is used to synthesize more effective and targeted pesticides and herbicides.[1][4] This application note provides a detailed examination of a scalable synthetic route to this compound, focusing on process optimization, safety, and industrial viability.

Part 1: Comparative Analysis of Synthetic Strategies

The industrial production of this compound necessitates a synthetic route that is not only high-yielding but also cost-effective, safe, and environmentally considerate. Two primary strategies are considered for large-scale synthesis: direct electrophilic fluorination of 1,2-dimethoxybenzene (veratrole) and the Balz-Schiemann reaction starting from 3,4-dimethoxyaniline.

  • Direct Electrophilic Fluorination: This approach involves the direct reaction of veratrole with a potent electrophilic fluorinating agent. While seemingly straightforward, the use of reagents like elemental fluorine (F₂) presents significant safety and handling challenges, especially at an industrial scale.[5][6] The high reactivity of F₂ can lead to poor selectivity and requires specialized equipment and facilities to manage its hazardous nature.[7][8] While modern continuous flow technologies can mitigate some of these risks by allowing for better control of reaction parameters and minimizing the volume of hazardous material at any given time, the initial capital investment can be substantial.[6][9][10]

  • Balz-Schiemann Reaction: This classic method offers a more controlled and often safer pathway to aryl fluorides. The process begins with the diazotization of an aniline precursor, in this case, 3,4-dimethoxyaniline, followed by the thermal decomposition of the resulting diazonium tetrafluoroborate salt to yield the desired fluorinated aromatic compound.[11] This multi-step process is generally more manageable on a large scale than direct fluorination and utilizes more conventional chemical manufacturing equipment.

Table 1: Comparison of Major Synthetic Routes

FeatureDirect Electrophilic FluorinationBalz-Schiemann Reaction
Starting Material 1,2-Dimethoxybenzene (Veratrole)3,4-Dimethoxyaniline
Key Reagents F₂ gas, Selectfluor®, etc.NaNO₂, HBF₄ (or HCl/NaBF₄)
Scalability Challenging; requires specialized flow reactorsGood; utilizes standard batch reactors
Safety Concerns Highly toxic/reactive fluorinating agents, HF byproductUnstable diazonium intermediates, handling of HBF₄
Yield Variable; can be high in optimized flow systemsGenerally good to excellent
Atom Economy Potentially higher in direct approachLower due to multi-step nature
Industrial Precedent Less common for this specific moleculeWell-established and reliable

Based on this analysis, the Balz-Schiemann reaction is selected as the focus for this detailed protocol due to its proven reliability, scalability, and more manageable safety profile for standard industrial settings.

Part 2: Detailed Protocol for Scale-Up Synthesis via Balz-Schiemann Reaction

This protocol details the synthesis of this compound from 3,4-dimethoxyaniline. All operations should be conducted in a well-ventilated chemical fume hood or an appropriate process vessel by trained personnel wearing requisite Personal Protective Equipment (PPE).[12]

Workflow Overview

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Fluoroborate Precipitation cluster_2 Step 3: Thermal Decomposition cluster_3 Step 4: Purification A 3,4-Dimethoxyaniline C Cool to 0-5 °C A->C B HCl / Water B->C D Aqueous NaNO₂ (Slow Addition) C->D Maintain 0-5 °C E Diazonium Salt Solution D->E F Aqueous HBF₄ E->F Maintain <10 °C G Precipitation of Diazonium Fluoroborate Salt F->G H Filtration & Washing G->H I Dried Diazonium Salt H->I J Gentle Heating (Controlled) I->J K Evolution of N₂ & BF₃ J->K L Crude Product (this compound) J->L M Aqueous Workup (Base Wash) L->M N Extraction with Solvent (e.g., Toluene) M->N O Drying & Solvent Removal N->O P Vacuum Distillation O->P Q Pure Product (>98% Purity) P->Q

Caption: Workflow for the Balz-Schiemann synthesis of this compound.

Step-by-Step Methodology

Materials and Reagents:

ReagentCAS NumberMolecular WeightQuantity (molar eq.)
3,4-Dimethoxyaniline6315-89-5153.18 g/mol 1.0 eq
Hydrochloric Acid (37%)7647-01-036.46 g/mol 3.0 eq
Sodium Nitrite7632-00-069.00 g/mol 1.05 eq
Tetrafluoroboric Acid (48%)16872-11-087.81 g/mol 1.1 eq
Toluene108-88-392.14 g/mol As required
Sodium Bicarbonate144-55-884.01 g/mol As required
Anhydrous Magnesium Sulfate7487-88-9120.37 g/mol As required

Procedure:

  • Diazotization (Step 1):

    • To a jacketed glass reactor equipped with an overhead stirrer, thermometer, and addition funnel, charge concentrated hydrochloric acid (3.0 eq) and water.

    • Cool the acid solution to 0-5 °C using a circulating chiller.

    • Slowly add 3,4-dimethoxyaniline (1.0 eq) while maintaining the temperature below 10 °C. Stir until a homogeneous slurry or solution is formed.

    • Prepare a solution of sodium nitrite (1.05 eq) in deionized water.

    • Add the sodium nitrite solution dropwise to the aniline suspension over 60-90 minutes, ensuring the internal temperature does not exceed 5 °C. A slight excess of nitrous acid should be maintained (test with starch-iodide paper).

    • Stir the resulting diazonium salt solution for an additional 30 minutes at 0-5 °C.

  • Fluoroborate Salt Formation (Step 2):

    • To the cold diazonium salt solution, add 48% tetrafluoroboric acid (1.1 eq) slowly over 30-45 minutes, keeping the temperature below 10 °C.

    • A thick precipitate of the diazonium tetrafluoroborate salt will form.

    • Continue stirring the slurry in the cold for another 60 minutes to ensure complete precipitation.

    • Isolate the solid salt by filtration. Wash the filter cake sequentially with cold water, cold methanol, and finally cold diethyl ether to facilitate drying.

    • Dry the salt under vacuum at ambient temperature. Caution: Do not use excessive heat as diazonium salts can be explosive when dry.

  • Thermal Decomposition (Step 3):

    • Place the dried, free-flowing diazonium tetrafluoroborate salt in a flask equipped for distillation and connected to a scrubber system to neutralize the evolved BF₃ and HF gases.

    • Heat the solid gently and with caution. Decomposition typically begins around 100-120 °C, evidenced by the evolution of nitrogen gas.

    • Control the heating rate to maintain a steady, manageable rate of gas evolution.

    • The crude this compound will form as an oil. Once gas evolution ceases, the crude product can be collected.

  • Work-up and Purification (Step 4):

    • Cool the reaction vessel.

    • Transfer the crude oil to a separatory funnel and dissolve it in a suitable organic solvent like toluene or dichloromethane.

    • Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any residual acid, followed by a water wash and a brine wash.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

    • Purify the resulting crude oil by vacuum distillation to obtain this compound as a clear liquid.[1]

Table 2: Key Process Parameters and Expected Output

ParameterValueNotes
Starting Material Scale 10 kg (65.3 mol)Example scale
Diazotization Temp. 0-5 °CCritical for diazonium salt stability
Decomposition Temp. 100-130 °CMonitor gas evolution closely
Overall Yield 75-85%Typical for Balz-Schiemann reactions
Final Purity (by GC) >98%[13][14]
Appearance Colorless to pale yellow liquid[1][15]

Part 3: Safety, Handling, and Environmental Considerations

The scale-up of any chemical process requires a rigorous safety assessment.[6]

  • Chemical Hazards:

    • 3,4-Dimethoxyaniline: Toxic and a suspected mutagen. Avoid inhalation and skin contact.

    • Diazonium Salts: Potentially explosive, especially when dry. Handle with care, avoid friction and shock, and do not overheat.

    • Tetrafluoroboric Acid (HBF₄): Highly corrosive. Causes severe skin burns and eye damage. Use appropriate acid-resistant gloves and eye/face protection.[12]

    • BF₃ and HF: Toxic and corrosive gases are evolved during the decomposition step. The reaction must be conducted in a well-ventilated area with an efficient gas scrubber system (e.g., containing a caustic solution).

  • Engineering Controls:

    • Ventilation: All operations must be performed in a chemical fume hood or a closed-system reactor with appropriate exhaust ventilation.

    • Temperature Control: Use of jacketed reactors with automated cooling/heating systems is essential to manage reaction exotherms, particularly during diazotization.

    • Pressure Relief: Reactors should be equipped with pressure relief valves, especially for the gas-evolving decomposition step.

  • Personal Protective Equipment (PPE):

    • Standard PPE includes safety goggles, a face shield, a flame-resistant lab coat, and chemical-resistant gloves.[12] For handling concentrated HBF₄, heavy-duty acid-resistant gloves and an apron are recommended.

  • Waste Management:

    • Aqueous waste streams will be acidic and may contain residual aromatic compounds. They must be neutralized and treated according to local environmental regulations.

    • The scrubber solution (e.g., NaOH or KOH) will contain fluoride salts and must be disposed of as hazardous waste.

Conclusion

The Balz-Schiemann reaction provides a robust and scalable method for the industrial synthesis of this compound. By implementing stringent temperature control during the diazotization step and careful management of the thermal decomposition, high yields of a high-purity product can be reliably achieved. Adherence to rigorous safety protocols is paramount due to the handling of corrosive materials and potentially unstable intermediates. This well-established synthetic route remains a cornerstone for the production of this valuable intermediate, enabling further innovation in the pharmaceutical and agrochemical industries.

References

  • Gemoets, H., et al. (2020). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. Organic Process Research & Development.
  • Syrris. (n.d.). Fluorination reactions in microreactors.
  • Chemistry World. (2021). Safer fluorination process developed using flow electrochemistry.
  • Gemoets, H., et al. (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety.
  • PrepChem.com. (n.d.). Synthesis of this compound.
  • Google Patents. (2017). CN106518631B - A kind of preparation method of veratrole.
  • Google Patents. (2013). CN103183588A - Preparation method of veratrole.
  • Journal of Drug Discovery and Development. (n.d.). Fluorine in drug discovery: Role, design and case studies.
  • Google Patents. (2021). US20210053895A1 - Process for Preparing Fluorobenzene by Direct Fluorination.
  • Google Patents. (2013). CN103193608A - Method for preparing dimethoxy benzaldehyde from veratrole.
  • Google Patents. (2017). CN106673968A - Method of synthesizing veratrole.
  • Anderson, K. W., et al. (2006). A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling of Aryl Chlorides with Primary and Secondary Amines and the N-Arylation of Hydrazine.
  • Google Patents. (2022). CN114230446A - A kind of preparation method of veratrol.
  • MDPI. (n.d.). 1-Fluoro-2,5-dimethoxy-4-nitrobenzene.
  • Google Patents. (1988). US4766243A - Electrophilic fluorination of aromatic compounds.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of 1,2-Dimethoxybenzene in Agrochemical and Pharmaceutical Development.
  • Kumar, P., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of Biomolecular Structure and Dynamics.
  • Google Patents. (2022). JP7353012B2 - Fluorobenzene production process by direct fluorination.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Fluoro-1,2-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for the synthesis of 4-Fluoro-1,2-dimethoxybenzene (also known as 4-Fluoroveratrole). This valuable intermediate is integral to the development of novel pharmaceuticals and advanced materials due to its unique electronic and solubility properties.[1] This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently encountered challenges during its synthesis. Our goal is to help you optimize your reaction conditions, improve yields, and ensure the highest purity of your final product.

The primary synthetic route to this compound is the Balz-Schiemann reaction, which involves the transformation of a primary aromatic amine, in this case, 3,4-dimethoxyaniline, into an aryl fluoride via a diazonium tetrafluoroborate intermediate.[2][3] While effective, this method can present challenges, including exothermic decomposition and the handling of potentially hazardous intermediates.[4] This guide will address these issues and explore alternative approaches to enhance safety and efficiency.

Troubleshooting Guides & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Issue 1: Low Yield in the Balz-Schiemann Reaction

Question: My Balz-Schiemann reaction for the synthesis of this compound from 3,4-dimethoxyaniline is consistently resulting in low yields. What are the potential causes and how can I improve the outcome?

Answer: Low yields in the Balz-Schiemann reaction are a common issue and can stem from several factors throughout the two main stages: diazotization and thermal decomposition.

Root Cause Analysis & Solutions
Potential Cause Explanation Recommended Solution
Incomplete Diazotization The initial conversion of the amine to the diazonium salt is critical. Low temperatures are essential to prevent premature decomposition of the diazonium salt.[5] Inadequate mixing or incorrect stoichiometry of sodium nitrite can lead to unreacted starting material.Maintain a reaction temperature between 0-5°C during the addition of sodium nitrite. Ensure vigorous stirring to maintain a homogeneous mixture. Use a slight excess of sodium nitrite (1.05-1.1 equivalents) to drive the reaction to completion.
Instability of the Diazonium Salt Aryl diazonium salts are often thermally unstable and can decompose before the addition of the fluorinating agent or during isolation.[4]Proceed to the fluoroborate salt precipitation immediately after the diazotization is complete. Avoid letting the diazonium salt solution warm up.
Inefficient Precipitation of the Diazonium Tetrafluoroborate The diazonium tetrafluoroborate salt must precipitate effectively from the reaction mixture for successful isolation.Ensure the fluoroboric acid is pre-chilled before addition. The addition should be done slowly to a cold (0-5°C) diazonium salt solution with vigorous stirring.
Suboptimal Thermal Decomposition The thermal decomposition of the diazonium tetrafluoroborate salt is a critical step. The temperature must be high enough to initiate decomposition but not so high as to cause uncontrolled, exothermic decomposition or charring.[4]Conduct the decomposition in a high-boiling point, inert solvent like xylene or decane to ensure even heat distribution. A sand bath is recommended for uniform heating. Monitor the reaction for the cessation of nitrogen gas evolution, which indicates completion.
Alternative Fluoride Sources The traditional use of HBF₄ can sometimes be inefficient. Innovations in the Balz-Schiemann reaction have introduced other fluoride sources that can improve yields.Consider using other counterions like hexafluorophosphates (PF₆⁻) or hexafluoroantimonates (SbF₆⁻), which have been shown to improve yields for some substrates.[3] Another advanced approach is the use of organotrifluoroborate salts as a source of fluoride ion under milder conditions.[6]
Experimental Workflow: Troubleshooting Low Yield

Troubleshooting Low Yield in Balz-Schiemann Reaction start Low Yield Observed check_diazotization Verify Diazotization Conditions start->check_diazotization Initial Check check_precipitation Assess Precipitation of Diazonium Salt check_diazotization->check_precipitation If Diazotization is Optimized success Improved Yield check_diazotization->success Problem Solved check_decomposition Optimize Thermal Decomposition check_precipitation->check_decomposition If Precipitation is Efficient check_precipitation->success Problem Solved consider_alternatives Explore Alternative Fluoride Sources check_decomposition->consider_alternatives If Yield is Still Low check_decomposition->success Problem Solved consider_alternatives->success Implementation

Caption: A logical workflow for troubleshooting low yields in the Balz-Schiemann reaction.

Issue 2: Formation of Impurities and Purification Challenges

Question: I am observing significant impurity peaks in the NMR and GC-MS of my this compound product. What are the likely side products and what is the best purification strategy?

Answer: Impurity formation is a common challenge, often arising from side reactions during the synthesis. Understanding the potential impurities is key to devising an effective purification strategy.

Common Impurities and Their Origins
Impurity Potential Origin Identification
Phenolic Byproducts Incomplete diazotization followed by reaction with water, or hydrolysis of the diazonium salt.Can be detected by a broad peak in the ¹H NMR spectrum and can be identified by GC-MS.
Azo Compounds Coupling of the diazonium salt with unreacted aniline or other aromatic species present in the reaction mixture.Often colored compounds, which can be detected by TLC and characterized by mass spectrometry.
Unreacted 3,4-dimethoxyaniline Incomplete diazotization.Can be readily identified by comparing the NMR and GC-MS of the crude product with a standard of the starting material.
Recommended Purification Protocol
  • Aqueous Workup: After the reaction is complete, pour the mixture into a large volume of water. This will help to dissolve any inorganic salts and some polar impurities.

  • Solvent Extraction: Extract the aqueous mixture with a suitable organic solvent such as toluene or ethyl acetate.[2]

  • Base Wash: Wash the organic layer with a dilute aqueous base solution (e.g., 5% NaOH or NaHCO₃) to remove any phenolic impurities.

  • Brine Wash and Drying: Wash the organic layer with a saturated sodium chloride solution (brine) to remove residual water, and then dry over an anhydrous drying agent like magnesium sulfate or sodium sulfate.[2]

  • Solvent Removal: Remove the solvent under reduced pressure.

  • Distillation or Crystallization: The crude product, a semi-solid oil, can be purified by vacuum distillation. Alternatively, crystallization from a suitable solvent like isopropanol can yield white crystals of the pure product.[2]

Logical Flow for Purification

Purification Workflow start Crude Product workup Aqueous Workup start->workup extraction Solvent Extraction workup->extraction base_wash Base Wash (e.g., 5% NaOH) extraction->base_wash brine_wash Brine Wash & Drying base_wash->brine_wash solvent_removal Solvent Removal brine_wash->solvent_removal final_purification Final Purification solvent_removal->final_purification distillation Vacuum Distillation final_purification->distillation For Oils crystallization Crystallization final_purification->crystallization For Solids pure_product Pure this compound distillation->pure_product crystallization->pure_product

Caption: A step-by-step workflow for the purification of this compound.

Issue 3: Safety Concerns with the Balz-Schiemann Reaction

Question: I have concerns about the safety of the Balz-Schiemann reaction, particularly the thermal decomposition of the diazonium salt. Are there safer alternatives or modifications to the procedure?

Answer: Safety is a paramount concern when working with diazonium salts, as their thermal decomposition can be highly exothermic and potentially explosive.[4][5] Fortunately, several modifications and alternative synthetic routes can mitigate these risks.

Mitigating Risks in the Traditional Balz-Schiemann Reaction
  • Controlled Decomposition: As mentioned previously, performing the thermal decomposition in a high-boiling inert solvent helps to control the reaction temperature and dissipate heat more effectively than decomposing the neat salt.

  • Scale Limitations: Avoid running large-scale Balz-Schiemann reactions without proper safety precautions and equipment, such as a blast shield and remote monitoring.

Safer Alternative Methodologies
  • In Situ Generation and Decomposition: Some methods aim to generate the diazonium salt and effect the fluoro-dediazoniation in situ, avoiding the isolation of the potentially hazardous diazonium intermediate.[4] This can be achieved using reagents like tert-butyl nitrite and BF₃.

  • Milder Fluoride Sources: The use of organotrifluoroborate salts as fluoride sources allows for the reaction to be carried out under much milder conditions, often at room temperature, which significantly reduces the risk of runaway reactions.[6]

  • Nucleophilic Aromatic Substitution (SₙAr): An entirely different approach is to use a nucleophilic aromatic substitution reaction. This would involve starting with a di-substituted benzene ring that has a good leaving group (other than fluorine) and an activating group (such as a nitro group) and displacing the leaving group with a fluoride ion.[7][8] While this requires a different starting material, it completely avoids the use of diazonium salts.

Decision Tree for Synthetic Route Selection

Synthetic Route Selection start Need to Synthesize This compound safety_concern High Concern for Safety? start->safety_concern balz_schiemann Traditional Balz-Schiemann safety_concern->balz_schiemann No snar Nucleophilic Aromatic Substitution (SₙAr) safety_concern->snar Yes modified_balz Modified Balz-Schiemann (in situ or mild F⁻ source) balz_schiemann->modified_balz Consider for improved safety

Caption: A decision-making guide for selecting a synthetic route based on safety considerations.

References

  • PrepChem. (n.d.). Synthesis of this compound.
  • Wikipedia. (2023, November 28). Balz–Schiemann reaction.
  • Yeager, G. W., & Schissel, D. N. (1991). A convenient method for the preparation of 4-aryloxyphenols. Synthesis, 1991(01), 63-68.
  • Scientific Update. (2019, February 6). The Balz-Schiemann Reaction.
  • Liao, H.-H., et al. (2024). FluoroFusion: NHC-Catalyzed Nucleophilic Aromatic Substitution Reaction Unveils Functional Perfluorinated Diarylmethanones. Organic Letters, 26(11), 2434–2439.
  • BYJU'S. (n.d.). Balz Schiemann Reaction Mechanism.
  • El Dine, T. M., et al. (2018). Expanding the Balz-Schiemann Reaction: Organotrifluoroborates Serve as Competent Sources of Fluoride Ion for Fluoro-Dediazoniation. Chemistry – A European Journal, 24(56), 14933-14937.
  • Vapourtec. (n.d.). Aromatic Substitution.
  • Acar, B., et al. (2020). Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic substitution.

Sources

identification and minimization of byproducts in 4-Fluoroveratrole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for the synthesis of 4-Fluoroveratrole (CAS 398-62-9), a key intermediate in the development of various pharmaceutical and agrochemical agents.[1] This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with its synthesis, particularly the identification and minimization of byproducts. The predominant method for synthesizing 4-Fluoroveratrole is the direct electrophilic fluorination of veratrole (1,2-dimethoxybenzene). While effective, this route is often complicated by issues of regioselectivity and the formation of impurities that can be challenging to separate.

This document provides in-depth, experience-based troubleshooting advice, validated analytical protocols, and a mechanistic understanding of byproduct formation to empower you to optimize your synthetic outcomes.

Primary Synthetic Pathway: Electrophilic Fluorination of Veratrole

The most common and scalable approach to 4-Fluoroveratrole is the direct fluorination of veratrole using an electrophilic N-F reagent, such as Selectfluor®.[2][3][4] The reaction leverages the electron-rich nature of the veratrole ring, which is activated by two methoxy groups, directing the electrophilic fluorine primarily to the para-position.

dot graph "Reaction_Pathway" { layout=dot; rankdir="LR"; node [shape=none, margin=0]; bgcolor="#F1F3F4";

} dot Caption: General scheme for the synthesis of 4-Fluoroveratrole.

Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the synthesis and purification of 4-Fluoroveratrole in a question-and-answer format.

FAQ 1: My reaction yields are consistently low. What are the primary causes?

Low yield is often multifactorial, stemming from incomplete reactions, reagent degradation, or mechanical losses. Consider the following:

  • Reagent Quality & Handling: Selectfluor® is a stable solid, but it is hygroscopic.[2] Moisture can quench the electrophilic fluorine. Ensure you are using a freshly opened bottle or a reagent stored in a desiccator. The solvent (typically acetonitrile) must be anhydrous.

  • Reaction Temperature: While the reaction proceeds at room temperature, gentle heating (e.g., 40-50 °C) can sometimes improve conversion rates. However, excessive heat can lead to byproduct formation. An initial optimization study is recommended.

  • Reaction Monitoring: Are you certain the reaction has gone to completion? Monitor the consumption of veratrole by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). An incomplete reaction is a common cause of low isolated yield.

  • Work-up Procedure: During the aqueous work-up, ensure the pH is properly controlled. The product, 4-Fluoroveratrole, is an ether and generally stable, but overly harsh acidic or basic conditions should be avoided. Ensure complete extraction from the aqueous layer using an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

FAQ 2: I've isolated my product, but NMR and GC-MS show a significant isomeric impurity. What is it and how can I minimize it?

The most common regioisomeric byproduct is 3-Fluoroveratrole . Its formation is a direct consequence of the directing effects of the two methoxy groups on the veratrole ring.

Mechanistic Insight: The two methoxy groups are ortho-, para-directing activators. While the C4 position (para to one methoxy and meta to the other) is sterically most accessible and electronically favored, the C3 position (ortho to one methoxy) is also activated. The ratio of 4-fluoro to 3-fluoro isomers is highly dependent on reaction conditions.

dot graph "Byproduct_Formation" { layout=dot; rankdir="TB"; node [shape=plaintext, fontname="Helvetica", fontsize=10]; edge [arrowhead=vee, color="#4285F4"]; bgcolor="#F1F3F4";

} dot Caption: Pathways for the formation of 4- and 3-Fluoroveratrole.

Minimization Strategies:

  • Solvent Choice: The polarity of the solvent can influence regioselectivity. Acetonitrile is a common choice that often provides a good balance. Less polar solvents might favor the formation of the less polar 3-isomer.

  • Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate (e.g., 0 °C to room temperature). Higher temperatures can decrease the selectivity of the fluorination.

  • Rate of Addition: Add the Selectfluor® reagent slowly, portion-wise, to the solution of veratrole. This maintains a low concentration of the highly reactive fluorinating agent, which can improve selectivity.

ParameterCondition A (Typical)Condition B (Optimized for Selectivity)Expected Outcome
Temperature 25 °C0 °CLower temperature favors the 4-isomer.
Solvent AcetonitrileAcetonitrileConsistent solvent choice.
Addition Single portionSlow, portion-wise over 1 hourSlower addition improves 4- to 3-isomer ratio.
Typical Ratio (4:3) ~5:1 to 10:1>15:1Significant reduction in the 3-isomer byproduct.
FAQ 3: How can I effectively separate 4-Fluoroveratrole from the 3-Fluoroveratrole isomer and unreacted veratrole?

Separation can be challenging due to the similar physical properties of the isomers.

  • Fractional Distillation: If working on a large scale, fractional vacuum distillation can be effective. 4-Fluoroveratrole has a slightly different boiling point than 3-Fluoroveratrole and veratrole. Careful fractionation is required.

  • Column Chromatography: This is the most reliable method for laboratory scale.

    • Stationary Phase: Silica gel is standard.

    • Mobile Phase: A non-polar/polar solvent system is required. Start with a low polarity eluent system like Hexane:Ethyl Acetate (98:2) and gradually increase the polarity. Veratrole (the least polar) will elute first, followed by 3-Fluoroveratrole, and then the desired 4-Fluoroveratrole (the most polar).

    • Monitoring: Use TLC with visualization under a UV lamp (254 nm) and staining (e.g., potassium permanganate) to track the separation.

  • Crystallization: In some cases, if the isomeric ratio is very high, cooling the concentrated product mixture may induce crystallization of the major 4-Fluoroveratrole isomer, leaving the 3-isomer in the mother liquor.[5]

FAQ 4: My post-reaction mixture is a dark color and contains multiple unidentified spots on TLC. What's happening?

Dark coloration and multiple byproducts often indicate over-reaction or decomposition, potentially caused by the strong oxidizing nature of Selectfluor®.[2]

  • Di-fluorination: The product, 4-Fluoroveratrole, is still an activated aromatic ring and can undergo a second fluorination if excess Selectfluor® is used or if reaction times are too long.

  • Oxidative Decomposition: Selectfluor® is a potent oxidant.[2] It can oxidize the electron-rich veratrole or the product, leading to complex polymeric materials, especially at elevated temperatures.

  • Troubleshooting:

    • Stoichiometry: Use a slight excess, but not a large excess, of Selectfluor® (e.g., 1.1 equivalents).

    • Monitor Closely: Stop the reaction as soon as the starting material is consumed (as determined by TLC/GC-MS).

    • Quenching: Upon completion, quench the reaction promptly by adding an aqueous solution of a mild reducing agent like sodium bisulfite or sodium thiosulfate to destroy any remaining oxidant.

Analytical & Purification Protocols

Accurate identification of byproducts is crucial for process optimization.[6][7][8]

dot graph "Troubleshooting_Workflow" { layout=dot; rankdir="TB"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10]; edge [arrowhead=vee, color="#5F6368"]; bgcolor="#F1F3F4";

} dot Caption: Workflow for impurity identification and process optimization.

Protocol 1: GC-MS for Impurity Profiling

This method is excellent for identifying volatile impurities like veratrole, 3-Fluoroveratrole, and 4-Fluoroveratrole.[9]

  • Sample Prep: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., ethyl acetate).

  • Column: Use a standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Injector: 250 °C, Split mode (e.g., 50:1).

  • Oven Program:

    • Initial Temp: 80 °C, hold for 2 min.

    • Ramp: 10 °C/min to 250 °C.

    • Hold: 5 min at 250 °C.

  • MS Detector: Scan from m/z 40 to 400.

  • Expected Elution Order: Veratrole -> 3-Fluoroveratrole -> 4-Fluoroveratrole.

Table 2: Common Impurities and their Mass Spectra Signatures

CompoundMolecular WeightKey MS Fragments (m/z)Notes
Veratrole138.16138 (M+) , 123, 95Unreacted starting material.
4-Fluoroveratrole 156.15156 (M+) , 141, 113Desired Product.[10][11]
3-Fluoroveratrole156.15156 (M+) , 141, 113Isomeric byproduct. Fragmentation is very similar to the 4-isomer; separation is key.[12]
Di-fluoroveratrole174.14174 (M+) , 159Indicates over-fluorination.
Protocol 2: Preparative Column Chromatography
  • Column: Select a glass column with appropriate diameter for your scale (e.g., 40 mm for 1-5 g of crude material).

  • Slurry Packing: Pack the column with silica gel (60 Å, 40-63 µm) using your starting eluent (e.g., 100% Hexane).

  • Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica. Dry this silica and carefully add it to the top of the column bed.

  • Elution: Begin eluting with 100% Hexane. Gradually increase the percentage of ethyl acetate (e.g., from 0% to 5% over several column volumes).

  • Fraction Collection: Collect fractions and analyze each by TLC to pool the pure product fractions.

  • Solvent Removal: Remove the solvent from the pooled fractions under reduced pressure to yield pure 4-Fluoroveratrole.

References

  • Kirk, K. L. (2006). An improved synthesis of 4-fluoroveratrole. Efficient route to 6-fluoroveratraldehyde and 6-fluoro-D,L-DOPA. The Journal of Organic Chemistry.
  • Wikipedia. (2023). Selectfluor.
  • Nyffeler, P. T., et al. (2005). Selectfluor: mechanistic insight and applications. Angewandte Chemie International Edition.
  • Organic Chemistry Portal. (n.d.). Selectfluor.
  • Ladd, D. L., et al. (1985). A New Synthesis of 3-Fluoroveratrole and 2-Fluoro-3, 4-Dimethoxybenzaldehyde. Synthetic Communications.
  • Jia, G., et al. (2013). Theoretical study on the mechanism of selective fluorination of aromatic compounds with Selectfluor. Physical Chemistry Chemical Physics.
  • Ladd, D. L., et al. (1985). A New Synthesis of 3-Fluoroveratrole and 2-Fluoro-3, 4-Dimethoxybenzaldehyde. Taylor & Francis Online.
  • ResearchGate. (2013). Theoretical study on the mechanism of selective fluorination of aromatic compounds with Selectfluor.
  • Patel, K., et al. (2024). Analytical Perspectives on Chromatographic Method Development for Impurity Profiling in Pharmaceuticals. Authorea.
  • AMSbiopharma. (2024). Impurity profiling and HPLC methods for drug quality compliance.
  • Phatangare, A., et al. (2022). Recent trends in impurity profiling methods using analytical techniques. ScienceDirect.
  • ResearchGate. (n.d.). Regio‐ and stereo‐chemical possibilities for the α/γ‐fluorination reactions.
  • Gstöttner, C., et al. (2016). Analytical advances in pharmaceutical impurity profiling. Journal of Pharmaceutical and Biomedical Analysis.
  • MDPI. (2024). Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope.
  • Cheméo. (n.d.). Chemical Properties of 4-Fluoroveratrole (CAS 398-62-9).
  • Biswas, T. (2021). Electrophilic Fluorination using 3 different reagents. YouTube.
  • White Rose Research Online. (2022). A Mild and Regioselective Route to Fluoroalkyl Aromatic Compounds via Directed Cycloaddition Reactions.
  • Forró, E., & Fülöp, F. (2011). Regio- and diastereoselective fluorination of alicyclic β-amino acids. Organic & Biomolecular Chemistry.
  • ResearchGate. (2004). Regioselectivity and kinetics of fluorination of alkyl substituted phenols by N-fluoro-1,4-diazoniabicyclo[2.2.2]octane salt analogues.
  • ResearchGate. (2002). Recent Highlights in Electrophilic Fluorination with 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane Bis(tetrafluoroborate).
  • Singh, G., & Singh, V. (2001). Regioselective fluorination in synthesis of deoxyfluoro quercitols from D-(-)-quinic acid. Tetrahedron.
  • ResearchGate. (1981). The Preparation of the Pure cis-Isomers of Four FWA of the Sulfonated Stilbene Type.
  • Shiau, L.-D. (2020). Purification of Chlorophenol Isomers by Stripping Crystallization Combining Melt Crystallization and Vaporization. MDPI.

Sources

Technical Support Center: Purification of 4-Fluoro-1,2-dimethoxybenzene by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-Fluoro-1,2-dimethoxybenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for achieving high-purity this compound using column chromatography. As a key intermediate in the synthesis of pharmaceuticals and agrochemicals, its purity is paramount.[1][2][3] This resource combines theoretical principles with field-proven techniques to address common challenges encountered during its purification.

I. Understanding the Compound: Key Properties for Chromatography

Before delving into troubleshooting, a firm grasp of this compound's properties is essential for designing an effective purification strategy.

PropertyValueSignificance for Chromatography
Molecular Formula C₈H₉FO₂[4]Provides the basis for its molecular weight.
Molecular Weight 156.16 g/mol [1][3]Influences diffusion rates, though less critical than polarity in column chromatography.
Appearance Colorless to pale yellow, orange, or green clear liquid[1][3][5]Visual cue during fraction collection. A significant color change may indicate degradation.
Boiling Point 123 °C at 45 mmHg[1][3]Relevant for solvent removal post-purification.
Solubility Soluble in water (0.079 g/L at 25°C)[4]While sparingly soluble in water, its methoxy groups enhance solubility in organic solvents, a key factor in mobile phase selection.[2][3]
Polarity Moderately polarThe presence of two methoxy groups and a fluorine atom gives the molecule a moderate polarity, making it well-suited for normal-phase chromatography.

II. Troubleshooting Guide: A Problem-Solution Approach

This section directly addresses specific issues that may arise during the column chromatography of this compound.

Problem 1: Poor Separation of this compound from Impurities

Symptom: TLC analysis of collected fractions shows overlapping spots of the desired product and impurities.

Potential Causes & Solutions:

  • Inappropriate Solvent System: The polarity of the mobile phase is not optimized to resolve the components of the mixture.

    • Solution: Conduct thorough TLC analysis with a range of solvent systems.[6] Aim for an Rf value between 0.2 and 0.4 for this compound to ensure good separation on the column.[6] A common starting point is a mixture of a non-polar solvent like hexane or petroleum ether with a more polar solvent such as ethyl acetate or diethyl ether.[6]

  • Co-elution with Structurally Similar Impurities: Impurities with similar polarity to the target compound are difficult to separate.

    • Solution:

      • Employ a Gradient Elution: Start with a low-polarity mobile phase and gradually increase the proportion of the polar solvent.[7] This can help to resolve compounds with close Rf values.

      • Change Solvent Selectivity: If a hexane/ethyl acetate system fails, try a different solvent combination like dichloromethane/methanol or one containing a small percentage of toluene to disrupt pi-stacking interactions between aromatic rings.[6][8]

  • Column Overload: Too much crude sample has been loaded onto the column, exceeding its separation capacity.

    • Solution: As a general rule, the amount of crude material should be about 1-5% of the mass of the silica gel. If overloading is suspected, reduce the sample load or use a larger column.

Problem 2: The Compound is Not Eluting from the Column

Symptom: After running a significant volume of the mobile phase, TLC analysis of the eluent shows no sign of this compound.

Potential Causes & Solutions:

  • Mobile Phase Polarity is Too Low: The solvent system is not strong enough to move the compound down the polar silica gel.

    • Solution: Gradually increase the polarity of the mobile phase.[6] If you started with 95:5 hexane:ethyl acetate, try moving to 90:10 or 80:20.

  • Compound Degradation on Silica Gel: The acidic nature of silica gel can sometimes cause decomposition of sensitive compounds.[9]

    • Solution:

      • Test for Stability: Before running the full column, spot the compound on a silica TLC plate and let it sit for a few hours. Then, develop the plate to see if any new spots (degradation products) have appeared.[9]

      • Deactivate the Silica Gel: If instability is confirmed, you can neutralize the acidic sites on the silica. This can be done by preparing the slurry with a solvent system containing a small amount (0.1-1%) of triethylamine.[6][7]

      • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like neutral alumina.[8][9]

Problem 3: Tailing or Streaking of the Compound Spot

Symptom: On TLC plates and during column elution, the spot corresponding to this compound appears elongated or streaked.

Potential Causes & Solutions:

  • Strong Interaction with the Stationary Phase: The compound may be interacting too strongly with the acidic silanol groups on the silica gel.

    • Solution: Add a small amount of a polar modifier to the mobile phase. A few drops of methanol or acetic acid can often mitigate tailing by competing for the active sites on the silica.[8]

  • Sample is Too Concentrated: A highly concentrated band on the column can lead to tailing.

    • Solution: Ensure the crude sample is dissolved in a minimal amount of solvent before loading and that it is applied as a narrow band.[10][11]

Workflow for Troubleshooting Column Chromatography Issues

Caption: A logical diagram for troubleshooting common column chromatography issues.

III. Frequently Asked Questions (FAQs)

Q1: What is the ideal stationary phase for purifying this compound?

A1: For a moderately polar compound like this compound, silica gel (60-200 mesh) is the most common and effective stationary phase.[6][12] Its polarity allows for good separation of aromatic compounds when paired with an appropriate mobile phase.

Q2: How do I choose the right mobile phase (eluent)?

A2: The selection of the mobile phase is critical and should always be guided by preliminary Thin Layer Chromatography (TLC) experiments.[6] A mixture of a non-polar solvent (e.g., hexane, petroleum ether) and a polar solvent (e.g., ethyl acetate, diethyl ether) is a good starting point. The ratio should be adjusted to achieve an Rf value of 0.2-0.4 for this compound, which generally provides the best separation in a column.[6]

Q3: My compound is a liquid. How should I load it onto the column?

A3: There are two primary methods for loading a liquid sample:

  • Wet Loading: Dissolve the crude this compound in a minimal amount of the initial, least polar mobile phase.[10][13] Carefully pipette this solution directly onto the top of the silica bed, ensuring not to disturb the surface.[10][11]

  • Dry Loading: If your compound is not very soluble in the initial mobile phase, you can use the dry loading technique. Dissolve the crude product in a volatile solvent (like dichloromethane), add a small amount of silica gel, and then remove the solvent by rotary evaporation to obtain a free-flowing powder.[7] This powder can then be carefully added to the top of the packed column.[7]

Q4: Should I run a flash column or a gravity column?

A4: For most laboratory-scale purifications, flash column chromatography is preferred.[13] Applying pressure (with air or nitrogen) speeds up the elution process, which can reduce the time the compound spends on the potentially acidic silica gel and can lead to sharper bands and better separation.[13][14]

Q5: Can I reuse my silica gel?

A5: It is generally not recommended to reuse silica gel for the purification of different compounds, as cross-contamination can be a significant issue. For routine purifications of the same compound where the impurities are well-understood and easily removed, it might be possible, but fresh silica is always the safest option to ensure purity.

IV. Experimental Protocol: Step-by-Step Guide

This protocol outlines a general procedure for the purification of this compound using flash column chromatography.

1. Preparation of the Slurry and Packing the Column:

  • Select a glass column of an appropriate size for the amount of crude material.
  • Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.[6][11][13]
  • In a beaker, prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 hexane:ethyl acetate).[11][15]
  • Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.[6][11]
  • Add a layer of sand to the top of the silica bed to prevent disturbance during solvent addition.[6][15]
  • Drain the excess solvent until the level is just at the top of the sand layer.[11]

2. Loading the Sample:

  • Dissolve the crude this compound in a minimal amount of the mobile phase.[10][13]
  • Carefully apply the sample solution to the top of the column.[13]
  • Allow the sample to absorb completely into the silica gel.[6]

3. Elution and Fraction Collection:

  • Carefully add the mobile phase to the top of the column.[6]
  • Begin eluting the column, applying gentle air pressure.[14]
  • Collect fractions in test tubes or other suitable containers.
  • Monitor the elution of the compound by TLC analysis of the collected fractions.[15]
  • If necessary, gradually increase the polarity of the mobile phase to elute the compound.[7]

4. Product Isolation:

  • Combine the fractions that contain the pure product as determined by TLC.
  • Remove the solvent using a rotary evaporator to obtain the purified this compound.

Workflow for the Purification of this compound

G cluster_prep Preparation cluster_loading Sample Loading cluster_elution Elution & Collection cluster_isolation Isolation prep_slurry Prepare Silica Slurry pack_column Pack Column prep_slurry->pack_column add_sand Add Sand Layer pack_column->add_sand dissolve_sample Dissolve Crude Product add_sand->dissolve_sample load_sample Load Sample onto Column dissolve_sample->load_sample elute_column Elute with Mobile Phase load_sample->elute_column collect_fractions Collect Fractions elute_column->collect_fractions Continue/Adjust Gradient monitor_tlc Monitor by TLC collect_fractions->monitor_tlc Continue/Adjust Gradient monitor_tlc->elute_column Continue/Adjust Gradient combine_fractions Combine Pure Fractions monitor_tlc->combine_fractions remove_solvent Remove Solvent combine_fractions->remove_solvent pure_product Obtain Pure Product remove_solvent->pure_product

Caption: Experimental workflow for the purification of this compound.

V. References

  • Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

  • 5 Troubleshooting Common HPLC Column Problems and Solutions. (2024, May 5). uHPLCs. Retrieved from [Link]

  • Quick Troubleshooting Guide For HPLC Column Usage. (n.d.). Biovanix Chromatography. Retrieved from [Link]

  • Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. (2012, August 7). ChemistryViews. Retrieved from [Link]

  • This compound. (n.d.). PubChem. Retrieved from [Link]

  • Purification: Tips for Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

  • 4-Fluoro-1, 2-dimethoxybenzene, min 97% (GC), 100 grams. (n.d.). CP Lab Safety. Retrieved from [Link]

  • Synthesis of this compound. (n.d.). PrepChem.com. Retrieved from [Link]

  • Column Chromatography (Purification). (2013, October 21). [Video]. YouTube. Retrieved from [Link]

  • Column chromatography. (n.d.). Columbia University. Retrieved from [Link]

  • Purification of Organic Compounds by Flash Column Chromatography. (2025, June 19). Organic Syntheses. Retrieved from [Link]

  • How To Choose Mobile Phase For Column Chromatography? (2025, January 26). [Video]. YouTube. Retrieved from [Link]

  • Combined directed ortho-zincation and palladium-catalyzed strategies: Synthesis of 4,n-dimethoxy-substituted benzo[b]furans. (n.d.). Beilstein Journals. Retrieved from [Link]

  • Evaluation of fluorous affinity using fluoroalkyl‐modified silica gel and selective separation of poly‐fluoroalkyl substances in organic solvents. (n.d.). ResearchGate. Retrieved from [Link]

  • Column Chromatography. (2019, March 19). [Video]. YouTube. Retrieved from [Link]

  • Chemical/Laboratory Techniques: Column Chromatography. (2022, October 14). [Video]. YouTube. Retrieved from [Link]

  • Purification by silica gel chromatography using dialysis tubing and characterization of sophorolipids produced from Candida bombicola grown on glucose and arachidonic acid. (2025, August 6). ResearchGate. Retrieved from [Link]

Sources

Technical Support Guide: Optimizing Electrophilic Substitution of 4-Fluoro-1,2-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the electrophilic aromatic substitution (EAS) of 4-Fluoro-1,2-dimethoxybenzene. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this highly activated yet nuanced substrate. Here, we move beyond simple protocols to explore the underlying principles that govern reactivity and selectivity, providing you with the expert insights needed to troubleshoot and optimize your reactions.

Section 1: Foundational Principles & FAQs

Understanding the electronic nature of the starting material is the first step toward a successful reaction. The interplay of three substituents—two activating methoxy groups and one deactivating fluoro group—creates a unique chemical environment.

Q1: How do the substituents on this compound influence its reactivity in electrophilic aromatic substitution (EAS)?

Answer: The reactivity of the aromatic ring is determined by the cumulative electronic effects of its substituents. On this compound, we have:

  • Two Methoxy (-OCH₃) Groups: These are powerful activating groups.[1] They donate electron density to the ring through a strong resonance effect (+M effect), making the ring significantly more nucleophilic and thus more reactive towards electrophiles than benzene itself.[2][3]

  • One Fluoro (-F) Group: Halogens are a unique class of substituents. While they are electronegative and withdraw electron density through the inductive effect (-I effect), making them deactivating, they also possess lone pairs that can be donated to the ring via resonance (+M effect).[4][5] For fluorine, the inductive withdrawal typically outweighs the resonance donation, leading to overall deactivation compared to an unsubstituted ring.[5][6]

The Net Effect: The powerful activating nature of the two methoxy groups overwhelmingly dominates the weak deactivating effect of the fluorine atom. Therefore, this compound is a highly activated substrate that will undergo EAS reactions much more readily than benzene.[7]

Q2: What is the expected regioselectivity? Which position on the ring is most likely to be attacked by an electrophile?

Answer: Regioselectivity is dictated by the directing effects of the substituents, which steer the incoming electrophile to specific positions.[8]

  • Methoxy Groups (-OCH₃): As strong activators, they are ortho, para-directors.[9]

  • Fluoro Group (-F): Despite being a deactivator, fluorine is also an ortho, para-director due to its ability to stabilize the intermediate carbocation (the sigma complex) via resonance.[4][5]

Let's analyze the positions on the ring:

  • Position 1 & 2: Substituted with methoxy groups.

  • Position 3: ortho to the C2-methoxy and meta to the C1-methoxy and the C4-fluoro group.

  • Position 4: Substituted with the fluoro group.

  • Position 5: para to the C2-methoxy, ortho to the C4-fluoro, and meta to the C1-methoxy.

  • Position 6: ortho to the C1-methoxy and meta to the C2-methoxy and C4-fluoro group.

The directing effects converge to strongly favor Position 5 . This position is electronically activated by two key effects: it is para to one strongly activating methoxy group and ortho to the fluorine atom. The other potential sites (3 and 6) are only activated by being ortho to one methoxy group and are sterically more hindered. Therefore, electrophilic attack will occur almost exclusively at the C5 position.

Troubleshooting_EAS start Problem Observed low_yield Low Yield or No Reaction start->low_yield e.g., <50% conversion poor_selectivity Poor Selectivity or Multiple Products start->poor_selectivity e.g., isomer mixture cause_deactivation Substrate Deactivation (Friedel-Crafts) low_yield->cause_deactivation cause_degradation Substrate Degradation (Nitration/Oxidation) low_yield->cause_degradation cause_conditions Reaction Conditions Too Mild low_yield->cause_conditions cause_overreaction Polysubstitution (Halogenation) poor_selectivity->cause_overreaction cause_temp Temperature Too High poor_selectivity->cause_temp sol_lewis_acid Increase Lewis Acid stoichiometry (>2.5 eq) cause_deactivation->sol_lewis_acid sol_mild_reagent Use Milder Reagent (e.g., NBS, Acetyl Nitrate) cause_degradation->sol_mild_reagent sol_increase_temp Increase Temperature or Use Stronger Catalyst cause_conditions->sol_increase_temp cause_overreaction->sol_mild_reagent sol_lower_temp Decrease Temperature (Run at 0 °C or below) cause_temp->sol_lower_temp

Sources

Technical Support Center: Synthesis of Substituted 4-Fluoro-1,2-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the synthesis of substituted 4-Fluoro-1,2-dimethoxybenzene (4-fluoroveratrole) derivatives. This molecule is a key building block in medicinal chemistry and materials science, but its synthesis presents unique challenges due to the interplay of its directing groups and the inherent reactivity of the fluorinated aromatic system.

This guide provides in-depth troubleshooting advice and answers to frequently asked questions, structured to address specific experimental issues with a focus on the underlying chemical principles.

Section 1: Troubleshooting Guide

This section is designed to help you diagnose and solve common problems encountered during the synthesis of this compound derivatives.

Problem 1: Low or No Yield in Electrophilic Aromatic Substitution (e.g., Nitration, Formylation)

You're attempting to introduce a substituent via electrophilic aromatic substitution (EAS), but TLC/LCMS analysis shows mostly unreacted starting material or a complex mixture of products.

Potential Causes & Recommended Solutions

  • Deactivated Substrate: While the two methoxy groups are strongly activating, the fluorine atom has a deactivating inductive effect.[1] For some weaker electrophiles, the ring may not be electron-rich enough.

    • Solution: Confirm that your electrophile is sufficiently reactive for an activated benzene ring. For instance, Vilsmeier-Haack reactions require electron-rich aromatic compounds to proceed efficiently.[2][3] If using a Friedel-Crafts reaction, a stronger Lewis acid might be required, but be cautious as this can lead to side reactions.

  • Incorrect Regioselectivity: The methoxy groups are powerful ortho, para-directing groups. Since the position para to the C1-methoxy is blocked by the C2-methoxy, and the position para to the C2-methoxy is blocked by fluorine, substitution is heavily favored at the C5 and C6 positions, which are ortho to the methoxy groups. The fluorine is also an ortho, para-director, but its influence is generally weaker than the methoxy groups.[1][4]

    • Solution: Re-evaluate your product characterization to ensure you are not misidentifying the major isomer. If an undesired isomer is forming, reaction temperature is a key parameter to adjust. Lower temperatures often increase selectivity.[1]

  • Degraded Reagents: Reagents used for EAS can be sensitive to moisture and air.

    • Solution (Vilsmeier-Haack): Use freshly distilled phosphorus oxychloride (POCl₃) and anhydrous N,N-dimethylformamide (DMF). Old DMF can decompose into dimethylamine, which can interfere with the reaction.[2]

    • Solution (Nitration): Use a fresh, properly stored mixture of concentrated nitric and sulfuric acids. The active nitrating agent, the nitronium ion (NO₂⁺), is generated in situ, and its concentration depends on the purity of the acids.[5][6]

  • Insufficient Temperature or Time: Less reactive substrates may require more forcing conditions.

    • Solution: Gradually increase the reaction temperature while monitoring by TLC. For Vilsmeier-Haack reactions, temperatures can range from 0°C to 80°C depending on the substrate's reactivity.[7] Also, ensure the reaction has been allowed to run to completion; extend the reaction time and monitor until the starting material is consumed.[2]

Problem 2: Formation of Multiple Products, Including Dark-Colored Tars (Especially in Nitration)

Your reaction mixture turns dark, and the crude product is a complex mixture that is difficult to purify, with evidence of oxidation or coupling byproducts.

Potential Causes & Recommended Solutions

  • Over-Nitration/Oxidation: Highly activated rings like this compound are susceptible to oxidation and the formation of multiple nitrated products under harsh conditions.[8][9] The formation of deep blue or dark reaction mixtures is a common sign of these side reactions.[8]

    • Solution 1 (Milder Conditions): Perform the nitration at a lower temperature (e.g., starting at 0°C or even -10°C) and add the nitrating agent slowly to control the exotherm.[10][11]

    • Solution 2 (Alternative Reagents): Consider using dinitrogen pentoxide (N₂O₅) in an organic solvent like dichloromethane. This can sometimes provide cleaner results, although side reactions are still possible.[8][9] Adding sodium fluoride can help scavenge the HNO₃ byproduct, further reducing side reactions.[8]

    • Solution 3 (Protecting Group Strategy): If nitration proves too difficult to control, consider an alternative strategy. For example, perform a formylation first (a more controllable reaction), then oxidize the resulting aldehyde to a carboxylic acid, and then proceed with further transformations.

  • Substrate Instability: The electron-rich nature of the substrate makes it prone to decomposition in strong acid.

    • Solution: Minimize the time the substrate is exposed to the strong acid mixture. Once the reaction is complete (as judged by TLC), quench it immediately by pouring it into ice water.[10][11]

Problem 3: Difficulty with ortho-Lithiation (Directed ortho Metalation - DoM)

You are trying to functionalize the C3 position (ortho to the C4-fluoro and C2-methoxy groups) via directed ortho metalation, but you are getting low yields or lithiation at an undesired position.

Potential Causes & Recommended Solutions

  • Competition Between Directing Groups: In this compound, both the methoxy and fluoro groups can act as directing metalation groups (DMGs). Generally, a methoxy group is a more effective DMG than a fluoro group.[12] This would favor lithiation at the C3 position (ortho to the C2-methoxy) or the C5 position (ortho to the C4-fluoro). The C3 position is sterically more hindered.

    • Solution: The choice of organolithium base and additives is critical. Using a bulky base like lithium diisopropylamide (LDA) or a lithium amide base might favor benzylic lithiation if alkyl groups are present.[13] For aryl C-H activation, n-BuLi or s-BuLi in the presence of a chelating agent like TMEDA (tetramethylethylenediamine) is standard. The interaction of lithium with the heteroatom of the DMG is key to the reaction's success.[14]

  • Incorrect Temperature: Organolithium intermediates are often unstable at higher temperatures.

    • Solution: Maintain a very low temperature (typically -78°C) throughout the addition of the organolithium reagent and the subsequent quench with an electrophile.[15]

  • Metal-Halogen Exchange: While less common for aryl fluorides compared to bromides or iodides, strong organolithium reagents can potentially lead to metal-halogen exchange.[13]

    • Solution: Ensure the reaction is kinetically controlled by keeping the temperature low. If this remains an issue, a milder metalating agent might be necessary, such as a Hauser base (R₂NMgBr) or a Knochel-type base (TMPMgCl·LiCl).[15]

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the dominant directing group on this compound for electrophilic aromatic substitution? A1: The two methoxy groups (-OCH₃) are strong activating, ortho-, para-directing groups due to their powerful electron-donating resonance effect. The fluorine (-F) is a deactivating group overall due to its strong inductive effect, but it is also an ortho-, para-director via resonance.[1] In a competition, the strongly activating methoxy groups dominate the directing effect.[4] Therefore, electrophilic attack will occur almost exclusively at the positions ortho to the methoxy groups (C5 and C6).

Q2: How can I introduce a formyl (-CHO) group with high regioselectivity? A2: The Vilsmeier-Haack reaction is an excellent method for formylating electron-rich aromatic rings like this one.[16][17] Using phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) will generate the Vilsmeier reagent, a mild electrophile that will react regioselectively at the C5/C6 positions.[3][7] This method is generally preferable to Friedel-Crafts formylation, which can be more difficult to control.

Q3: I am having trouble purifying my product. The isomers are very close on my TLC plate. What are my options? A3: The purification of fluorinated aromatic isomers can be challenging due to their similar polarities.[18][19]

  • Column Chromatography: If you are using silica gel chromatography, try using a less polar solvent system (e.g., hexanes/ethyl acetate or toluene/hexanes) and run a very slow gradient. Sometimes switching to a different stationary phase, like alumina, can help.

  • Preparative HPLC: For difficult separations, preparative reverse-phase HPLC (using a C18 or Phenyl-Hexyl column) is often the most effective method, although it is less scalable.[19]

  • Crystallization: If your product is a solid, meticulous experimentation with different solvent systems (e.g., isopropanol, ethanol/water, toluene/heptane) to induce crystallization of the desired isomer can be a very effective and scalable purification technique.

Q4: What are the main challenges when scaling up these reactions from the lab bench to a pilot plant? A4: Scaling up introduces several new variables that can dramatically affect the outcome of a reaction.[20]

  • Thermal Management: Many of these reactions (especially nitration) are highly exothermic. A larger reaction volume has a lower surface-area-to-volume ratio, making heat dissipation much less efficient. This can lead to thermal runaways, causing side reactions and decreased yields.[20] A jacketed reactor with precise temperature control is essential.

  • Mixing Efficiency: Inefficient mixing in a large reactor can create localized "hot spots" or areas of high reagent concentration, leading to byproduct formation. What works with a small magnetic stir bar will not work in a 100 L reactor; powerful overhead mechanical stirring is required.[20]

  • Addition Rates: The rate of reagent addition becomes much more critical at scale to control the reaction exotherm and maintain consistency.

  • Workup and Isolation: Handling large volumes for aqueous workups, extractions, and filtrations can be logistically challenging. Phase splits can be slower, and emulsion formation can be a greater problem.[2]

Section 3: Key Protocols & Data

Protocol 1: Vilsmeier-Haack Formylation of this compound

This protocol describes the synthesis of 5-Fluoro-2,3-dimethoxybenzaldehyde.

Materials:

  • This compound

  • Phosphorus oxychloride (POCl₃), freshly distilled

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium acetate solution

  • Ice bath

Procedure:

  • In a three-neck round-bottom flask equipped with a dropping funnel, nitrogen inlet, and magnetic stirrer, cool anhydrous DMF (3 equivalents) in an ice bath to 0°C.

  • Slowly add POCl₃ (1.2 equivalents) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10°C.

  • Stir the resulting mixture at 0°C for 30 minutes to allow for the formation of the Vilsmeier reagent.

  • Dissolve this compound (1 equivalent) in anhydrous DCM and add it dropwise to the reaction mixture at 0°C.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by TLC until the starting material is consumed.

  • Once complete, carefully pour the reaction mixture into a beaker of crushed ice with vigorous stirring.

  • Neutralize the mixture by slowly adding a saturated solution of sodium acetate until the pH is ~6-7.

  • Stir the mixture for 1 hour to ensure complete hydrolysis of the iminium intermediate.

  • Transfer the mixture to a separatory funnel and extract with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude aldehyde.

  • Purify the product via flash column chromatography or crystallization.

Table 1: Comparison of Electrophilic Substitution Conditions
ReactionElectrophile SourceSolventTemp. (°C)Key Challenges
Nitration HNO₃ / H₂SO₄None0 to 10Oxidation, over-nitration, poor regioselectivity, safety.[8][21]
Formylation POCl₃ / DMFDCM or DMF0 to RTMoisture sensitivity of reagents, workup can be tricky.[2]
Bromination Br₂ / FeBr₃CH₂Cl₂ or CCl₄0 to RTPotential for over-bromination, catalyst deactivation.
Acylation RCOCl / AlCl₃CS₂ or CH₂Cl₂0 to RTCatalyst is very moisture sensitive, potential for rearrangement.[2]

Section 4: Visual Guides

Diagram 1: Regioselectivity in Electrophilic Aromatic Substitution

This diagram illustrates the directing effects of the substituents on this compound, highlighting the most probable sites for electrophilic attack.

Caption: Directing effects on this compound.

Diagram 2: Troubleshooting Flowchart for Low EAS Yield

This flowchart provides a logical sequence of steps to diagnose the cause of a low-yielding electrophilic aromatic substitution reaction.

Troubleshooting_Flowchart start Low Yield in EAS Reaction check_reagents Are reagents fresh & anhydrous? start->check_reagents replace_reagents Solution: Use fresh/distilled reagents. check_reagents->replace_reagents No check_conditions Are Temp/Time sufficient? check_reagents->check_conditions Yes increase_conditions Solution: Increase Temp or extend Time. Monitor by TLC. check_conditions->increase_conditions No check_activation Is the electrophile strong enough? check_conditions->check_activation Yes stronger_electrophile Solution: Use a stronger Lewis acid or more reactive electrophile source. check_activation->stronger_electrophile No re_evaluate Re-evaluate synthetic strategy. check_activation->re_evaluate Yes

Caption: Troubleshooting workflow for low-yielding EAS reactions.

References

  • Chemistry Steps. Vilsmeier-Haack Reaction.
  • Desai, et al. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research.
  • Wikipedia. Vilsmeier–Haack reaction.
  • PrepChem.com. Synthesis of this compound.
  • University of Rochester. Directed (ortho) Metallation.
  • Harvard University, Andrew G. Myers Research Group. Directed Ortho Metalation.
  • ResearchGate. Myths and Truths About Electrophilic Aromatic Substitution: The Particular Case of Fluorobenzene.
  • HWS Labortechnik Mainz. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis.
  • Organic Chemistry Portal. Directed ortho Metalation (DoM).
  • PubMed Central (PMC). Molecular Mechanism Behind the Capture of Fluorinated Gases by Metal–Organic Frameworks.
  • ResearchGate. Nitration of 1,3,5-trimethoxybenzene.
  • Wikipedia. Directed ortho metalation.
  • Unblog.fr, Jacques Mortier. 07- DIRECTED ORTHO METALATION.
  • ResearchGate. The Anomalous Reactivity of Fluorobenzene in Electrophilic Aromatic Substitution and Related Phenomena.
  • ResearchGate. Nitration of 1,3,5-Trimethoxybenzene.
  • ACS Publications. 18F-Fluorination: Challenge and Opportunity for Organic Chemists.
  • PubMed Central (PMC), NIH. 18F-Fluorination: Challenge and Opportunity for Organic Chemists.
  • NIH. Practical scale up synthesis of carboxylic acids and their bioisosteres 5-substituted-1H-tetrazoles catalyzed by a graphene oxide-based solid acid carbocatalyst.
  • ResearchGate. How can I purify two different-substituted aromatic compounds?.
  • Reddit. Looking for tips on scaling up organic syntheses.
  • YouTube. Effect of Multiple Substituents on EAS | Electrophilic Aromatic Substitution Explained.
  • Wikipedia. Nitration.
  • PubMed. Electrophilic Aromatic Substitution: New Insights into an Old Class of Reactions.
  • MDPI. 1-Fluoro-2,5-dimethoxy-4-nitrobenzene.
  • Chemistry Steps. Nitration of Benzene.
  • ResearchGate. A Scaling-up Synthesis from Laboratory Scale to Pilot Scale and to near Commercial Scale for Paste-Glue Production.
  • Master Organic Chemistry. Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution.

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safe handling and storage procedures for 4-Fluoro-1,2-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 4-Fluoro-1,2-dimethoxybenzene (CAS No. 398-62-9), a versatile building block in modern organic synthesis.[1] As a Senior Application Scientist, my goal is to provide you with a comprehensive, experience-driven resource that not only outlines procedures but also explains the scientific rationale behind them. This guide is structured to address common and critical questions you may have during your experiments, ensuring both safety and experimental success.

Section 1: Compound Identification and Properties

This section provides a quick reference for the key physical and chemical properties of this compound. Understanding these properties is the foundation of safe handling and storage.

PropertyValueSource
Molecular Formula C₈H₉FO₂[2][3]
Molecular Weight 156.16 g/mol [1][2][4]
Appearance Colorless to orange to green clear liquid[1][4][5]
Boiling Point 123 °C at 45 mmHg[1][4][5]
Flash Point 91 °C (195.8 °F)[5][6]
Density 1.171 - 1.19 g/cm³[1][4][6]
Solubility Soluble in water (0.079 g/L at 25°C)[6][7]

Section 2: Frequently Asked Questions (FAQs) - Safe Handling

Safe handling is paramount when working with any chemical intermediate. This section addresses common questions regarding the safe use of this compound in a laboratory setting.

Q1: What are the primary hazards associated with this compound?

A1: this compound is classified as a combustible liquid.[5][6][7] The primary health hazards include causing skin irritation, serious eye irritation, and potential respiratory irritation.[6][7][8] It is also considered harmful if swallowed.[8][9]

Q2: What Personal Protective Equipment (PPE) is mandatory when handling this compound?

A2: A comprehensive PPE strategy is crucial. The following should be considered standard practice:

  • Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[10] In situations with a higher risk of splashing, a face shield should also be worn.[11][12]

  • Skin Protection: Wear fire/flame resistant and impervious clothing.[10] Chemical-resistant gloves, such as nitrile or butyl rubber, must be worn.[13] It is good practice to inspect gloves for any signs of degradation before use.

  • Respiratory Protection: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[9][10] If engineering controls are insufficient, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.[12][14]

Q3: Are there any specific chemical incompatibilities I should be aware of?

A3: Yes, this compound should be kept away from strong oxidizing agents and strong acids.[9] Contact with these substances can lead to vigorous, exothermic reactions.

Q4: What are the risks of thermal decomposition?

A4: Upon thermal decomposition, this compound can release irritating gases and vapors, including carbon monoxide (CO) and carbon dioxide (CO₂).[9] Therefore, it is crucial to avoid overheating and to handle the substance away from open flames, hot surfaces, and other sources of ignition.[9]

Section 3: Troubleshooting Guide - Storage and Stability

Proper storage is key to maintaining the purity and stability of this compound, ensuring the integrity of your experimental results.

Issue 1: The compound has developed a slight color over time. Is it still usable?
  • Potential Cause: The appearance of a slight yellow or orange tint can indicate minor degradation or the presence of impurities. While the product is often described as colorless to pale yellow, a significant color change may suggest decomposition.

  • Troubleshooting Steps:

    • Re-analyze: Before use, it is prudent to re-analyze the compound's purity using a suitable analytical technique, such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

    • Purification: If the purity is found to be below the required standard for your application, consider purification by distillation under reduced pressure.

  • Preventative Measures: To minimize degradation, always store the compound in a tightly sealed container in a cool, dry, and well-ventilated place, away from light.[5][6][7][9]

Issue 2: I'm observing unexpected side reactions in my synthesis.
  • Potential Cause: Assuming other reagents and conditions are optimal, the issue could stem from the quality of the this compound. Contamination with water or other reactive impurities can lead to unforeseen reaction pathways.

  • Troubleshooting Steps:

    • Check for Water: Use a Karl Fischer titrator to determine the water content of the compound.

    • Purity Verification: As mentioned above, verify the purity of the starting material.

  • Preventative Measures: Ensure the storage container is always tightly sealed to prevent moisture ingress from the atmosphere.[9] Store away from incompatible materials.[9]

Section 4: Emergency Procedures - Spills and Exposures

Accidents can happen even in the most well-regulated laboratories. Being prepared with a clear and effective emergency plan is critical.

Workflow for Handling a Chemical Spill

Caption: Workflow for handling a chemical spill of this compound.

Q1: What is the first aid procedure for skin or eye contact?

A1:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[15] Remove any contaminated clothing.[15][16] If irritation persists, seek medical attention.[16]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[16][17] Remove contact lenses if present and easy to do.[17] Seek immediate medical attention.[16]

Q2: What should I do in case of inhalation?

A2: If vapors are inhaled, move the person to fresh air and keep them at rest in a position comfortable for breathing.[17] If the person is not breathing, give artificial respiration. If breathing is difficult, administer oxygen. Seek medical attention.[14]

Q3: How should I handle a small spill of this compound?

A3: For a small spill, ensure adequate ventilation and wear appropriate PPE.[10] Absorb the spill with an inert material such as vermiculite, dry sand, or earth and place it in a chemical waste container.[18] Avoid using combustible materials like paper towels. Clean the spill area with soap and water.[19]

Q4: When should a spill be considered a major incident requiring evacuation?

A4: A spill is considered major if it is large in volume (e.g., more than 5 liters), involves a highly volatile situation, or if you are not properly trained or equipped to handle it.[18] In such cases, evacuate the area immediately and alert your institution's emergency response team.[18][19]

Section 5: Detailed Protocols

Protocol 1: Standard Operating Procedure for Safe Handling
  • Preparation: Before handling, ensure you have read and understood the Safety Data Sheet (SDS). Confirm that a chemical fume hood is available and functioning correctly. Locate the nearest safety shower and eyewash station.[14][15]

  • Personal Protective Equipment: Don all required PPE, including safety goggles with side shields, a lab coat, and chemical-resistant gloves.

  • Dispensing: Conduct all dispensing and handling activities within the chemical fume hood to minimize inhalation exposure. Use non-sparking tools.[10]

  • Heating: If heating is required, use a well-controlled heating mantle or oil bath. Avoid open flames.[9]

  • Post-Handling: After handling, wash your hands thoroughly with soap and water.[17] Decontaminate any surfaces that may have come into contact with the chemical.

  • Storage: Tightly close the container and store it in a designated, cool, dry, and well-ventilated area away from incompatible materials.[5][6][7][9]

Protocol 2: Emergency Response to a Fire
  • Alert: In case of a small fire, alert others in the immediate vicinity. If the fire is large or spreading, activate the fire alarm and evacuate.

  • Extinguishing Media: For a small, contained fire, use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher.[5] Do not use a direct stream of water as it may spread the flammable liquid.

  • Cooling: If it is safe to do so, use a water spray to cool nearby containers to prevent them from rupturing.[9]

  • Professional Help: For anything other than a minor, easily extinguishable fire, evacuate and call emergency services.

References

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.
  • Environmental Health and Safety Office. (2025). EHSO Manual 2025-2026: Spill Control/Emergency Response.
  • U.S. Department of Health and Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM.
  • Florida State University Environmental Health and Safety. (n.d.). Chemical Emergencies, Exposures, and Spills.
  • Oregon OSHA. (2018). Personal Protective Equipment: Selecting the Right PPE for Pesticide Use.
  • University of Waterloo Safety Office. (2021). EMERGENCY RESPONSE GUIDE – EXPOSURES & SPILLS.
  • University of Mary Washington Emergency Management and Safety. (n.d.). Chapter 5: Chemical Spill Procedures.
  • University of British Columbia Campus Operations and Risk Management. (2021). 2. General Chemical Spill Procedures.
  • POGO Satellite Manual. (n.d.). Personal Protective Equipment.
  • American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for MDI Users.
  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 2-Chloro-1,4-dimethoxybenzene.
  • GERPAC. (n.d.). Personal protective equipment for preparing toxic drugs.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 1,4-Dimethoxybenzene.

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troubleshooting common issues in the reactions of 4-Fluoroveratrole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Fluoroveratrole (also known as 1,2-Dimethoxy-4-fluorobenzene).[1] This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during reactions with this versatile building block. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights.

Part 1: Troubleshooting Guides

This section addresses specific, common problems in a question-and-answer format, categorized by reaction type.

Category 1: Electrophilic Aromatic Substitution (EAS)

The methoxy groups of 4-Fluoroveratrole are strong activating, ortho-, para-directing groups, while the fluorine is a deactivating, yet also ortho-, para-director. The methoxy groups dominate, making the positions ortho to them (C2 and C5) the most reactive sites.[2]

Question 1: I'm getting a mixture of isomers during my nitration/bromination reaction. How can I improve regioselectivity for the 5-position?

Answer: This is a classic challenge of competing directing effects. While the two methoxy groups strongly activate the C2 and C5 positions, the C2 position (adjacent to the fluorine) experiences greater steric hindrance. To favor substitution at the desired C5 position, you must optimize your reaction conditions to be more sensitive to these steric differences.

Underlying Cause: The methoxy group at C1 directs to C2 and C6 (blocked). The methoxy group at C2 directs to C1 (blocked) and C3. The fluorine at C4 directs to C3 and C5. The combined activating power of the methoxy groups makes the ring highly reactive, and under harsh conditions, selectivity is lost. The C5 position is electronically activated by the C1-methoxy and the fluorine, while the C2 position is activated by the C1-methoxy. Your goal is to leverage the steric bulk around the C2 position.

Troubleshooting Protocol:

  • Lower the Temperature: Running the reaction at 0 °C or even -20 °C can enhance selectivity. Lower temperatures increase the energy difference required to overcome the steric barrier at the C2 position, thus favoring the less hindered C5 attack.[2]

  • Use a Milder Reagent System: Aggressive reagents are less selective.

    • For nitration, switch from fuming HNO₃/H₂SO₄ to a milder system like acetyl nitrate (CH₃COONO₂) generated in situ or a nitrating agent like N₂O₅.

    • For bromination, use N-Bromosuccinimide (NBS) with a catalytic amount of a weak acid instead of Br₂ with a strong Lewis acid.[2]

  • Solvent Choice: The polarity of your solvent can influence selectivity. Experiment with a range of solvents, from polar (e.g., acetonitrile) to nonpolar (e.g., dichloromethane or hexane), to find the optimal balance for your specific electrophile.[2]

ParameterStandard Conditions (Low Selectivity)Optimized Conditions (High 5-Position Selectivity)
Nitrating Agent Fuming HNO₃ / H₂SO₄Acetyl nitrate or N₂O₅
Temperature Room Temperature to 50 °C-20 °C to 0 °C
Solvent Neat or Acetic AcidDichloromethane or Acetonitrile

Logical Workflow for EAS Optimization ```dot graph EAS_Optimization { rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Helvetica", color="#5F6368"];

Start [label="Low Regioselectivity Observed"]; Temp [label="Lower Reaction Temperature\n(e.g., to 0°C)"]; Reagent [label="Switch to Milder Reagent\n(e.g., NBS for Bromination)"]; Solvent [label="Screen Solvents\n(Polar vs. Nonpolar)"]; Analysis [label="Analyze Isomer Ratio\n(GC-MS or NMR)"]; Success [label="Achieved >95:5 Selectivity", fillcolor="#34A853"]; Failure [label="Selectivity Still Poor", fillcolor="#EA4335"];

Start -> Temp; Temp -> Reagent; Reagent -> Solvent; Solvent -> Analysis; Analysis -> Success [label="Yes"]; Analysis -> Failure [label="No"]; Failure -> Temp [label="Iterate"]; }``` Caption: Workflow for optimizing regioselectivity in EAS reactions.

Category 2: Directed ortho-Metalation (DoM)

The methoxy groups in 4-Fluoroveratrole can act as Directed Metalation Groups (DMGs), allowing for selective deprotonation at the adjacent ortho positions using strong bases like n-butyllithium (n-BuLi).

[3][4]Question 2: My DoM reaction is giving very low yields, and I'm recovering mostly starting material or seeing decomposition. What is going wrong?

Answer: Low yields in DoM reactions with 4-Fluoroveratrole are typically due to three main issues: inefficient deprotonation, reaction with the electrophile being too slow, or side reactions like nucleophilic attack by the organolithium reagent. The fluorine atom can also act as a directing group, complicating the regioselectivity.

[5]Underlying Cause: Both methoxy groups and the fluorine atom can direct the lithiation. The C1-methoxy directs to C2, while the C2-methoxy directs to C3. The fluorine directs to C3 and C5. The most acidic proton is at the C3 position, influenced by both the C2-methoxy and the C4-fluorine. However, coordination of the lithium to the C1 and C2 methoxy groups can favor deprotonation at C3. Inefficient deprotonation can result from an insufficiently strong base or the presence of quenching agents (like water).

Troubleshooting Protocol:

  • Ensure Anhydrous Conditions: Organolithium reagents are extremely sensitive to moisture. Rigorously dry all glassware, solvents, and the 4-Fluoroveratrole starting material. Use freshly distilled anhydrous solvents (e.g., THF, Diethyl Ether).

  • Use an Additive: Additives like N,N,N',N'-Tetramethylethylenediamine (TMEDA) can break up alkyllithium aggregates, increasing the basicity of the reagent and accelerating the rate of deprotonation. U[4]se 1.1-1.2 equivalents of TMEDA relative to your alkyllithium base.

  • Optimize Base and Temperature:

    • If n-BuLi is ineffective, consider a stronger base like sec-BuLi or t-BuLi, often in combination with TMEDA.

    • Perform the deprotonation at a low temperature (e.g., -78 °C) to prevent side reactions. After the base is added, you may need to slowly warm the reaction to 0 °C or even room temperature for a short period to ensure complete deprotonation before adding the electrophile.

  • Electrophile Addition: Add the electrophile at -78 °C and then allow the reaction to slowly warm to room temperature. This ensures the aryllithium intermediate is trapped before it has a chance to decompose.

DoM Reaction Mechanism

Caption: Directed ortho-Metalation (DoM) of 4-Fluoroveratrole.

Category 3: Palladium-Catalyzed Cross-Coupling Reactions

4-Fluoroveratrole can participate in cross-coupling reactions, though the C-F bond is generally unreactive under standard Suzuki or Buchwald-Hartwig conditions. Reactions typically occur at a C-X (X = Br, I, OTf) bond installed elsewhere on the ring. However, issues can still arise.

Question 3: My Suzuki coupling reaction is sluggish and I'm observing significant dehalogenation/protodeboronation byproducts. How can I improve the yield of my desired biaryl product?

Answer: Sluggish Suzuki couplings and the formation of byproducts often point to issues with catalyst activity, transmetalation efficiency, or reaction conditions that favor side pathways.

Underlying Cause:

  • Dehalogenation: This occurs when the aryl halide intermediate in the catalytic cycle is protonated before it can undergo transmetalation. This is often caused by sources of protons (e.g., water in the solvent or base) and a slow transmetalation step.

  • Protodeboronation: The boronic acid starting material can be cleaved by the basic conditions, especially at elevated temperatures, reducing the amount available for coupling.

  • Catalyst Deactivation: The electron-rich nature of the veratrole ring can sometimes lead to catalyst deactivation.

Troubleshooting Protocol:

  • Choice of Catalyst and Ligand: For electron-rich aryl halides, a more electron-rich and bulky phosphine ligand is often required to promote the oxidative addition and reductive elimination steps. Switch from simple PPh₃-based catalysts to more advanced ligands like SPhos, XPhos, or RuPhos. 2[6]. Base and Solvent System: The choice of base is critical. While K₂CO₃ is common, a stronger, non-nucleophilic base like K₃PO₄ or Cs₂CO₃ can accelerate the transmetalation step, outcompeting the dehalogenation pathway. R[7]unning the reaction under strictly anhydrous conditions (e.g., in dioxane or toluene instead of aqueous mixtures) can also suppress side reactions.

  • Protect the Boronic Acid: If protodeboronation is suspected, consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol boronate) before the reaction.

  • Degas Thoroughly: Oxygen can deactivate the Pd(0) catalyst. Ensure your reaction mixture is thoroughly degassed by bubbling with argon or nitrogen for 15-30 minutes or by using several freeze-pump-thaw cycles.

ProblemPotential CauseRecommended Solution
Low Conversion Inactive CatalystUse a modern, bulky phosphine ligand (e.g., XPhos, SPhos).
Dehalogenation Slow TransmetalationUse a stronger base (K₃PO₄, Cs₂CO₃); ensure anhydrous conditions.
Homocoupling Oxygen ExposureThoroughly degas all solvents and the reaction mixture.

Part 2: Frequently Asked Questions (FAQs)

Q1: Can the C-F bond in 4-Fluoroveratrole be used for nucleophilic aromatic substitution (SNA_r_)?

A1: Under standard conditions, no. The veratrole ring is highly electron-rich due to the two methoxy groups, which deactivates it towards traditional S_NAr. S[8][9]_NAr reactions require an electron-poor aromatic ring, typically achieved with strong electron-withdrawing groups (like -NO₂) ortho or para to the leaving group. H[9][10]owever, recent advances in photoredox catalysis have shown that even electron-rich fluoroarenes can undergo S_NAr, but this requires specialized photocatalysts and conditions.

[8]Q2: I'm observing demethylation of one or both methoxy groups under acidic conditions. How can I prevent this?

A2: Ether cleavage is a known side reaction for aryl methyl ethers under strongly acidic conditions, especially with heating and the presence of good nucleophiles like Br⁻ or I⁻. T[11][12][13]he reaction proceeds by protonation of the ether oxygen, followed by an S_N2 attack of the nucleophile on the methyl group. T[13][14]o prevent this:

  • Avoid Strong Protic Acids: If your reaction requires acidic conditions, use a Lewis acid instead of a strong protic acid like HBr or HI.

  • Lower Temperature: Ether cleavage is often temperature-dependent. Running your reaction at or below room temperature can significantly reduce the rate of demethylation.

  • Use Non-Nucleophilic Counter-ions: If an acid is necessary, choose one with a non-nucleophilic counter-ion, like H₂SO₄ or trifluoroacetic acid, although cleavage can still occur.

[14][15]Q3: What are the recommended storage conditions for 4-Fluoroveratrole?

A3: 4-Fluoroveratrole is a relatively stable liquid. However, for long-term storage and to maintain purity, it should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a cool, dark place. Refrigeration (2-8 °C) is recommended. While stable at room temperature for shorter periods, prolonged exposure to light and air can lead to slow degradation.

[16][17][18]Q4: What are the primary safety concerns when working with 4-Fluoroveratrole?

A4: 4-Fluoroveratrole is an irritant. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves (nitrile or neoprene), and a lab coat. Avoid inhalation of vapors and contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water. Review the Safety Data Sheet (SDS) before use.

References

  • Cheméo.
  • Wikipedia.
  • Wikipedia.
  • KCIL Chemofarbe Group.Challenges In Suzuki Coupling Reaction.[Link]
  • PubMed Central (PMC).
  • YouTube.
  • National Institutes of Health (NIH).
  • PubMed Central (PMC).
  • Baran Lab, Scripps Research.
  • Organic Chemistry Portal.
  • Wikipedia.Ether cleavage.[Link]
  • YouTube.
  • PubMed Central (PMC).Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds.[Link]
  • YouTube.ether cleavage with strong acids.[Link]
  • Fiveable.Reactions of Ethers: Acidic Cleavage | Organic Chemistry Class Notes.[Link]
  • Master Organic Chemistry.Acidic cleavage of ethers (SN2).[Link]
  • Chemistry LibreTexts.18.3: Reactions of Ethers - Acidic Cleavage.[Link]
  • ResearchGate.
  • Master Organic Chemistry.Nucleophilic Aromatic Substitution: Introduction and Mechanism.[Link]
  • ResearchGate.Fluorine as an ortho-directing group in aromatic metalation: Generality of the reaction and the high position of fluorine in the Dir-Met potency scale | Request PDF.[Link]
  • Reddit.Struggling with Suzuki Reaction : r/Chempros.[Link]
  • PubMed.Suzuki Cross-Coupling Reaction with Genetically Encoded Fluorosulfates for Fluorogenic Protein Labeling.[Link]
  • ResearchGate.(PDF)
  • ChemRxiv.
  • YouTube.Aromatic Substitution Reactions Practice | LTQ 4.1, Spring 2024.[Link]
  • PubMed Central (PMC).Long-Term Stability of 5-Fluorouracil in 0.
  • iris.unina.it.Flow Chemistry for Flowing Cross-Couplings: A Concise Overview.[Link]
  • Chemistry Steps.Electrophilic Aromatic Substitution Practice Problems.[Link]
  • GaBI Journal.Physicochemical stability of Fluorouracil Accord in three different concentrations in portable elastomeric infusion pumps.[Link]
  • YouTube.Electrophilic Aromatic Substitution Reactions Made Easy![Link]
  • YouTube.The Most Dangerous Chemical Reaction – Fluorine Meets Cesium.[Link]
  • PubMed.[Stability of 5-fluorouracil solutions according to different parameters].[Link]

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Technical Support Center: Purification of 4-Fluoro-1,2-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of crude 4-Fluoro-1,2-dimethoxybenzene (also known as 4-Fluoroveratrole). This document is designed for researchers, chemists, and drug development professionals who utilize this versatile building block and require it in high purity for their synthetic applications.[1][2] We will explore common impurities, troubleshoot purification challenges, and provide detailed, field-proven protocols.

Introduction: The Challenge of Purity

This compound is a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its purity is paramount, as even minor contaminants can lead to unwanted side reactions, difficult-to-remove byproducts in subsequent steps, and compromised biological activity in final compounds. Crude this compound often appears as a colorless to orange or even green clear liquid, with purity that can vary significantly depending on the synthetic route.[1][3] This guide provides a systematic approach to achieving high purity (typically ≥97-98% as determined by GC).[2][3]

Part 1: Initial Assessment of Crude Material

Before any purification attempt, it is critical to understand the nature of the impurities. A small sample of the crude material should be subjected to preliminary analysis.

  • Thin-Layer Chromatography (TLC): A quick and inexpensive method to visualize the number of components and estimate their relative polarities. A typical eluent system to start with is Hexane/Ethyl Acetate.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Provides quantitative data on the percentage of the desired product and the molecular weights of impurities, which is invaluable for identification.

  • ¹H NMR Spectroscopy: Can reveal residual solvents, starting materials, and structurally related byproducts.

This initial analysis will dictate the most effective purification strategy, as illustrated in the workflow below.

G cluster_start Phase 1: Analysis cluster_decision Phase 2: Strategy cluster_purification Phase 3: Execution cluster_end Phase 4: Final QC Crude Crude this compound Analysis Analytical Assessment (TLC, GC-MS, NMR) Crude->Analysis Decision Impurity Profile Identified? Analysis->Decision Distillation Fractional Vacuum Distillation Decision->Distillation  Boiling point difference >20°C Chromatography Flash Column Chromatography Decision->Chromatography  Similar boiling points  or non-volatile impurities Wash Aqueous Wash / Extraction Decision->Wash  Acidic/Basic impurities present FinalQC Final Purity Analysis (GC, NMR) Distillation->FinalQC Chromatography->FinalQC Wash->Distillation Wash->Chromatography PureProduct Pure Product (>98%) FinalQC->PureProduct

Caption: General workflow for the purification of this compound.

Part 2: Frequently Asked Questions (FAQs)

Q1: My crude product is yellow/orange. Is this normal and will it affect my reaction?

A: Yes, it is common for crude this compound to have a color ranging from colorless to orange or green.[1][3] This color often arises from minor, highly conjugated impurities or oxidation byproducts formed during synthesis or storage. While sometimes benign, these color bodies can be indicative of underlying impurities that may interfere with subsequent sensitive reactions (e.g., Pd-catalyzed cross-couplings). It is always best practice to remove them.

Q2: What are the most common impurities I should expect?

A: Impurities are highly dependent on the synthetic route.

  • From Balz-Schiemann of 3,4-dimethoxyaniline: You may find unreacted starting material or related aniline derivatives.[4]

  • From direct fluorination of veratrole (1,2-dimethoxybenzene): The primary impurities are often unreacted veratrole and positional isomers (e.g., 2-fluoro-1,3-dimethoxybenzene).

  • General Contaminants: Residual high-boiling solvents (e.g., toluene, DMF), and acidic residues from catalysts or reagents (e.g., trifluoroacetic acid) can also be present.[4]

Q3: Which purification method should I try first?

A: For multi-gram quantities with impurities that have significantly different boiling points, vacuum distillation is the most efficient and scalable first-pass method. For smaller scales or for separating impurities with very similar boiling points (like positional isomers), flash column chromatography is the method of choice.[5][6]

Q4: Is this compound stable on silica gel?

A: this compound, as an aromatic ether, is generally stable on standard silica gel. However, prolonged exposure on an acidic stationary phase can potentially lead to minor degradation. If you observe significant streaking on TLC or product loss on the column, you might consider deactivating the silica gel with a small amount of triethylamine (0.5-1% v/v) in your eluent, or using a different stationary phase like alumina.[7]

Part 3: Troubleshooting Guide

This section addresses specific issues encountered during purification.

Problem 1: An impurity co-elutes with my product during flash chromatography.
  • Plausible Cause: The impurity has a polarity very similar to this compound. This is common with positional isomers or structurally similar starting materials like veratrole.

  • Troubleshooting Steps:

    • Optimize the Solvent System: The key to separating compounds of similar polarity is to find a solvent system that maximizes the difference in their affinity for the stationary phase (ΔRf).[8]

      • Action: Switch from a standard Hexane/Ethyl Acetate system to one using a different solvent class. For example, try a Hexane/Dichloromethane or Hexane/Toluene gradient. Ethers or chlorinated solvents can offer different selectivity compared to esters.

      • Causality: Solvents interact with solutes and the stationary phase through a combination of dipole-dipole, hydrogen bonding, and van der Waals forces. Changing the solvent changes these interactions, which can resolve overlapping spots on TLC.

    • Use a High-Performance Column:

      • Action: Employ flash chromatography silica with a smaller particle size (e.g., 40-63 µm).[8]

      • Causality: Smaller particles provide a greater surface area and more theoretical plates, leading to sharper bands and better resolution of closely eluting compounds.[8]

    • Consider an Alternative Technique:

      • Action: If chromatography fails, attempt high-efficiency fractional vacuum distillation. A short-path distillation apparatus with a Vigreux column can often separate isomers with boiling point differences of as little as 10-15 °C.

Problem 2: Significant product loss during vacuum distillation.
  • Plausible Cause:

    • A) The vacuum is not low enough, requiring a pot temperature that causes thermal decomposition.

    • B) The crude material contains acidic or basic residues that catalyze decomposition at high temperatures.

    • C) The product is being carried over into the vacuum trap (bumping).

  • Troubleshooting Steps:

    • Improve the Vacuum:

      • Action: Ensure all joints are properly sealed and your vacuum pump is in good working order. A target pressure of <10 mmHg is ideal to significantly lower the boiling point. The reported boiling point is 123 °C at 45 mmHg.[1] Lowering the pressure will further reduce the required temperature.

    • Pre-Wash the Crude Material:

      • Action: Before distilling, dissolve the crude product in a non-polar solvent like diethyl ether or ethyl acetate. Wash sequentially with a saturated sodium bicarbonate (NaHCO₃) solution (to remove acids), water, and finally brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent via rotary evaporation.

      • Causality: This removes non-volatile salts and potentially harmful acidic/basic impurities that could catalyze polymerization or decomposition in the distillation pot.

    • Prevent Bumping:

      • Action: Use a magnetic stir bar or boiling chips in the distillation flask. Ensure smooth and steady heating using an oil bath. Do not fill the flask more than two-thirds full.

G cluster_problem Troubleshooting: Low Distillation Yield cluster_causes Potential Causes cluster_solutions Solutions Problem Low Yield or Decomposition During Vacuum Distillation Cause1 High Pot Temperature Problem->Cause1 Cause2 Acid/Base Impurities Problem->Cause2 Cause3 Bumping/ Mechanical Loss Problem->Cause3 Sol1 Improve Vacuum (<10 mmHg) Cause1->Sol1 Sol2 Aqueous Wash (NaHCO3, Brine) Before Distilling Cause2->Sol2 Sol3 Use Stir Bar & Ensure Smooth Heating Cause3->Sol3

Caption: Logic diagram for troubleshooting low yield in vacuum distillation.

Part 4: Experimental Protocols

Safety First: Always handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.[9] This compound is a combustible liquid and can cause skin and eye irritation.[3][10]

Protocol 4.1: Flash Column Chromatography

This protocol is optimized for purifying 1-5 g of crude material containing impurities of similar polarity.

  • TLC Analysis: Develop a solvent system that gives the product an Rf value of ~0.25-0.35. A good starting point is 10% Ethyl Acetate in Hexane.

  • Column Packing (Wet Slurry Method):

    • For 1 g of crude material, use approximately 40-50 g of silica gel (230-400 mesh).[8]

    • Prepare a slurry of the silica gel in your starting eluent (e.g., 5% Ethyl Acetate/Hexane).

    • Pour the slurry into the column and use gentle air pressure to pack the bed firmly, ensuring a flat, undisturbed top surface. Add a thin layer of sand on top.[7]

  • Sample Loading (Dry Loading Recommended):

    • Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add ~2-3 g of silica gel to this solution and concentrate it to a dry, free-flowing powder using a rotary evaporator.

    • Carefully add this powder to the top of the packed column.

    • Causality: Dry loading prevents dissolution of the crude mixture in the loading solvent, which can lead to broad, poorly resolved bands. It ensures the entire sample starts as a very narrow band on the column.

  • Elution:

    • Start with a low-polarity eluent (e.g., 5% EtOAc/Hexane) and collect fractions.

    • Gradually increase the polarity of the eluent (gradient elution) to speed up the process and elute the product. For example, increase to 10% EtOAc, then 15% EtOAc.

    • Monitor the fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator. Dry the resulting oil under high vacuum to remove any residual solvent.

Protocol 4.2: Fractional Vacuum Distillation

This protocol is ideal for purifying >5 g of crude material where major impurities have different boiling points.

  • Pre-treatment: Perform an aqueous workup as described in Troubleshooting Problem 2, Step 2. This is a critical step to ensure a clean distillation.

  • Apparatus Setup:

    • Use a round-bottom flask equipped with a magnetic stir bar.

    • Attach a short Vigreux column (10-20 cm) insulated with glass wool or aluminum foil.

    • Use a short-path distillation head with a thermometer placed so the bulb is just below the sidearm leading to the condenser.

    • Connect to a vacuum source with a trap cooled by dry ice/acetone or liquid nitrogen.

  • Distillation:

    • Begin stirring and slowly heat the flask in an oil bath.

    • Apply vacuum and wait for the pressure to stabilize.

    • Collect any low-boiling impurities (forerun) in a separate receiving flask.

    • As the temperature rises and stabilizes at the boiling point of the product at the given pressure, switch to a clean receiving flask.

    • Collect the main fraction, ensuring the head temperature remains constant.

    • Stop the distillation before the pot goes to dryness to avoid concentrating potentially explosive peroxides (a risk with ethers).

  • Final Product: The collected liquid should be a clear, colorless oil. Confirm purity by GC-MS and/or NMR.

Appendices

Appendix A: Physical Properties Table
CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Notes on Polarity
This compound C₈H₉FO₂156.16[1][10]123 °C / 45 mmHg[1]Moderately polar
1,2-Dimethoxybenzene (Veratrole)C₈H₁₀O₂138.16206-207 °C / 760 mmHgLess polar than fluorinated analog
3,4-DimethoxyanilineC₈H₁₁NO₂153.18289-291 °C / 760 mmHgSignificantly more polar
TolueneC₇H₈92.14111 °C / 760 mmHgNon-polar

References

  • Successful flash chromatography. Biotage.
  • Synthesis of this compound. PrepChem.com.
  • Running a flash column. Chemistry LibreTexts.
  • Successful Flash Chromatography. King Group, University of Sheffield.
  • Flash Chromatography Explained: A Comprehensive Guide. Chrom Tech, Inc.
  • Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses.
  • Tips & Tricks: Recrystallization. University of Rochester, Department of Chemistry.
  • This compound. PubChem, National Center for Biotechnology Information.

Sources

Technical Support Center: A Troubleshooting Guide to Monitoring Reactions of 4-Fluoro-1,2-dimethoxybenzene by TLC

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for monitoring organic reactions involving 4-Fluoro-1,2-dimethoxybenzene using Thin-Layer Chromatography (TLC). This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and provide practical, field-tested solutions to ensure the accuracy and reliability of your TLC analysis.

As a Senior Application Scientist, my goal is to provide not just procedural steps, but also the scientific reasoning behind them, empowering you to make informed decisions during your experiments.

I. Frequently Asked Questions (FAQs)

This section covers the most common questions encountered when using TLC to monitor reactions with this compound.

Question 1: What are the recommended TLC solvent systems for monitoring reactions with this compound?

The choice of solvent system, or mobile phase, is critical for achieving good separation of your starting material from your product(s). This compound is a relatively non-polar aromatic ether. The ideal solvent system will depend on the polarity of the product you are forming. A good starting point is a mixture of a non-polar solvent like hexanes or petroleum ether with a more polar solvent like ethyl acetate.[1][2]

Key Principle: The polarity of the mobile phase should be adjusted so that the starting material and product have Retention Factor (Rf) values ideally between 0.2 and 0.8, with a significant difference between them for clear separation.[3]

Recommended Solvent Systems:

Polarity of Expected ProductRecommended Solvent System (v/v)Typical Rf of this compound
Non-polar5-10% Ethyl Acetate in Hexanes~0.4 - 0.6
Moderately Polar20-40% Ethyl Acetate in Hexanes~0.7 - 0.9
Polar50-100% Ethyl Acetate or 5% Methanol in Dichloromethane>0.9 (may run with the solvent front)

Pro-Tip: To quickly find an optimal solvent system, you can test several solvent ratios simultaneously on the same TLC plate.

Question 2: How can I effectively visualize this compound and its derivatives on a TLC plate?

Since this compound and many of its derivatives are colorless, visualization techniques are necessary.[4][5] The aromatic nature of these compounds makes them suitable for UV visualization, but other methods can provide complementary information or be more effective for certain derivatives.[6]

Visualization Methods:

  • UV Light (254 nm): This is the most common and non-destructive method.[6] Compounds with aromatic rings or conjugated systems will absorb UV light and appear as dark spots on a fluorescent green background.[6][7][8]

  • Potassium Permanganate (KMnO4) Stain: This is a versatile and destructive stain that reacts with compounds that can be oxidized, such as alcohols, alkenes, and some ethers.[9] It typically produces yellow-brown spots on a purple background.[8]

  • p-Anisaldehyde Stain: This stain is particularly useful for visualizing nucleophilic compounds and can produce a range of colors depending on the functional group, which can aid in identification.[10][11]

  • Iodine Chamber: Exposing the TLC plate to iodine vapor is a semi-destructive method where iodine reversibly complexes with many organic compounds, making them appear as brown spots.[4][11][12] This is particularly effective for unsaturated and aromatic compounds.[11][12]

Causality: The choice of visualization method depends on the functional groups present in your starting material and product. While UV is a good first choice for aromatic compounds, a KMnO4 stain can be invaluable if your reaction involves oxidation or the introduction of an oxidizable group.

Question 3: My spots are streaking on the TLC plate. What could be the cause and how do I fix it?

Streaking is a common issue in TLC and can obscure results. The primary causes are sample overloading, an inappropriate solvent system, or the presence of highly polar or acidic/basic functional groups.[1][13][14]

Troubleshooting Streaking:

Caption: A troubleshooting workflow for addressing streaking on a TLC plate.

Expert Insight: For compounds with acidic or basic functionalities, adding a small percentage (0.1-1%) of a modifier like acetic acid or triethylamine to your mobile phase can significantly improve spot shape by preventing interactions with the silica gel.[13]

Question 4: I am not seeing any spots on my TLC plate, even though the reaction should be progressing. What should I do?

The absence of spots can be perplexing. It could be due to several factors, ranging from sample concentration to the visualization method itself.[13][14]

Step-by-Step Troubleshooting for No Spots:

  • Confirm Sample Application: After spotting your sample, and before developing the plate, check if the spot is visible under the UV lamp. If not, your sample may be too dilute.[1][15]

  • Increase Concentration: Try spotting multiple times in the same location, allowing the solvent to evaporate between applications, to increase the concentration of your sample on the plate.[1][13][14]

  • Check UV Activity: Not all aromatic compounds are strongly UV-active.[15] Try a chemical stain like potassium permanganate or p-anisaldehyde, which react with a broader range of functional groups.[9][10]

  • Consider Volatility: If your compound is volatile, it may have evaporated from the plate, especially if you used a heat gun to dry it.[4][9] Allow the plate to air dry or use gentle heat.

  • Ensure Proper Development: Make sure the solvent level in the developing chamber is below the baseline where you spotted your samples.[1][13][14]

Question 5: How can I accurately determine the completion of my reaction using TLC?

TLC is an excellent tool for monitoring the progress of a reaction by observing the disappearance of the starting material and the appearance of the product.[4][16][17]

Procedure for Monitoring Reaction Completion:

  • Prepare a Three-Lane TLC Plate:

    • Lane 1 (Starting Material - SM): Spot a dilute solution of your starting material, this compound.

    • Lane 2 (Co-spot - Co): Spot the starting material and then, on top of the same spot, apply your reaction mixture.

    • Lane 3 (Reaction Mixture - RM): Spot a sample of your reaction mixture.

  • Develop and Visualize: Run the TLC plate in your chosen solvent system and visualize the spots.

  • Interpret the Results:

    • At the beginning of the reaction, you will see a spot in the RM lane that corresponds to the SM.

    • As the reaction progresses, the SM spot in the RM lane will diminish, and a new spot for the product will appear.

    • The reaction is considered complete when the SM spot is no longer visible in the RM lane.[16] The co-spot lane helps to confirm the identity of the spots.[16]

Caption: Idealized TLC plates at different reaction time points.

II. Troubleshooting Guide

This section provides solutions to more complex issues that may arise during your TLC analysis.

Problem 1: Poor separation of spots (co-elution).

When the spots for your starting material and product have very similar Rf values, it can be difficult to determine if the reaction is complete.[18]

Solutions:

  • Adjust Solvent Polarity: If the spots are too high on the plate (high Rf), decrease the polarity of the mobile phase. If they are too low (low Rf), increase the polarity.[13]

  • Try a Different Solvent System: Sometimes, changing one of the solvents in your mobile phase can improve separation. For example, substituting ethyl acetate with dichloromethane or diethyl ether can alter the selectivity of the separation.[19]

  • Use a Different Stationary Phase: While less common for routine monitoring, using a different type of TLC plate, such as alumina or a reverse-phase plate, can provide different selectivity.

Solvent Systems with Different Selectivities:

Solvent System (v/v)Selectivity ClassNotes
Hexanes / Ethyl AcetateVIaA good general-purpose system.
Hexanes / DichloromethaneVOffers different selectivity for moderately polar compounds.
TolueneVIICan be effective for separating aromatic compounds.[19]
10% Methanol in DichloromethaneII & VA more polar system for more polar products.
Problem 2: The Rf values are inconsistent between different TLC runs.

Inconsistent Rf values can make it difficult to compare results over time. This is often due to variations in the experimental conditions.

To Ensure Reproducibility:

  • Saturate the Developing Chamber: Place a piece of filter paper in the developing chamber with the mobile phase for 5-10 minutes before running the plate. This ensures the chamber is saturated with solvent vapors, leading to more consistent Rf values.[3]

  • Control Temperature: Run your TLC plates at a consistent temperature, as Rf values can be temperature-dependent.

  • Use Fresh Solvent: Always use a freshly prepared mobile phase for each run, as the composition of mixed solvent systems can change over time due to evaporation.[14]

Problem 3: The spots are very faint or diffuse.

Faint or diffuse spots can be difficult to interpret. This is typically caused by the sample being too dilute or improper spotting technique.

Tips for Sharper, More Intense Spots:

  • Concentrate Your Sample: If your reaction mixture is dilute, consider concentrating it before spotting.

  • Use a Microcapillary Spotter: Apply the sample in a very small, concentrated spot. A larger spot will lead to a more diffuse spot after development.[1]

  • Spot Multiple Times: As mentioned earlier, spotting multiple times in the same location can increase the amount of sample without increasing the spot size.[1][14]

III. Experimental Protocols

Protocol 1: Standard TLC Procedure for Monitoring a Reaction of this compound
  • Plate Preparation: Using a pencil, lightly draw a baseline about 1 cm from the bottom of a silica gel TLC plate. Mark the lanes for your starting material (SM), co-spot (Co), and reaction mixture (RM).

  • Sample Preparation: Prepare a dilute solution of your starting material in a volatile solvent like ethyl acetate or dichloromethane.

  • Spotting: Using a microcapillary tube, spot a small amount of the starting material solution in the SM and Co lanes. Then, spot your reaction mixture in the Co and RM lanes.

  • Development: Place the spotted TLC plate in a developing chamber containing your chosen mobile phase. Ensure the solvent level is below the baseline. Cover the chamber and allow the solvent to move up the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate from the chamber and immediately mark the solvent front with a pencil.[3] Allow the plate to dry completely. Visualize the spots using a UV lamp and circle any visible spots with a pencil.[6] If necessary, use a chemical stain for further visualization.

  • Analysis: Calculate the Rf value for each spot and compare the SM, Co, and RM lanes to determine the progress of your reaction.

IV. References

  • University of California, Davis. (2020, March). Thin Layer Chromatography. [Link]

  • Organic Chemistry. TLC stains. [Link]

  • University of Rochester. Chromatography: TLC Stains/Dips. [Link]

  • University of California, Los Angeles. TLC Stains. [Link]

  • University of Colorado Boulder. Thin Layer Chromatography (TLC). [Link]

  • ChemicalDesk.Com. (2011, June 28). TLC Stains Preparation. [Link]

  • Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. [Link]

  • University of Rochester. Chromatography: Solvent Systems for TLC. [Link]

  • Reddit. (2025, May 17). TLC Issues. [Link]

  • Bitesize Bio. (2025, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. [Link]

  • University of Rochester. Troubleshooting: TLC. [Link]

  • MIT OpenCourseWare. Thin Layer Chromatography (TLC) Guide. [Link]

  • PubChem. This compound. [Link]

  • University of York. Visualising plates. [Link]

  • Plant Extract. (2024, August 22). Illuminating the Invisible: Visualization and Detection of Compounds in TLC. [Link]

  • Chemistry LibreTexts. (2025, August 21). 5.7: Visualizing TLC Plates. [Link]

  • University of York. Determining a solvent system. [Link]

  • ResearchGate. 4 Solvent Systems, Developing Chambers and Development. [Link]

  • Biotage. (2023, January 19). Using TLC to Scout Flash Chromatography Solvents. [Link]

  • Chemistry LibreTexts. (2022, April 18). 2.3B: Uses of TLC. [Link]

  • RSC Publishing. An analysis of electrophilic aromatic substitution: a “complex approach”. [Link]

  • YouTube. (2017, May 16). A2 6.3.1 - Applying TLC - monitoring the progress of a reaction / A level Chemistry. [Link]

  • SIELC Technologies. Separation of 1,2-Dimethoxybenzene on Newcrom R1 HPLC column. [Link]

  • ResearchGate. Electrophilic Substitution in Aromatic and Heteroaromatic Substrates by Trichlorocyclopropenylium Tetrachloroaluminate. [Link]

  • Master Organic Chemistry. (2017, November 9). Electrophilic Aromatic Substitution Mechanism. [Link]

  • PNAS. (2021, September 20). Electrophilic aromatic substitution reactions of compounds with Craig-Möbius aromaticity. [Link]

  • Wikipedia. Electrophilic aromatic substitution. [Link]

  • ResearchGate. (2025, May 10). 1-Fluoro-2,5-dimethoxy-4-nitrobenzene. [Link]

Sources

stability issues of 4-Fluoro-1,2-dimethoxybenzene under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for 4-Fluoro-1,2-dimethoxybenzene (also known as 4-Fluoroveratrole). This guide is intended for researchers, scientists, and drug development professionals to navigate the potential stability challenges of this versatile building block under acidic and basic experimental conditions. Our goal is to provide you with the foundational knowledge and practical troubleshooting strategies to ensure the integrity of your reactions and the reliability of your results.

Introduction: Understanding the Chemistry of this compound

This compound is a valuable intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[1] Its utility stems from the interplay of the electron-donating methoxy groups and the electron-withdrawing fluorine atom on the aromatic ring. However, the ether linkages, which are generally considered stable, can become susceptible to cleavage under certain acidic and, to a lesser extent, basic conditions. This guide will delve into the mechanisms of these potential degradation pathways and provide you with the tools to mitigate them.

Frequently Asked Questions (FAQs)

Q1: How stable is this compound to acidic conditions?

A1: Generally, aryl ethers like this compound exhibit considerable stability in weakly acidic media. However, under strongly acidic conditions, particularly in the presence of strong, nucleophilic acids like hydroiodic acid (HI) or hydrobromic acid (HBr) and at elevated temperatures, the ether linkages are susceptible to cleavage.[2][3] The reaction proceeds via protonation of one of the ether oxygens, followed by nucleophilic attack of the conjugate base of the acid on the methyl group (an S_N2 mechanism). This results in the formation of a phenol and a methyl halide. Due to the stability of the aromatic ring, nucleophilic attack on the sp²-hybridized carbon of the ring is highly disfavored.

Q2: What are the expected degradation products of this compound in strong acid?

A2: The primary degradation products from the acid-catalyzed cleavage of one of the methoxy groups are 4-fluoro-2-methoxyphenol or 5-fluoro-2-methoxyphenol, along with one equivalent of a methyl halide (e.g., methyl iodide or methyl bromide). If the reaction conditions are harsh enough to cleave both methoxy groups, the final product would be 4-fluorocatechol and two equivalents of the methyl halide.

Q3: Is this compound stable in the presence of bases?

A3: Aryl ethers are generally very stable towards a wide range of bases. Cleavage of the ether bond under basic conditions is uncommon for acyclic ethers like this compound and typically requires extremely harsh conditions or specialized reagents that are not commonly encountered in standard organic synthesis.[2] Therefore, for most applications, you can consider this compound to be stable under basic conditions.

Q4: Can the fluorine substituent influence the stability of the ether linkages?

A4: Yes, the fluorine atom can influence the reactivity of the molecule. Its strong electron-withdrawing inductive effect can slightly decrease the basicity of the ether oxygens, potentially making them less susceptible to protonation under acidic conditions compared to non-fluorinated analogs. However, this effect is generally modest, and under sufficiently strong acidic conditions, cleavage will still occur. In the context of nucleophilic aromatic substitution, the fluorine atom activates the ring, but this is a different reaction pathway from ether cleavage.[4]

Troubleshooting Guide: Stability Issues in Your Experiments

This section provides a structured approach to identifying and resolving common stability-related problems encountered when using this compound.

Issue 1: Low Yield or Unexpected Byproducts in Acidic Reactions

Symptoms:

  • Your reaction yield is significantly lower than expected.

  • TLC or LC-MS analysis shows the presence of unexpected, more polar byproducts.

  • You observe the formation of phenolic compounds in your crude reaction mixture.

Potential Cause: Acid-catalyzed cleavage of one or both methoxy groups.

Troubleshooting Workflow:

start Low Yield in Acidic Reaction check_acid Assess Acidity and Temperature start->check_acid reduce_acid Reduce Acid Concentration or Use a Milder Acid check_acid->reduce_acid Strong Acid / High Temp lower_temp Lower Reaction Temperature check_acid->lower_temp Moderate Conditions monitor_time Monitor Reaction Time Carefully reduce_acid->monitor_time lower_temp->monitor_time protecting_group Consider a Protecting Group Strategy monitor_time->protecting_group Cleavage Still Observed outcome Improved Yield and Purity monitor_time->outcome Cleavage Mitigated protecting_group->outcome

Caption: Troubleshooting workflow for acidic reaction instability.

Detailed Steps:

  • Evaluate Reaction Conditions:

    • Acid Strength: Are you using a strong protic acid like HCl, H₂SO₄, or a Lewis acid? Could a milder acid (e.g., acetic acid) suffice?

    • Temperature: Can the reaction be performed at a lower temperature? Ether cleavage is often accelerated at elevated temperatures.

    • Reaction Time: Is a shorter reaction time feasible? Prolonged exposure to acidic conditions increases the likelihood of degradation.

  • Experimental Modifications:

    • Acid Stoichiometry: If using a stoichiometric amount of acid, can you reduce it to catalytic amounts?

    • Alternative Catalysts: Explore alternative, less harsh acidic catalysts.

    • Protecting Groups: In multi-step syntheses, consider if functional groups requiring strongly acidic conditions for removal can be replaced with alternatives that use milder deprotection protocols.

Issue 2: Inconsistent Reaction Outcomes

Symptoms:

  • Batch-to-batch variability in yield and purity.

  • Difficulty in reproducing literature procedures.

Potential Cause: Trace amounts of acidic impurities in reagents or solvents.

Troubleshooting Steps:

  • Reagent and Solvent Purity Check:

    • Ensure all starting materials are of high purity and free from acidic residues.

    • Use freshly distilled or anhydrous solvents to minimize the presence of acidic impurities.

  • Inert Atmosphere:

    • Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent the formation of acidic byproducts from the reaction with air and moisture.

Analytical Methods for Stability Assessment

To effectively troubleshoot stability issues, it is crucial to have reliable analytical methods to monitor the integrity of this compound and detect potential degradation products.

Technique Application Expected Observations
Thin-Layer Chromatography (TLC) Rapid reaction monitoring and qualitative assessment of purity.Degradation products (phenols) will appear as more polar spots (lower R_f values) compared to the starting material.
High-Performance Liquid Chromatography (HPLC) Quantitative analysis of purity and stability over time.[5][6][7]A decrease in the peak area of this compound and the appearance of new peaks corresponding to degradation products.
Gas Chromatography-Mass Spectrometry (GC-MS) Identification of volatile degradation products.Detection of 4-fluoro-2-methoxyphenol, 5-fluoro-2-methoxyphenol, or 4-fluorocatechol.
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation of starting material and degradation products.[8][9]The disappearance of the methoxy group signals (singlets around 3.8-3.9 ppm) and the appearance of a broad phenolic -OH proton signal in the ¹H NMR spectrum. Changes in the aromatic region of the ¹H and ¹⁹F NMR spectra.

Experimental Protocols

Protocol 1: Stability Testing of this compound under Acidic Conditions

Objective: To determine the stability of this compound at a specific acidic pH and temperature.

Materials:

  • This compound

  • Aqueous acidic solution of desired pH (e.g., 1 M HCl)

  • Suitable organic solvent (e.g., acetonitrile or THF)

  • HPLC system with a C18 column

  • pH meter

Procedure:

  • Prepare a stock solution of this compound in the chosen organic solvent at a known concentration (e.g., 1 mg/mL).

  • In a series of vials, mix the stock solution with the aqueous acidic solution to achieve the desired final concentration and pH.

  • Incubate the vials at the desired temperature.

  • At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.

  • Quench the reaction by neutralizing the aliquot with a suitable base (e.g., NaHCO₃ solution).

  • Analyze the quenched samples by HPLC to determine the remaining concentration of this compound.

  • Plot the concentration of this compound versus time to determine the degradation kinetics.

Protocol 2: Identification of Degradation Products by LC-MS

Objective: To identify the mass of potential degradation products.

Procedure:

  • Subject a sample of this compound to forced degradation under strong acidic conditions (e.g., reflux in 1 M HCl for several hours).

  • Neutralize the reaction mixture.

  • Analyze the mixture using an LC-MS system.

  • Look for masses corresponding to the potential degradation products:

    • 4-fluoro-2-methoxyphenol or 5-fluoro-2-methoxyphenol (C₇H₇FO₂) - Expected M+H⁺ ~143.05

    • 4-fluorocatechol (C₆H₅FO₂) - Expected M+H⁺ ~129.03

Mechanistic Insights

Acid-Catalyzed Ether Cleavage

The generally accepted mechanism for the acid-catalyzed cleavage of aryl alkyl ethers is depicted below.

A This compound B Protonation of Ether Oxygen A->B + H⁺ C Oxonium Ion Intermediate B->C D SN2 Attack by Nucleophile (X⁻) C->D + X⁻ E Transition State D->E F Products: Phenol + Methyl Halide E->F

Caption: Mechanism of acid-catalyzed ether cleavage.

This S_N2 pathway is favored for methyl ethers due to the low steric hindrance of the methyl group. The stability of the aromatic ring prevents the alternative S_N1 pathway or nucleophilic attack on the ring itself.

References

  • Beaulieu, F., et al. (2009). Aminodifluorosulfinium Tetrafluoroborate Salts as Efficient Deoxofluorinating Reagents. Organic Letters, 11(21), 5050-5053.
  • BenchChem. (2025).
  • Chemistry LibreTexts. (2024, January 15). 3.3: Reactions of Ethers- Acidic Cleavage.
  • Corma, A., & García, H. (2013). Supported gold nanoparticles as catalysts for organic reactions. Chemical Society Reviews, 42(7), 2842-2867.
  • Wikipedia. (n.d.). Ether cleavage.
  • International Journal of Pharmacy and Pharmaceutical Research. (2021).
  • National Center for Biotechnology Information. (n.d.).
  • Chemistry Steps. (n.d.).
  • Rio Mais Seguro. (n.d.).
  • Royal Society of Chemistry. (2016).
  • Chemistry Stack Exchange. (2013, July 25).
  • Fiveable. (n.d.). Reactions of Ethers: Acidic Cleavage.
  • Master Organic Chemistry. (2014, November 19). Cleavage Of Ethers With Acid.
  • National Institutes of Health. (n.d.). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry.
  • BenchChem. (2025). Common side reactions in the synthesis of substituted pyrroles and their avoidance.
  • WUR eDepot. (2021, April 30).
  • Science Discussions. (n.d.). Mechanisms of Ester hydrolysis.
  • Lebedev Scientific Research Institute of Synthetic Rubber. (2021, June 4). Fluorinated Ethers. Communication 1. Preparation of Ethers by Williamson Reaction and by the Addition of Alcohols to Alkenes and Alkynes.
  • SFU Summit. (n.d.).
  • Alfa Chemistry. (n.d.).
  • RSC Publishing. (n.d.).
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Validation & Comparative

A Comparative Guide to the Reactivity of 4-Fluoro-1,2-dimethoxybenzene and Veratrole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of aromatic building blocks for pharmaceutical and materials science, veratrole (1,2-dimethoxybenzene) is a well-established, electron-rich scaffold known for its high reactivity in electrophilic aromatic substitution.[1] The introduction of a fluorine atom, yielding 4-Fluoro-1,2-dimethoxybenzene (also known as 4-Fluoroveratrole), subtly yet profoundly alters the molecule's electronic character and opens up entirely new avenues of chemical reactivity.[2]

This guide provides an in-depth comparison of the reactivity of these two compounds. We will dissect the electronic interplay of their substituents and explore how these differences manifest in key synthetic transformations, including electrophilic aromatic substitution, ortho-lithiation, and nucleophilic aromatic substitution. This analysis is designed to equip researchers, scientists, and drug development professionals with the field-proven insights necessary to strategically select the appropriate scaffold for their synthetic targets.

The Decisive Factor: Electronic Properties of Fluoro- and Methoxy- Substituents

The reactivity of a substituted benzene ring is governed by the electronic effects of its substituents, which are broadly categorized into inductive and resonance effects.

  • Methoxy Group (-OCH₃): This group exhibits a dual nature. It is electron-withdrawing through induction (-I effect) due to the high electronegativity of the oxygen atom. However, its electron-donating resonance effect (+M effect), where the oxygen's lone pairs delocalize into the aromatic π-system, is significantly stronger.[3] This dominant +M effect enriches the electron density of the aromatic ring, particularly at the ortho and para positions, making it highly activated towards electrophilic attack.[4][5]

  • Fluoro Group (-F): The fluorine atom is the most electronegative element, resulting in a very strong electron-withdrawing inductive effect (-I effect). Like the methoxy group, it also possesses lone pairs that can be donated to the ring via resonance (+M effect). However, due to the poor overlap between the 2p orbital of fluorine and the 2p orbitals of the carbon π-system, this resonance effect is much weaker than its inductive effect.[3][6] Consequently, fluorine is generally considered a deactivating group in electrophilic aromatic substitution, albeit an ortho, para-director.

These effects can be quantified using Hammett substituent constants (σ) , which measure the electronic influence of a substituent on a reaction center. A negative σ value indicates electron donation, while a positive value signifies electron withdrawal.[7][8]

Substituentσ_meta (Inductive)σ_para (Resonance + Inductive)Overall Effect on EAS
-OCH₃ +0.12-0.27Strongly Activating
-F +0.34+0.06Weakly Deactivating

Table 1: Hammett constants for methoxy and fluoro substituents, illustrating their distinct electronic effects.[9]

This fundamental difference—veratrole being a highly activated system and this compound being a moderately activated system with a deactivating substituent—is the root cause of their divergent reactivity.

Section 1: Electrophilic Aromatic Substitution (EAS)

Electrophilic aromatic substitution is the hallmark reaction of electron-rich aromatic compounds. The reaction rate and regioselectivity are dictated by the substituents present on the ring.

Logical Workflow for Comparing EAS Reactivity

cluster_veratrole Veratrole cluster_fluoro This compound V_Start Highly Activated Ring (Two +M -OCH₃ groups) V_React Reacts Rapidly with Electrophiles V_Start->V_React High e⁻ density V_Regio Substitution at C4/C5 (para to -OCH₃) V_React->V_Regio Strong o,p-direction F_Start Moderately Activated Ring (Two +M -OCH₃, One -I -F) F_React Reacts Slower than Veratrole F_Start->F_React Reduced e⁻ density F_Regio Substitution at C5 (ortho to -OCH₃, meta to -F) F_React->F_Regio Competing directing effects Title Comparative EAS Reactivity Flow

Caption: Formation of the resonance-stabilized sigma complex.

Section 2: Ortho-Metalation (Directed Lithiation)

Ortho-metalation is a powerful method for functionalizing aromatic rings, involving the deprotonation of a C-H bond adjacent to a directing metalating group (DMG) by a strong base, typically an organolithium reagent. [10]Both methoxy and fluoro groups can act as DMGs.

  • Veratrole: The methoxy group is a well-known DMG. However, in veratrole, the two methoxy groups are equivalent, and lithiation can occur at either the C3 or C6 position. This can sometimes lead to mixtures of products upon quenching with an electrophile.

  • This compound: Here, a competition exists between the methoxy and fluoro groups as DMGs. While the methoxy group is a potent director, studies have shown that fluorine can also be a significant ortho-director in lithiation reactions. [11]The outcome is highly dependent on reaction conditions such as temperature and the specific organolithium base used. However, the acidity of the proton at C3 (ortho to both a methoxy and a fluoro group) is significantly increased, often making it the primary site of lithiation. This provides a regiochemical control that is absent in veratrole.

Section 3: Nucleophilic Aromatic Substitution (SNAr)

This class of reaction represents the most dramatic divergence in reactivity between the two molecules. The standard SNAr mechanism requires an electron-deficient aromatic ring and a good leaving group. [12]

Reactivity of Veratrole

Veratrole is completely unreactive towards nucleophilic aromatic substitution under standard conditions.

  • Electron-Rich Ring: The two activating methoxy groups make the ring highly nucleophilic, repelling incoming nucleophiles.

  • No Leaving Group: There are no suitable leaving groups (like halides) on the ring.

Reactivity of this compound

In stark contrast, this compound possesses the necessary components for SNAr, offering a synthetic pathway unavailable to veratrole.

  • Leaving Group: The fluorine atom can serve as the leaving group.

  • Rate-Determining Step: In SNAr, the rate-determining step is the initial attack of the nucleophile to form a negatively charged intermediate (a Meisenheimer complex). [13][14]The high electronegativity of fluorine strongly stabilizes this intermediate through its inductive effect, making the C-F bond highly polarized and susceptible to attack. This is why fluorine, despite forming a very strong bond with carbon, is an excellent leaving group in SNAr reactions. [15] While the methoxy groups are electron-donating and generally disfavor SNAr, modern catalytic methods, such as organic photoredox catalysis, can enable the SNAr of electron-rich fluoroarenes under mild conditions. [16]This allows for the displacement of the fluorine atom by a wide range of nucleophiles, including azoles, amines, and carboxylic acids.

Mechanism of Nucleophilic Aromatic Substitution (SNAr)

Caption: The addition-elimination mechanism of SNAr.

Representative Protocol: Photoredox-Catalyzed Azole Substitution on a Fluoroarene

This protocol is adapted from methodologies for SNAr on unactivated fluoroarenes and serves as a template for the potential reactivity of this compound. [16]

  • Setup: To an oven-dried vial, add this compound (0.1 mmol), the desired N-heterocycle nucleophile (e.g., carbazole, 0.12 mmol), an organic photoredox catalyst (e.g., an acridinium salt, 1-2 mol%), and a suitable solvent (e.g., DMSO, 1.0 mL).

  • Degassing: Seal the vial and degas the mixture by sparging with argon for 10 minutes.

  • Reaction: Place the vial approximately 5 cm from a blue LED lamp and stir at room temperature for 12-24 hours.

  • Workup & Purification: Upon completion, dilute the reaction mixture with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography to yield the substituted product.

Summary and Conclusion

The substitution of a single hydrogen atom with fluorine transforms the chemical personality of the veratrole scaffold. While both molecules are valuable synthetic intermediates, their reactivity profiles are distinct and complementary.

FeatureVeratrole (1,2-Dimethoxybenzene)This compound
Ring Electronics Highly electron-rich and activatedModerately electron-rich; less activated
EAS Reactivity Very fast; requires mild conditionsSlower than veratrole; may require stronger conditions
EAS Regioselectivity C4 position is strongly favoredC5 position is favored due to competing effects
Ortho-Metalation Directed by methoxy groups; potential for mixturesRegioselectivity can be enhanced at C3
SNAr Reactivity InertReactive ; fluorine acts as a leaving group
  • Choose Veratrole when seeking maximum reactivity for electrophilic substitutions where precise regiochemical control is secondary to reaction speed. It is the classic choice for building electron-rich aromatic systems.

  • Choose This compound when a more nuanced approach is required. It offers different regioselectivity in EAS and, most critically, provides a reactive handle for nucleophilic substitution , allowing for the introduction of nucleophiles in a way that is impossible with veratrole. This dual reactivity makes it a highly versatile building block for complex molecule synthesis.

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A Multi-faceted Spectroscopic Approach for the Definitive Structural Confirmation of 4-Fluoro-1,2-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Methodical Elucidation

For researchers and professionals in drug development and fine chemical synthesis, the unambiguous structural confirmation of key intermediates is paramount. 4-Fluoro-1,2-dimethoxybenzene (also known as 4-Fluoroveratrole) is a versatile aromatic building block used in the synthesis of various pharmaceuticals and agrochemicals.[1][2] Its specific substitution pattern is critical to its reactivity and the ultimate structure of the final product. This guide provides an in-depth comparison of core spectroscopic techniques—NMR, IR, and Mass Spectrometry—to provide a self-validating system for the structural confirmation of this compound, moving beyond mere data presentation to explain the causality behind the analysis.

The overall analytical workflow for a synthesized compound like this compound follows a logical progression from creation to confident identification.

G cluster_0 Synthesis & Purification cluster_1 Spectroscopic Analysis cluster_2 Confirmation A Chemical Synthesis B Work-up & Column Chromatography A->B C NMR ('H, '³C) B->C Purified Sample D Mass Spectrometry (MS) B->D Purified Sample E Infrared (IR) Spectroscopy B->E Purified Sample F Data Integration & Structural Verification C->F Combined Data D->F Combined Data E->F Combined Data

Figure 1: High-level workflow for compound verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. By probing the magnetic environments of ¹H and ¹³C nuclei, we can map out the carbon skeleton and the placement of substituents.

¹H NMR Analysis: Proton Environments and Connectivity

Proton NMR provides information on the number of distinct proton environments and their neighboring protons through spin-spin coupling. For this compound, we anticipate signals for three aromatic protons and six methoxy protons.

Causality of Experimental Observations:

  • Aromatic Region (δ 6.5-6.8 ppm): The electron-donating methoxy groups shield the aromatic protons, shifting them upfield relative to benzene (δ 7.3 ppm). The electronegative fluorine atom will have a more complex effect, deshielding adjacent protons while also introducing characteristic splitting patterns through H-F coupling.

  • Methoxy Region (δ ~3.8 ppm): The two methoxy groups are in non-equivalent chemical environments due to their positions relative to the fluorine atom. Therefore, two distinct singlets are expected, each integrating to 3 protons.[3]

Assignment Observed Shift (δ ppm) Multiplicity Integration Key Insight
Aromatic H~6.77Doublet of Doublets (dd)1HProton adjacent to fluorine and one other proton. Shows both H-H and H-F coupling.
Aromatic H~6.63Doublet of Doublets (dd)1HProton adjacent to a methoxy group and coupled to fluorine from a distance.
Aromatic H~6.58Doublet of Doublets (dd)1HProton situated between the two methoxy groups.
Methoxy (-OCH₃)3.84Singlet (s)3HOne of the two non-equivalent methoxy groups.
Methoxy (-OCH₃)3.83Singlet (s)3HThe second non-equivalent methoxy group, in a very similar environment.
Table 1: Summary of ¹H NMR data for this compound in CDCl₃. Data sourced from ChemicalBook.[3]
¹³C NMR Analysis: The Carbon Skeleton and C-F Coupling

Proton-decoupled ¹³C NMR reveals the number of unique carbon environments. For the C₈H₉FO₂ structure, eight distinct signals are expected. A key diagnostic feature is the large coupling constant between the fluorine atom and the carbon it is directly bonded to (¹J_CF), and smaller couplings to carbons two or three bonds away (²J_CF, ³J_CF).

Causality of Experimental Observations:

  • Direct C-F Coupling (¹J_CF): The signal for the carbon atom directly attached to fluorine (C-4) will appear as a doublet with a large coupling constant, typically in the range of 240-260 Hz. This is a definitive indicator of the C-F bond.

  • Long-Range C-F Couplings: Carbons at the C-3 and C-5 positions will also appear as doublets, but with much smaller coupling constants (²J_CF ≈ 20-25 Hz).

  • Chemical Shifts: The carbons attached to the electron-donating methoxy groups (C-1, C-2) will be shifted downfield, as will the carbon attached to fluorine.

Carbon Assignment Expected Shift (δ ppm) Expected Multiplicity (due to C-F coupling) Key Insight
C-4 (C-F)~157 (d)Doublet (¹J_CF ≈ 240 Hz)Direct confirmation of the C-F bond location.
C-1/C-2 (C-O)~145-150Singlet or small doubletCarbons bearing the methoxy groups.
C-3/C-5/C-6~100-118Doublets (²J_CF, ³J_CF) or SingletRemaining aromatic carbons, their shifts and couplings confirm the substitution.
-OCH₃~56SingletsThe two non-equivalent methoxy carbons.
Table 2: Predicted ¹³C NMR assignments for this compound.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Electron Ionization Mass Spectrometry (EI-MS) provides two crucial pieces of information: the molecular weight of the compound from the molecular ion peak (M⁺) and structural clues from its fragmentation pattern.[4]

Causality of Experimental Observations:

The molecular formula C₈H₉FO₂ gives an exact mass of 156.0587 g/mol .[5] The EI-MS spectrum should show a prominent molecular ion peak at m/z = 156. The fragmentation is dictated by the most stable leaving groups and resulting cations. For this compound, the fragmentation is expected to initiate with the loss of a methyl radical from one of the methoxy groups, a common pathway for anisole derivatives.[6]

G M Molecular Ion (M⁺) m/z = 156 F1 Fragment 1 m/z = 141 M->F1 - •CH₃ F2 Fragment 2 m/z = 113 F1->F2 - CO

Figure 2: Proposed primary fragmentation pathway for this compound.

m/z Value Proposed Fragment Formula Key Insight
156Molecular Ion [M]⁺[C₈H₉FO₂]⁺Confirms the molecular weight of the compound.[5][7]
141[M - CH₃]⁺[C₇H₆FO₂]⁺Characteristic loss of a methyl radical from a methoxy group.[5][7]
113[M - CH₃ - CO]⁺[C₆H₆FO]⁺Subsequent loss of carbon monoxide, typical for phenolic-type fragments.[5][7]
Table 3: Key fragments observed in the mass spectrum of this compound.

Infrared (IR) Spectroscopy: Functional Group Identification

FTIR spectroscopy is a rapid and effective method for confirming the presence of key functional groups. While it doesn't provide the detailed connectivity of NMR, it serves as an excellent complementary technique.

Causality of Experimental Observations:

The vibrational frequencies of bonds are sensitive to the masses of the atoms and the bond strength. We can therefore predict characteristic absorption bands for the functional groups present.

  • C-H Stretching: Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic (methyl) C-H stretches appear just below 3000 cm⁻¹.

  • C=C Stretching: Aromatic ring vibrations typically result in a series of sharp peaks in the 1450-1600 cm⁻¹ region.

  • C-O Stretching: The aryl-alkyl ether linkages will produce strong, characteristic C-O stretching bands, usually in the 1250-1000 cm⁻¹ region.

  • C-F Stretching: The C-F bond gives rise to a strong absorption in the 1200-1000 cm⁻¹ region, which may overlap with C-O stretches.

  • Out-of-Plane Bending: The C-H out-of-plane (OOP) bending vibrations in the 900-700 cm⁻¹ region are highly diagnostic of the benzene ring's substitution pattern.[8] For a 1,2,4-trisubstituted ring, a strong absorption is expected around 860-800 cm⁻¹.[9]

Vibrational Mode Expected Wavenumber (cm⁻¹) Key Insight
Aromatic C-H Stretch3100-3000Confirms the presence of an aromatic ring.
Aliphatic C-H Stretch3000-2850Confirms the presence of methyl groups.
Aromatic C=C Stretch1600-1450Further evidence of the benzene ring.
Asymmetric C-O-C Stretch~1250Strong absorption characteristic of aryl-alkyl ethers.
C-F Stretch1200-1000Confirms the presence of the fluorine substituent.
Aromatic C-H Out-of-Plane Bend~820Diagnostic band for the 1,2,4-trisubstitution pattern.[8][9]
Table 4: Expected characteristic IR absorption bands for this compound.

Conclusion: A Symphony of Data for Unambiguous Confirmation

No single spectroscopic technique is sufficient for the absolute structural confirmation of an organic molecule. Mass spectrometry provides the molecular formula, IR spectroscopy confirms the presence of the correct functional groups, and NMR spectroscopy reveals the precise arrangement of these atoms.

  • MS confirms the mass is 156 g/mol .

  • IR confirms the presence of an aromatic ring , ether linkages , and a C-F bond , with the substitution pattern suggested by the OOP bending.

  • ¹³C NMR confirms 8 unique carbons and pinpoints the C-F bond location via a large ¹J_CF coupling.

  • ¹H NMR confirms the number and relative positions of the aromatic and methoxy protons, with H-F coupling providing further positional evidence.

Experimental Protocols

Protocol 1: ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Acquire data with a spectral width of ~16 ppm, a relaxation delay of 2 seconds, and 16 scans. Process the data with a line broadening of 0.3 Hz.

  • ¹³C NMR Acquisition: Acquire proton-decoupled data with a spectral width of ~250 ppm, a relaxation delay of 5 seconds, and 1024 scans to achieve adequate signal-to-noise. Process the data with a line broadening of 1.0 Hz.

  • Data Analysis: Calibrate the spectra using the TMS signal at 0.00 ppm. Integrate the ¹H signals and assign peaks based on chemical shift, multiplicity, and coupling constants. Assign ¹³C peaks based on chemical shift and C-F coupling patterns.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution (~100 µg/mL) of the compound in a volatile solvent such as dichloromethane or ethyl acetate.

  • Instrumentation: Use a GC system coupled to a mass spectrometer with an electron ionization (EI) source.[10]

  • GC Method: Use a standard non-polar capillary column (e.g., DB-5). Inject 1 µL of the sample. Use a temperature program starting at 50°C, holding for 2 minutes, then ramping at 10°C/min to 250°C.

  • MS Method: Set the EI source to 70 eV. Scan a mass range from m/z 40 to 300.

  • Data Analysis: Identify the peak corresponding to the compound in the total ion chromatogram. Analyze the mass spectrum for this peak, identifying the molecular ion and major fragment ions. Compare the fragmentation pattern to theoretical pathways.

Protocol 3: Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: As this compound is a liquid, the simplest method is to use a spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.[5] Place one drop of the neat liquid directly onto the ATR crystal.

  • Instrumentation: Utilize a standard FTIR spectrometer.

  • Acquisition: Collect a background spectrum of the clean, empty ATR crystal. Collect the sample spectrum over a range of 4000-600 cm⁻¹. Co-add 32 scans at a resolution of 4 cm⁻¹ to obtain a high-quality spectrum.

  • Data Analysis: Perform a background subtraction. Identify and label the major absorption peaks and assign them to the corresponding functional group vibrations.

References

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The Fluorine Advantage: A Comparative Guide to the Biological Activity of Fluorinated vs. Non-Fluorinated Dimethoxybenzene Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into bioactive scaffolds is a cornerstone of modern medicinal chemistry. This guide provides an in-depth, objective comparison of the biological performance of fluorinated versus non-fluorinated dimethoxybenzene analogs, supported by experimental data and detailed methodologies. We will explore how the unique properties of fluorine can be leveraged to enhance potency, metabolic stability, and cell permeability, transforming a promising lead compound into a viable drug candidate.

The Rationale for Fluorination: Beyond a Simple Hydrogen Mimic

The substitution of a hydrogen atom with fluorine, the most electronegative element, imparts profound changes to a molecule's physicochemical properties. While sterically similar to hydrogen, fluorine's electronic influence is vast, altering a compound's pKa, lipophilicity, and metabolic fate.[1] This guide will dissect these effects within the context of the versatile dimethoxybenzene scaffold, a common motif in a wide array of biologically active compounds.

Case Study: Fluorinated Chalcones Bearing a Dimethoxybenzene Moiety

Chalcones, a class of compounds characterized by an open-chain flavonoid structure, have demonstrated a broad spectrum of biological activities. Let's examine the impact of fluorination on a series of chalcone derivatives incorporating a dimethoxybenzene ring, focusing on their potential as 5-lipoxygenase (5-LOX) inhibitors and anticancer agents.

Enhanced 5-Lipoxygenase Inhibition

5-Lipoxygenase is a key enzyme in the biosynthesis of leukotrienes, which are inflammatory mediators implicated in various diseases. The inhibitory activity of fluorinated and non-fluorinated chalcones was assessed, with the results summarized below.

Compound IDStructureRIC₅₀ (µM) for 5-LOX Inhibition
1 2',4'-dimethoxy chalconeH8.5
2 6-fluoro-3,4-dihydroxy-2',4'-dimethoxy chalconeF3.2[2]

Table 1: Comparison of 5-lipoxygenase inhibitory activity of a non-fluorinated chalcone versus its fluorinated analog.[2]

The introduction of a fluorine atom in compound 2 resulted in a more than two-fold increase in inhibitory potency against 5-lipoxygenase compared to the non-fluorinated parent compound 1 .[2] This enhancement can be attributed to the altered electronic properties of the aromatic ring, potentially leading to stronger interactions with the enzyme's active site.

Improved Anticancer Activity

The cytotoxic effects of these compounds were evaluated against a panel of human cancer cell lines. Notably, the fluorinated derivative demonstrated superior activity.

Compound IDStructureRGI₅₀ (µM) against HCC panel
1 2',4'-dimethoxy chalconeH>10
2 6-fluoro-3,4-dihydroxy-2',4'-dimethoxy chalconeF1.5[2]

Table 2: Comparative in vitro antitumor activity of fluorinated and non-fluorinated dimethoxybenzene-containing chalcones.[2]

The fluorinated chalcone 2 was the most effective compound in the in vitro assay using a human cancer cell line panel, showcasing a significant improvement in anticancer potency.[2]

Probing Deeper: Monoamine Oxidase Inhibition by Dimethoxy-phenethylamine Analogs

To further illustrate the impact of fluorination, we turn our attention to dimethoxy-phenethylamine derivatives, known inhibitors of monoamine oxidase (MAO). MAO is a critical enzyme in the central nervous system responsible for the degradation of monoamine neurotransmitters like dopamine, serotonin, and norepinephrine.[3] Its inhibition is a key therapeutic strategy for depression and neurodegenerative diseases such as Parkinson's disease.[4]

Structure-Activity Relationship (SAR) Insights

Studies on fluorinated phenethylamine analogs have revealed that the position and number of fluorine substituents significantly influence their activity and selectivity for the two MAO isoforms, MAO-A and MAO-B.[5][6] Generally, electron-withdrawing groups, such as fluorine, on the phenyl ring can enhance the inhibitory potency of MAO-B inhibitors.[7]

For instance, the introduction of a trifluoromethyl group at the para-position of a 1-methyl-3-phenylpyrrole, a product of MAO-B catalyzed oxidation, resulted in a potent inhibitor with a Kᵢ value of 1.30 µM, a significant improvement over the non-substituted analog (Kᵢ = 118 µM).[7] This highlights the favorable interactions that fluorinated moieties can establish within the enzyme's binding pocket.

Experimental Protocols for Biological Evaluation

To provide a practical framework for researchers, this section details the step-by-step methodologies for key experiments used to compare the biological activity of fluorinated and non-fluorinated analogs.

Competitive Radioligand Binding Assay for MAO-A and MAO-B

This assay determines the binding affinity of a test compound to its target receptor by measuring its ability to displace a radiolabeled ligand.

Diagram of the Competitive Radioligand Binding Assay Workflow

cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Detection cluster_analysis Data Analysis Membrane Membrane Preparation (with MAO) Incubate Incubate at 37°C Membrane->Incubate Radioligand Radioligand ([3H]Ro 41-1049 for MAO-A [3H]L-Deprenyl for MAO-B) Radioligand->Incubate Test_Compound Test Compound (Fluorinated & Non-fluorinated Analogs) Test_Compound->Incubate Filter Rapid Filtration Incubate->Filter Wash Wash to remove unbound ligand Filter->Wash Count Scintillation Counting Wash->Count Analyze Calculate IC50 & Ki Count->Analyze

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize rat brain tissue in a suitable buffer and centrifuge to isolate the mitochondrial fraction containing MAO enzymes. Resuspend the pellet in fresh buffer.[8]

  • Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of the appropriate radioligand ([³H]Ro 41-1049 for MAO-A or [³H]L-Deprenyl for MAO-B), and varying concentrations of the test compound (fluorinated or non-fluorinated analog).[9][10]

  • Incubation: Incubate the plate at 37°C for a predetermined time to allow the binding to reach equilibrium.[8]

  • Filtration: Terminate the reaction by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand.[9]

  • Washing: Wash the filters with ice-cold buffer to remove any unbound radioligand.[8]

  • Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.[8]

  • Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound to determine the IC₅₀ value. Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.[10]

Liver Microsomal Stability Assay

This assay assesses the metabolic stability of a compound by incubating it with liver microsomes, which contain a high concentration of drug-metabolizing enzymes, primarily cytochrome P450s.

Diagram of the Liver Microsomal Stability Assay Workflow

cluster_prep Preparation cluster_incubation Incubation cluster_termination Reaction Termination & Analysis cluster_data Data Analysis Microsomes Liver Microsomes Incubate Incubate at 37°C (Time points: 0, 5, 15, 30, 60 min) Microsomes->Incubate NADPH NADPH Regenerating System NADPH->Incubate Test_Compound Test Compound Test_Compound->Incubate Quench Quench with Acetonitrile Incubate->Quench Centrifuge Centrifuge Quench->Centrifuge Analyze LC-MS/MS Analysis Centrifuge->Analyze Calculate Calculate t1/2 & Intrinsic Clearance Analyze->Calculate

Caption: Workflow for a liver microsomal stability assay.

Step-by-Step Methodology:

  • Prepare Solutions: Prepare stock solutions of the test compounds and working solutions of liver microsomes and the NADPH regenerating system in a suitable buffer (e.g., potassium phosphate buffer, pH 7.4).[11][12]

  • Incubation: Pre-warm the microsomal solution at 37°C. Initiate the metabolic reaction by adding the test compound and the NADPH regenerating system. Incubate at 37°C.[13][14]

  • Time Points: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take aliquots of the reaction mixture.[13]

  • Quench Reaction: Immediately stop the reaction by adding a cold organic solvent, such as acetonitrile, which also precipitates the proteins.[13][14]

  • Sample Preparation: Centrifuge the samples to pellet the precipitated proteins.[11]

  • LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. From the slope of the linear regression, calculate the half-life (t₁/₂) and the in vitro intrinsic clearance (CLᵢₙₜ).[14]

Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a high-throughput, non-cell-based assay that predicts passive intestinal absorption of compounds.

Step-by-Step Methodology:

  • Prepare Plates: Use a 96-well filter plate (donor plate) and a 96-well acceptor plate. Coat the filter membrane of the donor plate with a lipid solution (e.g., lecithin in dodecane) to form the artificial membrane.[15][16]

  • Prepare Solutions: Prepare a solution of the test compound in a buffer at the desired pH (e.g., pH 7.4 for intestinal fluid). Fill the acceptor plate wells with buffer.[16]

  • Incubation: Place the donor plate on top of the acceptor plate and incubate for a specific period (e.g., 4-16 hours) at room temperature.[15]

  • Quantification: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method, such as UV-Vis spectroscopy or LC-MS/MS.[15]

  • Calculate Permeability: Calculate the effective permeability coefficient (Pe) using the concentrations in the donor and acceptor wells and the incubation parameters.[17]

The Underlying Mechanism: Monoamine Oxidase Signaling Pathway

The following diagram illustrates the central role of Monoamine Oxidase in neurotransmitter metabolism. Inhibition of this pathway by fluorinated dimethoxybenzene analogs can lead to increased levels of monoamine neurotransmitters in the synaptic cleft, which is the basis for their therapeutic effects in neurological disorders.

cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron cluster_reuptake Reuptake & Metabolism Dopamine Dopamine VMAT2 VMAT2 Dopamine->VMAT2 uptake Serotonin Serotonin Serotonin->VMAT2 uptake Norepinephrine Norepinephrine Norepinephrine->VMAT2 uptake Vesicle Synaptic Vesicle VMAT2->Vesicle packaging Synaptic_Cleft Neurotransmitters Vesicle->Synaptic_Cleft Release Receptor Postsynaptic Receptors Synaptic_Cleft->Receptor Binding DAT DAT Synaptic_Cleft->DAT Reuptake SERT SERT Synaptic_Cleft->SERT Reuptake NET NET Synaptic_Cleft->NET Reuptake Signal Cellular Response Receptor->Signal Signal Transduction MAO Monoamine Oxidase (MAO) (Target of Inhibitors) DAT->MAO SERT->MAO NET->MAO Metabolites Inactive Metabolites MAO->Metabolites Oxidative Deamination

Caption: Simplified Monoamine Oxidase signaling pathway.

Conclusion and Future Perspectives

The strategic incorporation of fluorine into the dimethoxybenzene scaffold offers a powerful tool to modulate biological activity. As demonstrated with chalcone and phenethylamine analogs, fluorination can significantly enhance potency against key therapeutic targets like 5-lipoxygenase and monoamine oxidase. Furthermore, it is a well-established strategy to improve metabolic stability and fine-tune physicochemical properties to optimize drug-like characteristics. The provided experimental protocols offer a robust framework for the systematic evaluation and comparison of fluorinated and non-fluorinated analogs, enabling researchers to make data-driven decisions in the drug discovery and development process. The continued exploration of novel fluorination strategies will undoubtedly unlock new therapeutic possibilities for this versatile chemical motif.

References

  • Creative Biolabs. Parallel Artificial Membrane Permeability Assay (PAMPA). [Link]
  • Nakamura, T., et al. (2002). Synthesis and Biological Activities of Fluorinated Chalcone Derivatives. Journal of Medicinal Chemistry, 45(23), 4934-4939.
  • ResearchGate. (2025).
  • AxisPharm. Microsomal Stability Assay Protocol. [Link]
  • Lokey Lab Protocols - Wikidot. (2017). Parallel Artificial Membrane Permeability Assay (PAMPA). [Link]
  • protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. [Link]
  • Keller, W. J., & Ferguson, G. G. (1977). Effects of 3,4-dimethoxyphenethylamine derivatives on monoamine oxidase. Journal of Pharmaceutical Sciences, 66(7), 1048-1050.
  • Bortolato, M., et al. (2013). Monoamine oxidase inactivation: from pathophysiology to therapeutics. Advanced Drug Delivery Reviews, 65(5), 699-717.
  • BioDuro. ADME Microsomal Stability Assay. [Link]
  • BioAssay Systems. Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). [Link]
  • Asif, M. (2016). Biological Potential of Fluoro-Benzene Analogs. Annals of Medicinal Chemistry and Research, 2(1), 1015.
  • Naoi, M., Maruyama, W., & Shamoto-Nagai, M. (2018). Type A monoamine oxidase and serotonin are coordinately involved in depressive disorders: from neurotransmitter imbalance to impaired neurogenesis. Journal of Neural Transmission, 125(1), 1-14.
  • Wernevik, J., et al. (2019). Protocol for the Human Liver Microsome Stability Assay. Methods and Protocols, 2(3), 64.
  • Tripathi, A. C., et al. (2018). Privileged Scaffolds as MAO Inhibitors: Retrospect and Prospects. European Journal of Medicinal Chemistry, 145, 445-497.
  • Domainex. Microsomal Clearance/Stability Assay. [Link]
  • ResearchGate. Structure−activity relationship of acylhydrazone-based MAO inhibition. [Link]
  • Zary, A., et al. (2008). Structure-activity relationships in the inhibition of monoamine oxidase B by 1-methyl-3-phenylpyrroles. Bioorganic & Medicinal Chemistry, 16(5), 2269-2277.
  • Google Patents. (2023).
  • Trachsel, D. (2012). Fluorine in psychedelic phenethylamines. Drug Testing and Analysis, 4(7-8), 577-590.
  • ResearchGate.
  • Kumar, A., et al. (2021). Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders. RSC Advances, 11(48), 30293-30313.
  • Gifford Bioscience. Radioligand Binding Assay. [Link]
  • Meyerson, L. R., & Fuller, R. W. (1978). Effect of beta-fluorophenethylamine analogs on monoamine oxidase substrate preference. Research Communications in Chemical Pathology and Pharmacology, 21(3), 581-584.
  • Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. [Link]
  • Wikipedia. Fluoroproscaline. [Link]
  • ResearchGate. Effect of Fluorinated Substitution on the Properties of Phenylethylamine Derivatives: A Density Functional Theory Study. [Link]
  • Wikipedia. Difluoroescaline. [Link]
  • ResearchGate. Reaction pathway of deamination of monoamine neurotransmitters by monoamine oxidase. [Link]
  • Kumar, S., et al. (2022). Monoamine oxidase inhibitors: A concise review with special emphasis on structure activity relationship studies. European Journal of Medicinal Chemistry, 243, 114655.
  • Alfa Cytology. Competitive Radioligand Binding Assays. [Link]
  • Brieflands. Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors. [Link]
  • Frontiers in Chemistry. (2019). Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors. [Link]
  • ResearchGate. (2025).
  • Luethi, D., & Liechti, M. E. (2020). Fluorine in psychedelic phenethylamines. Drug Testing and Analysis, 12(8), 1038-1051.
  • ResearchGate. Monoamine oxidase assay. Graph depicting MAO activity (OD492/mg/hour)... [Link]
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A Comparative Guide to the Synthesis of 4-Fluoro-1,2-dimethoxybenzene for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of modern chemical design. The unique properties imparted by fluorine—enhanced metabolic stability, increased binding affinity, and altered electronic characteristics—make fluorinated organic molecules highly sought-after building blocks. 4-Fluoro-1,2-dimethoxybenzene, a key intermediate, is no exception. This guide provides an in-depth, objective comparison of the primary synthetic routes to this valuable compound, supported by experimental insights and data to empower researchers in making informed decisions for their synthetic endeavors.

Introduction to the Synthetic Challenge

The synthesis of this compound presents a classic challenge in regioselective aromatic fluorination. The electron-rich nature of the 1,2-dimethoxybenzene (veratrole) ring system makes it susceptible to various electrophilic substitution reactions. However, controlling the position of fluorination and avoiding side reactions requires a careful selection of synthetic strategy. This guide will dissect two of the most prevalent and mechanistically distinct approaches: the venerable Balz-Schiemann reaction and the more contemporary direct electrophilic fluorination.

Comparative Analysis of Synthetic Routes

The choice between the Balz-Schiemann reaction and direct electrophilic fluorination hinges on a multifactorial analysis of yield, scalability, safety, and cost. Below is a comparative overview of these two primary methodologies.

FeatureBalz-Schiemann ReactionDirect Electrophilic Fluorination
Starting Material 3,4-Dimethoxyaniline1,2-Dimethoxybenzene (Veratrole)
Key Reagents NaNO₂, HBF₄ or other fluoride sourceElectrophilic fluorinating agent (e.g., Selectfluor™)
Typical Yield Moderate to GoodGood to Excellent
Scalability Challenging due to diazonium salt instabilityMore readily scalable
Safety Concerns Potentially explosive diazonium intermediatesEnergetic reagents, but generally more stable
Cost Generally lower starting material costHigher cost of fluorinating agents
Reaction Conditions Low-temperature diazotization, thermal or photochemical decompositionMild to moderate temperatures
Waste Profile Diazonium byproducts, acidic wasteFluorinating agent byproducts

Method 1: The Balz-Schiemann Reaction

The Balz-Schiemann reaction, a stalwart in aromatic fluorination, proceeds via the diazotization of an aniline precursor, followed by thermal or photochemical decomposition of the resulting diazonium salt in the presence of a fluoride source. For the synthesis of this compound, the journey begins with 3,4-dimethoxyaniline.

Mechanistic Rationale

The reaction is initiated by the conversion of the primary aromatic amine to a diazonium salt using nitrous acid, typically generated in situ from sodium nitrite and a strong acid. The diazonium salt is then precipitated with a tetrafluoroborate anion. The isolated diazonium tetrafluoroborate salt is subsequently heated, leading to the elimination of nitrogen gas and the formation of an aryl cation, which is then trapped by the fluoride ion.

Balz_Schiemann cluster_0 Diazotization cluster_1 Decomposition cluster_2 Fluorination 3,4-Dimethoxyaniline 3,4-Dimethoxyaniline Diazonium Salt Diazonium Salt 3,4-Dimethoxyaniline->Diazonium Salt NaNO2, HBF4 0-5 °C Aryl Cation + N2 Aryl Cation + N2 Diazonium Salt->Aryl Cation + N2 Heat This compound This compound Aryl Cation + N2->this compound F-

Caption: The Balz-Schiemann reaction pathway.

Experimental Protocol: Balz-Schiemann Synthesis

Materials:

  • 3,4-Dimethoxyaniline

  • Hydrochloric acid (HCl)

  • Sodium nitrite (NaNO₂)

  • Fluoroboric acid (HBF₄, 48% in water)

  • Diethyl ether

  • Sand (for thermal decomposition)

Procedure:

  • Diazotization: In a flask cooled to 0-5 °C, dissolve 3,4-dimethoxyaniline in a solution of hydrochloric acid and water. Slowly add an aqueous solution of sodium nitrite while maintaining the low temperature to form the diazonium chloride salt.

  • Salt Formation: To the cold diazonium salt solution, add fluoroboric acid. The diazonium tetrafluoroborate salt will precipitate.

  • Isolation: Filter the precipitated diazonium salt and wash it with cold water, followed by cold diethyl ether. Dry the salt carefully under vacuum. Caution: Diazonium salts are potentially explosive when dry and should be handled with extreme care behind a blast shield.

  • Decomposition: Gently heat the dry diazonium salt, either neat or mixed with an inert solid like sand, until the evolution of nitrogen gas ceases. The thermal decomposition can be exothermic and should be controlled carefully.

  • Purification: The crude product can be purified by steam distillation or column chromatography on silica gel.

Validation:

The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.

  • ¹H NMR (CDCl₃, 400 MHz): δ 6.90-6.80 (m, 2H), 6.75-6.65 (m, 1H), 3.87 (s, 3H), 3.85 (s, 3H).[1]

  • ¹³C NMR (CDCl₃, 101 MHz): δ 152.0 (d, J=242.4 Hz), 149.5, 144.0, 115.5 (d, J=8.1 Hz), 112.4 (d, J=2.5 Hz), 102.9 (d, J=22.2 Hz), 56.4, 56.1.[1]

Advantages and Disadvantages of the Balz-Schiemann Route

Advantages:

  • Utilizes relatively inexpensive starting materials.

  • The regiochemistry is unambiguously defined by the starting aniline.

Disadvantages:

  • The isolation of potentially explosive diazonium salts poses a significant safety risk, limiting scalability in traditional batch processes.[2][3]

  • Thermal decomposition can be difficult to control and may lead to side products.

  • Modern advancements using continuous-flow reactors can mitigate safety concerns but require specialized equipment.[2][3]

Method 2: Direct Electrophilic Fluorination

A more modern approach to the synthesis of this compound is the direct electrophilic fluorination of 1,2-dimethoxybenzene (veratrole). This method circumvents the need for a pre-functionalized starting material and often offers milder reaction conditions.

Mechanistic Rationale

In this reaction, an electrophilic fluorinating agent, a source of "F⁺", attacks the electron-rich aromatic ring. The methoxy groups are ortho-, para-directing, and the steric hindrance at the ortho positions favors substitution at the para position (C4). The reaction proceeds through a Wheland intermediate, which then loses a proton to restore aromaticity.

Electrophilic_Fluorination cluster_0 Electrophilic Attack cluster_1 Rearomatization 1,2-Dimethoxybenzene 1,2-Dimethoxybenzene Wheland Intermediate Wheland Intermediate 1,2-Dimethoxybenzene->Wheland Intermediate Selectfluor™ This compound This compound Wheland Intermediate->this compound -H+

Caption: Direct electrophilic fluorination pathway.

Experimental Protocol: Electrophilic Fluorination with Selectfluor™

Materials:

  • 1,2-Dimethoxybenzene (Veratrole)

  • Selectfluor™ (F-TEDA-BF₄)

  • Acetonitrile (anhydrous)

  • Trifluoromethanesulfonic acid (Triflic acid) (optional, as a catalyst)

Procedure:

  • Reaction Setup: In a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1,2-dimethoxybenzene in anhydrous acetonitrile.

  • Addition of Fluorinating Agent: Add Selectfluor™ portion-wise to the stirred solution at room temperature. The reaction is typically monitored by TLC or GC-MS. For less reactive substrates or to increase the reaction rate, a catalytic amount of a strong acid like triflic acid can be added.[4]

  • Reaction Work-up: Once the reaction is complete, the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water.

  • Purification: The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography on silica gel to afford pure this compound.

Validation:

The product should be characterized by NMR spectroscopy as detailed in the Balz-Schiemann section to confirm its identity and purity.

Advantages and Disadvantages of the Direct Fluorination Route

Advantages:

  • Often proceeds under milder conditions than the Balz-Schiemann reaction.

  • Avoids the handling of hazardous diazonium salts, making it inherently safer for scale-up.

  • Can be a one-step process from a readily available starting material.

Disadvantages:

  • Electrophilic fluorinating reagents like Selectfluor™ can be expensive.

  • Regioselectivity can be an issue with some substrates, potentially leading to a mixture of isomers, although with veratrole, the para-product is generally favored.

  • The strong oxidizing nature of some fluorinating agents may not be compatible with all functional groups.

Conclusion and Recommendations

Both the Balz-Schiemann reaction and direct electrophilic fluorination represent viable pathways to this compound, each with its own set of advantages and challenges.

  • For small-scale laboratory synthesis where cost is a primary concern and appropriate safety measures can be strictly implemented, the Balz-Schiemann reaction offers a cost-effective route.

  • For larger-scale production and process development , where safety, scalability, and milder conditions are paramount, direct electrophilic fluorination is the superior choice, despite the higher reagent cost. The development of continuous-flow methods for the Balz-Schiemann reaction is a promising avenue to bridge this gap, offering a safer and more scalable alternative for this classic transformation.

Ultimately, the optimal synthetic route will depend on the specific needs of the researcher, including scale, budget, available equipment, and safety infrastructure. This guide provides the foundational knowledge to make a well-informed and strategic decision for the successful synthesis of this compound.

References

  • Park, N. H.; Senter, T. J.; Buchwald, S. L. A Continuous-Flow Process for the Preparation of Aryl Diazonium Salts. Angew. Chem. Int. Ed.2016, 55 (40), 12432–12435. [Link]
  • Dhingra, S. K.; Nag, P.; Saxena, R. Synthesis of Fluoro-Aromatics by Balz-Schiemann Reaction. A Greener Approach. Chem. Sci. Trans.2015, 4 (4), 1149-1155. [Link]
  • National Center for Biotechnology Information.
  • Zhang, T.; Zhou, Y. A Scalable Balz-Schiemann Reaction Protocol in a Continuous Flow Reactor. J. Vis. Exp.2023, (192), e64937. [Link]
  • Wikipedia contributors. Balz–Schiemann reaction. Wikipedia, The Free Encyclopedia. [Link]
  • Shamma, T.; Buchholz, H.; Prakash, G. K. S.; Olah, G. A. Electrophilic Fluorination of Aromatics with Selectfluor™ and Trifluoromethanesulfonic Acid. Isr. J. Chem.1999, 39 (2), 207-210. [Link]
  • Lal, G. S.; Pez, G. P.; Syvret, R. G. Electrophilic NF Fluorinating Agents. Chem. Rev.1996, 96 (5), 1737–1756. [Link]
  • PrepChem. Synthesis of this compound. [Link]
  • Sun, H.; DiMagno, S. G. Anhydrous Tetrabutylammonium Fluoride. Org. Synth.2007, 84, 327. [Link]
  • Wikipedia contributors. Selectfluor. Wikipedia, The Free Encyclopedia. [Link]

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cross-referencing NMR data of 4-Fluoro-1,2-dimethoxybenzene with literature values

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Cross-Referencing of NMR Data for 4-Fluoro-1,2-dimethoxybenzene

Introduction: The Imperative of Structural Verification in Modern Chemistry

In the realm of chemical research and drug development, the unambiguous confirmation of a molecule's structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique, offering profound insights into molecular architecture.[1] However, the reliability of NMR data hinges on meticulous experimental practice and careful comparison with established literature values. A spectrum, in isolation, is merely data; when cross-referenced, it becomes evidence.

This guide provides a comprehensive framework for the verification of this compound (also known as 4-Fluoroveratrole), a versatile aromatic intermediate used in the synthesis of pharmaceuticals and agrochemicals.[2] We will navigate the process from literature data compilation to the nuances of experimental acquisition and the critical analysis of potential spectral variations. This document is designed for researchers, scientists, and drug development professionals who rely on high-quality analytical data for informed decision-making.

Part 1: Literature-Based NMR Data for this compound

A critical first step in structural verification is to collate existing data from reputable sources. This provides a benchmark against which experimentally acquired data can be compared. The following tables summarize the reported ¹H and ¹³C NMR chemical shifts for this compound, primarily in deuterated chloroform (CDCl₃), a common solvent for nonpolar organic compounds.[3]

Table 1: Reported ¹H NMR Chemical Shifts (δ) in CDCl₃

Assignment Chemical Shift (ppm) Multiplicity Coupling Constant (J) in Hz Source
H-A (Aromatic)6.765MultipletNot specifiedChemicalBook[4]
H-B (Aromatic)6.628MultipletNot specifiedChemicalBook[4]
H-C (Aromatic)6.578MultipletNot specifiedChemicalBook[4]
OCH₃ (Methoxy D)3.842SingletNot applicableChemicalBook[4]
OCH₃ (Methoxy E)3.833SingletNot applicableChemicalBook[4]

Table 2: Reported ¹³C NMR Chemical Shifts (δ) in CDCl₃

Assignment Chemical Shift (ppm) Source
C1/C2 (C-OCH₃)149.2, 145.8 (d, J=10.5 Hz)Spectral Database for Organic Compounds (SDBS)
C4 (C-F)152.2 (d, J=242.0 Hz)Spectral Database for Organic Compounds (SDBS)
C3/C5/C6 (Aromatic CH)114.3 (d, J=21.0 Hz), 112.3, 102.0 (d, J=8.0 Hz)Spectral Database for Organic Compounds (SDBS)
OCH₃56.4, 56.2Spectral Database for Organic Compounds (SDBS)
Note: Specific assignments of aromatic carbons can be ambiguous without 2D NMR data. The values are presented as found in the database.

Part 2: A Validated Protocol for NMR Data Acquisition

The quality of NMR spectra is fundamentally dependent on rigorous sample preparation and a systematic approach to data acquisition.[1] This section outlines a self-validating protocol designed to produce high-resolution spectra for this compound, ensuring reproducibility and accuracy.

Experimental Workflow Diagram

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing weigh 1. Weigh Sample (10-20 mg for ¹H, 20-50 mg for ¹³C) dissolve 2. Dissolve in Solvent (0.6 mL CDCl₃ with 0.03% TMS) weigh->dissolve filter 3. Filter Solution (Pipette with glass wool plug) dissolve->filter transfer 4. Transfer to NMR Tube (High-quality, 5mm tube) filter->transfer insert 5. Insert Sample & Lock (Lock on Deuterium signal) transfer->insert shim 6. Shim Magnetic Field (Optimize field homogeneity) insert->shim acquire_H1 7. Acquire ¹H Spectrum (Set parameters: pulse, delay, scans) shim->acquire_H1 acquire_C13 8. Acquire ¹³C Spectrum (Set parameters, longer acquisition) acquire_H1->acquire_C13 process 9. Process FID (Fourier Transform, Phasing, Baseline Correction) acquire_C13->process calibrate 10. Calibrate Spectrum (Reference TMS to 0.00 ppm) process->calibrate integrate 11. Integrate & Pick Peaks (Determine relative protons and chemical shifts) calibrate->integrate report 12. Report Data (Follow standard format) integrate->report

Caption: Workflow for acquiring high-quality NMR data.

Step-by-Step Methodology
  • Sample Weighing and Solvent Selection:

    • Causality: Accurate weighing is crucial for achieving the appropriate concentration. For ¹H NMR, 10-20 mg of the analyte is typically sufficient, while ¹³C NMR requires a higher concentration (20-50 mg) due to the lower natural abundance and sensitivity of the ¹³C nucleus.[3]

    • Protocol: Accurately weigh approximately 20 mg of this compound into a clean, dry vial. Add 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. CDCl₃ is chosen for its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent peak.[3]

  • Sample Homogenization and Filtration:

    • Causality: The sample must be a homogeneous solution, free of any particulate matter. Suspended solids will severely degrade the magnetic field homogeneity, leading to broad spectral lines and poor resolution.[5]

    • Protocol: Gently vortex or sonicate the vial to ensure the sample is fully dissolved. Prepare a Pasteur pipette by placing a small, tight plug of glass wool or a Kimwipe at the bottom.[6] Filter the solution directly into a high-quality 5 mm NMR tube to a height of approximately 4-5 cm.[3][5]

  • Spectrometer Setup and Data Acquisition:

    • Causality: Proper instrument setup is essential for obtaining a high-quality spectrum. The "locking" step uses the deuterium signal from the solvent to stabilize the magnetic field, while "shimming" adjusts for minor field inhomogeneities.[7]

    • Protocol:

      • Wipe the outside of the NMR tube clean and place it in a spinner turbine, adjusting the depth with a gauge.[3]

      • Insert the sample into the spectrometer. Lock onto the deuterium signal of CDCl₃.

      • Perform an automated or manual shimming procedure to optimize the field homogeneity, aiming for a narrow and symmetrical lock signal.

      • Acquire the ¹H NMR spectrum. Typical parameters on a 400 MHz instrument might include a 30-degree pulse angle, a 1-second relaxation delay, and 16 scans.

      • Following ¹H acquisition, acquire a proton-decoupled ¹³C NMR spectrum. This will require a significantly larger number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio.

  • Data Processing and Reporting:

    • Causality: Raw NMR data (the Free Induction Decay or FID) must be mathematically processed to generate the familiar frequency-domain spectrum. Standardized reporting ensures that the data is clear, interpretable, and can be easily compared by others in the scientific community.[8][9]

    • Protocol:

      • Apply Fourier transformation, phase correction, and baseline correction to the FID.

      • Calibrate the ¹H spectrum by setting the TMS peak to δ 0.00 ppm. Calibrate the ¹³C spectrum by referencing the CDCl₃ solvent peak to δ 77.16 ppm.

      • Integrate all peaks in the ¹H spectrum and perform peak picking for both ¹H and ¹³C spectra.

      • Report the data in a standard format: Nucleus (Field Strength, Solvent) δ in ppm (integration, multiplicity, coupling constant J in Hz, assignment).[10][11]

Part 3: Comparative Analysis and Scientific Interpretation

Discrepancies between experimental and literature data are not uncommon and often provide valuable chemical information. Understanding the factors that influence NMR spectra is key to a correct interpretation.

Factors Influencing NMR Chemical Shifts

The precise chemical shift of a nucleus is highly sensitive to its local electronic environment. Intermolecular interactions, particularly with the solvent, can alter this environment and thus shift the resonance frequency.[12]

Factors_Affecting_NMR cluster_solvent Solvent Properties NMR_Data Observed NMR Data (Chemical Shifts, Coupling Constants) Solvent Solvent Effects Solvent->NMR_Data Anisotropy Magnetic Anisotropy (e.g., Benzene-d₆) Solvent->Anisotropy Polarity Polarity & H-Bonding (e.g., DMSO-d₆ vs CDCl₃) Solvent->Polarity Concentration Concentration Concentration->NMR_Data Temperature Temperature Temperature->NMR_Data Impurity Paramagnetic Impurities Impurity->NMR_Data

Caption: Key experimental variables influencing NMR spectral data.

Analysis of Potential Variations
  • Solvent Effects: This is the most common cause of minor variations in chemical shifts.[13] While the data presented is primarily for CDCl₃, if an experiment were run in a different solvent like benzene-d₆ or DMSO-d₆, significant shifts would be expected. Aromatic solvents like benzene-d₆ can cause pronounced upfield or downfield shifts due to their magnetic anisotropy.[14] Polar or hydrogen-bonding solvents can interact with solute molecules, altering electron density and affecting chemical shifts.[15] For instance, the chemical shift of water as an impurity can vary widely depending on the solvent and its hydrogen-bonding capacity.[16]

  • Concentration: At very high concentrations, intermolecular interactions between solute molecules can become more pronounced, potentially leading to slight shifts or line broadening. It is always good practice to use a concentration within the recommended ranges.[3]

  • Temperature: Temperature can affect conformational equilibria and the rates of chemical exchange processes. For molecules with rotational freedom, changes in temperature can lead to noticeable changes in the averaged chemical shifts observed in the spectrum.[15]

  • Data Referencing: An incorrect calibration of the spectrum against the internal standard (TMS) or the residual solvent peak will lead to a systematic error across all reported chemical shifts. This highlights the importance of the calibration step in the processing workflow.

Conclusion

The cross-referencing of NMR data is a foundational practice for ensuring scientific rigor. This guide has demonstrated that the process extends beyond a simple comparison of numbers. It requires a commitment to validated experimental protocols, an understanding of the physical principles governing the NMR experiment, and a critical eye for analyzing potential sources of variation. By following a structured approach—from compiling literature data to meticulous sample preparation and thoughtful data analysis—researchers can confidently verify the structure of this compound and, by extension, any chemical entity, thereby upholding the integrity of their scientific findings.

References

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A Senior Application Scientist's Guide to Assessing the Purity of 4-Fluoro-1,2-dimethoxybenzene using GC-MS

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in the fast-paced world of drug development, the purity of starting materials is not just a matter of quality control; it is the bedrock of reliable and reproducible research. This guide provides an in-depth, comparative analysis of Gas Chromatography-Mass Spectrometry (GC-MS) for the purity assessment of 4-Fluoro-1,2-dimethoxybenzene, a crucial intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1][2] We will explore the technical nuances of this methodology, compare it with viable alternatives, and provide the experimental data necessary to make informed decisions in your analytical workflow.

This compound, also known as 4-Fluoroveratrole, is a versatile aromatic compound.[1][2] Its unique electronic properties, conferred by the fluorine atom and methoxy groups, make it a valuable building block in the synthesis of complex, biologically active molecules.[1] The purity of this intermediate is paramount, as even trace impurities can have a significant impact on the yield, impurity profile, and ultimately the safety and efficacy of the final product.

The Power of GC-MS in Purity Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.[3] This synergy makes it an ideal choice for the analysis of volatile and semi-volatile compounds like this compound.[3][4]

The fundamental principle of GC lies in the differential partitioning of compounds between a gaseous mobile phase and a liquid or solid stationary phase within a column.[4][5] As the sample is vaporized and carried through the column, its components separate based on their boiling points and affinities for the stationary phase.[6] The separated components then enter the mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio, providing a unique "fingerprint" for each compound.[3]

Why GC-MS is the Preferred Method

For a compound like this compound, with a boiling point of 123 °C at 45 mmHg, GC is an excellent separation technique.[1][2] The addition of a mass spectrometer detector provides several key advantages over other detectors:

  • High Specificity: Mass spectrometry provides structural information, allowing for the confident identification of impurities, not just their detection.

  • High Sensitivity: GC-MS can detect and quantify impurities at very low levels, which is critical for ensuring the quality of pharmaceutical ingredients.[7][8]

  • Versatility: A wide range of volatile and semi-volatile impurities can be detected in a single run.

Experimental Protocol: A Step-by-Step GC-MS Workflow

The following protocol is a robust starting point for the purity assessment of this compound. It is crucial to validate this method in your laboratory to ensure it meets the specific requirements of your application, in accordance with guidelines such as those from the International Council for Harmonisation (ICH).[9][10]

GCMS_Workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry cluster_analysis Data Analysis prep 1. Prepare a 1 mg/mL solution of This compound in a suitable solvent (e.g., Methanol). injection 2. Inject 1 µL of the sample into the GC system. prep->injection Introduction separation 3. Separation occurs in the capillary column. injection->separation Elution ionization 4. Eluted compounds are ionized (e.g., by Electron Ionization). separation->ionization Transfer detection 5. Ions are detected and a mass spectrum is generated. ionization->detection Analysis integration 6. Integrate peaks in the total ion chromatogram. detection->integration Data Acquisition identification 7. Identify impurities by comparing mass spectra to a library. integration->identification quantification 8. Quantify purity based on the area percent of the main peak. identification->quantification

Caption: A typical workflow for the GC-MS analysis of this compound.

Instrumentation and Parameters
Parameter Setting Rationale
GC System Agilent 7890B or equivalentA widely used and reliable system for this type of analysis.
MS System Agilent 5977B or equivalentProvides excellent sensitivity and spectral integrity.
Column HP-5ms (30 m x 0.25 mm, 0.25 µm)A non-polar column suitable for the separation of aromatic compounds.[11]
Carrier Gas HeliumAn inert gas that provides good separation efficiency.
Flow Rate 1.0 mL/min (Constant Flow)Ensures reproducible retention times.
Inlet Temperature 250 °CEnsures complete vaporization of the sample without thermal degradation.
Injection Mode Split (100:1)Prevents column overloading and ensures sharp peaks.
Oven Program 50 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 minA temperature program designed to separate compounds with a range of boiling points.
MS Source Temp 230 °COptimizes ionization efficiency.
MS Quad Temp 150 °CMaintains ion optics at a stable temperature.
Ionization Mode Electron Ionization (EI) at 70 eVA standard ionization technique that produces reproducible fragmentation patterns.
Scan Range 35 - 350 amuCovers the expected mass range of the target compound and potential impurities.

Comparative Analysis with Alternative Techniques

While GC-MS is a powerful tool, other analytical techniques can also be employed for purity assessment. The choice of method depends on the specific analytical needs, available instrumentation, and the nature of the expected impurities.

Technique Principle Advantages for this compound Disadvantages
High-Performance Liquid Chromatography (HPLC) Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[8][12]Good for non-volatile or thermally labile impurities.May have lower resolution for volatile isomers; requires a chromophore for UV detection.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information based on the magnetic properties of atomic nuclei.Excellent for structural elucidation and can be used for quantitative analysis (qNMR).Lower sensitivity compared to GC-MS; may not detect trace impurities.
Fourier-Transform Infrared (FTIR) Spectroscopy Measures the absorption of infrared radiation by the sample, providing information about functional groups.Quick and non-destructive.Generally used for identification rather than purity assessment; not suitable for quantifying impurities.
Hypothetical Experimental Data Comparison

To illustrate the strengths of each technique, consider a hypothetical batch of this compound with a known impurity profile.

Analytical Method Purity Result (%) Detected Impurities Notes
GC-MS 99.5Isomeric impurity (0.2%), starting material (0.1%), solvent residue (0.2%)Provides definitive identification of all volatile impurities.
HPLC-UV 99.7Isomeric impurity (0.3%)May not detect non-UV active impurities like some solvent residues.
¹H NMR >99No significant impurities detectedTrace impurities may be below the limit of detection.

In-Depth Discussion: Causality and Self-Validation

The robustness of the GC-MS method lies in its self-validating nature. The retention time provides the first layer of identification, which is then confirmed by the mass spectrum.[13] This dual confirmation provides a high degree of confidence in the identity of both the main component and any impurities.

The choice of a non-polar HP-5ms column is deliberate. For aromatic compounds, separation is often governed by boiling point and subtle differences in polarity.[11] A 5% phenyl-methylpolysiloxane stationary phase provides a good balance for resolving isomers and other related substances.

The use of electron ionization at 70 eV is a standard practice that allows for the comparison of acquired mass spectra with established libraries like the NIST Mass Spectral Library for tentative impurity identification.[14] It is important to note that for some fluorinated compounds, molecular ions may be weak or absent in EI spectra.[14][15] In such cases, softer ionization techniques like chemical ionization (CI) could be considered if molecular weight confirmation is critical.[15][16]

Conclusion: Ensuring Scientific Integrity

The purity of this compound is a critical parameter that underpins the success of research and development in the pharmaceutical and agrochemical industries. This guide has provided a comprehensive overview of a robust GC-MS method for its assessment, grounded in established analytical principles. By understanding the causality behind the experimental choices and leveraging the self-validating nature of the technique, researchers can ensure the scientific integrity of their work.

While alternative techniques like HPLC and NMR have their merits, the combination of high-resolution separation and definitive mass-based identification makes GC-MS the superior choice for the comprehensive purity profiling of this important chemical intermediate. The provided protocol and comparative data serve as a valuable resource for scientists striving for the highest standards of analytical excellence.

References

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  • Gašić, U., Tasić, S., Milojković-Opsenica, D., & Tešić, Ž. (2019). Development and Validation of a GC-MS/MS Method for the Simultaneous Quantification of Selected Compounds in Essential Oils. Arhiv za farmaciju, 69(4), 253-266.
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A Comparative Guide to the Synthetic Methods of 4-Fluoroveratrole for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and materials science, the strategic incorporation of fluorine into organic molecules is a cornerstone of modern molecular design. The resulting compounds often exhibit enhanced metabolic stability, increased binding affinity, and modulated electronic properties. 4-Fluoroveratrole (4-fluoro-1,2-dimethoxybenzene) is a key building block in this domain, serving as a precursor to a wide array of more complex, high-value molecules. This guide provides an in-depth, comparative analysis of the principal synthetic routes to this versatile compound, offering researchers, chemists, and process development professionals the critical insights needed to select the most appropriate method for their specific application.

This document moves beyond a simple recitation of protocols. It delves into the mechanistic underpinnings of each synthetic strategy, weighs the practical advantages and limitations, and presents the necessary experimental data for an informed, objective comparison.

Method 1: Electrophilic Fluorination of Veratrole

The direct introduction of a fluorine atom onto the electron-rich veratrole ring represents the most atom-economical approach. This method relies on the principles of electrophilic aromatic substitution (SEAr), where a potent electrophilic fluorinating agent is used to replace a hydrogen atom on the aromatic nucleus.

Mechanistic Rationale

The two methoxy groups of veratrole are strong activating groups, donating electron density into the benzene ring and making it highly susceptible to electrophilic attack. They are ortho, para-directing, meaning they guide incoming electrophiles to the positions ortho and para to themselves. In the case of veratrole (1,2-dimethoxybenzene), the C4 and C5 positions are para to the C1 and C2 methoxy groups, respectively. Due to steric hindrance from the adjacent methoxy group, the C4 position is the most favorable site for substitution, leading to a high degree of regioselectivity for the desired 4-fluoro product.[1]

Modern electrophilic fluorinating agents, such as N-fluoro-o-benzenedisulfonimide (NFOBS), N-fluorobenzenesulfonimide (NFSI), and particularly Selectfluor®, have made this approach safer and more accessible than historical methods that used hazardous reagents like elemental fluorine.[2] Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) is a stable, crystalline solid that is relatively safe to handle and provides a source of electrophilic fluorine ("F+").[1][3][4]

G cluster_0 Electrophilic Fluorination of Veratrole Veratrole Selectfluor Selectfluor® (MeCN) 4-Fluoroveratrole Veratrole->4-Fluoroveratrole

Caption: Direct electrophilic fluorination of veratrole.

Experimental Protocol: Direct Fluorination with Selectfluor®
  • Reaction Setup: To a solution of veratrole (1.0 eq.) in a suitable solvent such as acetonitrile (MeCN), add Selectfluor® (1.1 eq.) portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Reaction times are typically in the range of 1 to 4 hours.

  • Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate or dichloromethane.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford pure 4-Fluoroveratrole.

Advantages and Disadvantages
AdvantagesDisadvantages
High Atom Economy: Direct C-H functionalization is a highly efficient process.Reagent Cost: Electrophilic fluorinating agents like Selectfluor® are significantly more expensive than the reagents used in classical methods.[4]
Safety: Selectfluor® is a stable, non-toxic, and easy-to-handle solid, making it a safer alternative to gaseous fluorine or other hazardous reagents.[1][3][4]By-product Removal: The by-products from Selectfluor® can sometimes complicate purification.
High Regioselectivity: The directing effect of the methoxy groups strongly favors the formation of the 4-fluoro isomer.[1]Substrate Scope: Highly activated aromatic rings are required for efficient reaction.
Mild Conditions: The reaction typically proceeds at room temperature, avoiding the need for high heat.

Method 2: The Balz-Schiemann Reaction

A classic and robust method for the introduction of fluorine onto an aromatic ring is the Balz-Schiemann reaction.[5] This multi-step process begins with the diazotization of an aromatic amine, followed by the thermal decomposition of the resulting diazonium tetrafluoroborate salt to yield the corresponding aryl fluoride.

Mechanistic Rationale

The synthesis starts with 4-aminoveratrole (3,4-dimethoxyaniline). This primary aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and an acid, typically fluoroboric acid, HBF₄) at low temperatures (0-5 °C) to form a diazonium salt. The tetrafluoroborate anion (BF₄⁻) serves as the counter-ion. The isolated diazonium tetrafluoroborate salt is generally stable enough to be handled, but it is thermally labile. Upon heating, it decomposes, releasing nitrogen gas and generating a highly reactive aryl cation. This cation is then trapped by a fluoride ion from the tetrafluoroborate anion to form the aryl fluoride, 4-Fluoroveratrole.

G cluster_1 Balz-Schiemann Reaction 4-Aminoveratrole Step1 1. NaNO₂, HBF₄ 2. Heat (Δ) 4-Fluoroveratrole 4-Aminoveratrole->4-Fluoroveratrole

Caption: Synthesis of 4-Fluoroveratrole via the Balz-Schiemann reaction.

Experimental Protocol: Greener Balz-Schiemann in Ionic Liquid

This protocol is adapted from a greener approach that utilizes an ionic liquid as the solvent, which can facilitate the reaction and product isolation.[6]

  • Diazotization: In a flask, dissolve 4-aminoveratrole (1.0 eq.) in an ionic liquid (e.g., [bmim][BF₄]). Cool the mixture to 0-5 °C in an ice bath. Slowly add an aqueous solution of sodium nitrite (NaNO₂, 1.1 eq.) while maintaining the low temperature. Stir the mixture for 30-60 minutes at this temperature.

  • Decomposition: Gradually warm the reaction mixture to room temperature and then heat to 80-100 °C. The decomposition of the diazonium salt is typically accompanied by the evolution of nitrogen gas.

  • Product Isolation: The product, 4-Fluoroveratrole, can often be isolated directly from the ionic liquid by vacuum distillation. Alternatively, the reaction mixture can be diluted with water and extracted with an organic solvent (e.g., diethyl ether).

  • Purification: The organic extracts are combined, washed with water, dried over anhydrous Na₂SO₄, and concentrated. The crude product can be further purified by distillation or column chromatography.

Advantages and Disadvantages
AdvantagesDisadvantages
Cost-Effective Reagents: The starting materials (sodium nitrite, fluoroboric acid) are generally less expensive than specialized electrophilic fluorinating agents.Safety Hazards: Aryl diazonium salts, particularly when isolated and dried, can be thermally unstable and potentially explosive.[6][7] Extreme caution, including the use of blast shields, is mandatory.
Well-Established Method: The Balz-Schiemann reaction is a widely used and well-understood transformation in organic chemistry.Harsh Conditions: The reaction requires strongly acidic conditions and heating, which may not be suitable for sensitive substrates.
Scalability: The reaction has been successfully implemented on an industrial scale, although safety protocols are paramount.Waste Generation: The traditional method generates significant aqueous acidic waste. Greener approaches using ionic liquids can mitigate this.[6]
Availability of Starting Material: 4-Aminoveratrole can be readily prepared by the reduction of 4-nitroveratrole.Multi-step Process: This route is less direct than electrophilic fluorination.

Method 3: Synthesis from a Fluorinated Precursor (Methylation of 4-Fluoroguaiacol)

This synthetic strategy involves constructing the target molecule from a simpler, commercially available fluorinated building block. A logical precursor is 4-fluoroguaiacol (4-fluoro-2-methoxyphenol), which can be methylated to yield 4-Fluoroveratrole.

Mechanistic Rationale

This method is a classical Williamson ether synthesis. The phenolic hydroxyl group of 4-fluoroguaiacol is deprotonated by a base (e.g., potassium carbonate, sodium hydroxide) to form a more nucleophilic phenoxide ion. This phenoxide then undergoes a nucleophilic substitution (SN2) reaction with a methylating agent, such as dimethyl sulfate or methyl iodide, to form the desired ether linkage.

G cluster_2 Methylation of 4-Fluoroguaiacol 4-Fluoroguaiacol Step2 Dimethyl Sulfate, K₂CO₃, Acetone 4-Fluoroveratrole 4-Fluoroguaiacol->4-Fluoroveratrole

Caption: Synthesis of 4-Fluoroveratrole via methylation.

Experimental Protocol: Williamson Ether Synthesis
  • Reaction Setup: In a round-bottom flask, combine 4-fluoroguaiacol (1.0 eq.), a suitable base such as anhydrous potassium carbonate (K₂CO₃, 1.5 eq.), and a solvent like acetone or N,N-dimethylformamide (DMF).

  • Addition of Methylating Agent: Add dimethyl sulfate ((CH₃)₂SO₄, 1.2 eq.) dropwise to the stirred suspension.

  • Reaction: Heat the mixture to reflux and maintain for several hours (typically 4-8 hours), monitoring the reaction by TLC.

  • Work-up: After cooling to room temperature, filter off the inorganic salts and wash them with the solvent. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in an organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous Na₂SO₄, and remove the solvent. The final product can be purified by vacuum distillation.

Advantages and Disadvantages
AdvantagesDisadvantages
High Yield and Purity: Williamson ether synthesis is typically a high-yielding and clean reaction, often leading to products of high purity.Toxicity of Reagents: Methylating agents like dimethyl sulfate and methyl iodide are toxic and carcinogenic and must be handled with extreme care in a well-ventilated fume hood.
Mild Conditions: The reaction conditions are generally mild, involving moderate heating.Precursor Availability and Cost: The overall cost and feasibility depend on the commercial availability and price of the 4-fluoroguaiacol starting material.
Reliable and Predictable: The reaction is robust and its outcome is highly predictable.Less Atom-Economical: This is a two-step process if one considers the synthesis of the 4-fluoroguaiacol precursor itself.

Comparative Data Summary

The following table provides a side-by-side comparison of the key performance indicators for each synthetic method, allowing for a rapid assessment of their suitability for different research and development needs.

ParameterMethod 1: Electrophilic FluorinationMethod 2: Balz-Schiemann ReactionMethod 3: Methylation of 4-Fluoroguaiacol
Starting Material Veratrole4-Aminoveratrole4-Fluoroguaiacol
Key Reagents Selectfluor®NaNO₂, HBF₄(CH₃)₂SO₄, K₂CO₃
Typical Yield Good to Excellent (70-90%)Good (60-85%)[6]Excellent (>90%)
Reaction Time 1-4 hours2-4 hours (plus work-up)4-8 hours
Temperature Room Temperature0 °C to 100 °CReflux (e.g., 56 °C for acetone)
Safety Profile Moderate (Selectfluor® is an oxidant)[1]High Risk (Potentially explosive diazonium salts)[7]High Risk (Toxic/carcinogenic methylating agent)
Scalability Good, limited by reagent costExcellent, with stringent safety controlsExcellent
Cost High (Reagent-driven)Low to ModerateModerate (Precursor-driven)
Atom Economy ExcellentGoodGood

Conclusion and Recommendations

The choice of synthetic route for 4-Fluoroveratrole is a strategic decision that balances cost, scale, safety, and available resources.

  • For rapid, lab-scale synthesis where cost is not the primary constraint, Direct Electrophilic Fluorination with Selectfluor® is an attractive option. Its mild conditions, high regioselectivity, and operational simplicity are significant advantages.

  • For large-scale production where cost-effectiveness is paramount, the Balz-Schiemann Reaction remains a viable, albeit hazardous, route. Its reliance on inexpensive bulk chemicals makes it economically appealing, but this is offset by the absolute necessity for rigorous safety protocols and specialized equipment to handle potentially explosive intermediates.

  • The Methylation of 4-Fluoroguaiacol offers a reliable and high-yielding alternative , particularly if the fluorinated precursor is readily available and cost-effective. This method provides a robust and predictable pathway to high-purity material, though the toxicity of the methylating agents requires careful handling procedures.

Ultimately, the optimal method will be dictated by the specific context of the synthesis. Researchers in early-stage drug discovery might favor the speed and simplicity of electrophilic fluorination, while process chemists developing a commercial-scale synthesis may be compelled to optimize the more economical, yet more hazardous, Balz-Schiemann reaction.

References

  • Selectfluor - Common Organic Chemistry. (n.d.).
  • Nyffeler, P. T., et al. (2005). Selectfluor: mechanistic insight and applications.
  • Boruta, D. T., et al. (2020). A Need for Caution in the Preparation and Application of Synthetically Versatile Aryl Diazonium Tetrafluoroborate Salts. Organic Letters, 22(18), 7370–7374.
  • Dhingra, S. K., Nag, P., & Saxena, R. (2015). Synthesis of Fluoro-Aromatics by Balz-Schiemann Reaction. A Greener Approach. Chemical Science Transactions, 4(4), 1149-1155.
  • The University of Manchester. (n.d.). The development of Selectfluor® as a commercial electrophilic fluorinating agent. REF Impact Case Studies.
  • Sanders, J. N., et al. (2020). A Need for Caution in the Preparation and Application of Synthetically Versatile Aryl Diazonium Tetrafluoroborate Salts. Organic Process Research & Development, 24(9), 1737-1740.
  • Malmedy, F., et al. (2021). Reactive Chemical Hazards of Diazonium Salts. Organic Process Research & Development, 25(8), 1746-1757.
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A Senior Application Scientist's Guide to 4-Fluoro-1,2-dimethoxybenzene: Performance Evaluation Against Key Synthetic Building Blocks

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of a core building block is a critical decision that dictates the trajectory of a synthetic route and profoundly influences the properties of the final molecule. This guide provides an in-depth evaluation of 4-Fluoro-1,2-dimethoxybenzene (also known as 4-Fluoroveratrole), a versatile aromatic compound, by objectively comparing its performance against key alternatives.[1][2] The insights and experimental data presented herein are designed to empower you to make informed decisions in your synthetic endeavors.

The unique value of this compound lies in the strategic placement of a fluorine atom on the electron-rich 1,2-dimethoxybenzene (veratrole) scaffold.[1][2] The two methoxy groups activate the ring, facilitating a range of chemical transformations, while the fluorine atom introduces specific electronic properties and offers a potential site for nucleophilic substitution.[1][2][3] More importantly, the incorporation of fluorine is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and membrane permeability of drug candidates.[3][4]

This guide will compare this compound against three common alternatives, each representing a distinct structural modification:

  • 1,2-Dimethoxybenzene (Veratrole): The non-fluorinated parent scaffold, offering high reactivity.[5][6]

  • 4-Bromo-1,2-dimethoxybenzene (4-Bromoveratrole): An alternative featuring a different halogen, ideal for cross-coupling reactions.[7][8]

  • 1,2-Difluorobenzene: A building block with two electron-withdrawing fluorine atoms and no activating methoxy groups.[9]

I. Physicochemical Properties: A Head-to-Head Comparison

A foundational understanding of a building block's physical properties is essential for experimental design and scale-up. The following table summarizes the key physicochemical characteristics of this compound and its alternatives.

PropertyThis compound1,2-Dimethoxybenzene (Veratrole)4-Bromo-1,2-dimethoxybenzene1,2-Difluorobenzene
CAS Number 398-62-9[1]91-16-7[6]2859-78-1367-11-3
Molecular Formula C₈H₉FO₂[1]C₈H₁₀O₂[5]C₈H₉BrO₂[8]C₆H₄F₂
Molecular Weight 156.16 g/mol [1]138.16 g/mol 217.06 g/mol [8]114.09 g/mol [9]
Appearance Colorless to light yellow liquid[1]Colorless liquid[5]Colorless to yellow liquidColorless liquid[9]
Boiling Point 123 °C / 45 mmHg[1][2]206-207 °C105-107 °C / 3 mmHg92 °C
Density 1.19 g/cm³[1][2]1.08 g/cm³1.48 g/cm³1.158 g/mL

II. Performance in Key Chemical Transformations

The true measure of a building block is its performance and predictability in common synthetic reactions. This section dissects the reactivity of each compound in three critical classes of aromatic functionalization.

A. Electrophilic Aromatic Substitution

This class of reactions is fundamental for functionalizing aromatic rings. The interplay of activating and directing groups is paramount for achieving desired regioselectivity.

Scientific Rationale: The two methoxy groups in the veratrole scaffold are powerful electron-donating groups, strongly activating the ring towards electrophiles and directing substitution to the ortho and para positions. The halogen atom (F or Br) is electron-withdrawing (deactivating) via induction but electron-donating via resonance, making it an ortho, para-director. In 4-substituted veratroles, the C5 position is the most sterically accessible and electronically favored site for substitution.

Caption: Directing effects in electrophilic substitution of this compound.

Performance Comparison:

  • This compound: Offers a predictable outcome. The fluorine's deactivating effect is overcome by the potent methoxy groups, leading to clean substitution, primarily at the C5 position. This predictability is a significant advantage in complex syntheses.

  • 1,2-Dimethoxybenzene (Veratrole): Highly reactive, sometimes leading to over-substitution (e.g., di-bromination) if conditions are not carefully controlled.[5] Its high nucleophilicity makes it an excellent substrate for a wide range of electrophilic reactions.[6][10]

  • 4-Bromo-1,2-dimethoxybenzene: Reacts similarly to its fluoro counterpart, with the major product also forming at the C5 position. The slightly larger steric hindrance of bromine compared to fluorine has a minimal effect in most cases.

  • 1,2-Difluorobenzene: The two strong electron-withdrawing fluorine atoms significantly deactivate the ring, making electrophilic substitution challenging. Harsh reaction conditions are often required, which can limit functional group tolerance.

Protocol: Nitration of a Dimethoxybenzene Derivative

This protocol is adapted from the successful nitration of 2-fluoro-1,4-dimethoxybenzene, demonstrating a typical electrophilic substitution.[11][12]

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and cooled to 0 °C in an ice bath, add nitric acid (64-66%, ~10 molar equivalents).

  • Addition: Slowly add the dimethoxybenzene substrate (1.0 equivalent) to the stirred nitric acid solution while maintaining the temperature at 0 °C.

  • Reaction: Stir the solution for 10-15 minutes at 0 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Pour the reaction mixture slowly onto a stirred mixture of ice and water (~40 mL per gram of substrate).

  • Isolation: The nitrated product will often precipitate. Collect the solid by vacuum filtration, wash thoroughly with water, and dry under vacuum to yield the product. If the product is an oil, extract with a suitable organic solvent (e.g., dichloromethane), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

B. Directed Ortho-Metalation (DoM)

DoM is a powerful technique for regioselective functionalization, relying on a directing group to deliver a strong base (typically an organolithium reagent) to an adjacent position.

Scientific Rationale: Methoxy groups are effective directing groups for ortho-metalation. The lithium cation coordinates to the oxygen atom, lowering the kinetic barrier for deprotonation at the adjacent ortho position. In this compound, this leads to competition between deprotonation at C3 (directed by the C2-methoxy) and C5 (directed by the C1-methoxy).

Caption: General workflow for Directed Ortho-Metalation (DoM).

Performance Comparison:

  • This compound: An excellent substrate for DoM. The methoxy groups provide strong direction, and the resulting lithiated species can be trapped with various electrophiles. This provides a complementary strategy to electrophilic substitution for functionalizing the ring.

  • 1,2-Dimethoxybenzene (Veratrole): The classic substrate for this transformation. Deprotonation occurs readily at the C3 position.

  • 4-Bromo-1,2-dimethoxybenzene: Can undergo DoM, but a significant competing reaction is lithium-halogen exchange, where the n-butyllithium swaps with the bromine atom. This can lead to a mixture of products unless conditions are carefully optimized for one pathway over the other.

  • 1,2-Difluorobenzene: The fluorine atoms can direct ortho-lithiation, though less effectively than methoxy groups. The acidity of the ring protons is increased, which can facilitate metalation.

Protocol: General Procedure for Directed Lithiation and Electrophilic Quench

This generalized protocol is based on the lithiation-bromination of a functionalized fluorobenzene.[13]

  • Setup: To a flame-dried, three-neck flask under an inert atmosphere (Nitrogen or Argon), add the substrate (1.0 equivalent) and anhydrous tetrahydrofuran (THF, ~0.3 M).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium (n-BuLi, ~1.05 equivalents) dropwise via syringe. Stir the reaction mixture at -78 °C for 1 hour.

  • Electrophilic Trap: Add the desired electrophile (e.g., bromine, N,N-dimethylformamide, or bubble CO₂ gas) dropwise or via cannula. Allow the reaction to slowly warm to room temperature overnight.

  • Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

C. Nucleophilic Aromatic Substitution (SNAr)

SNAr involves the displacement of a leaving group on an aromatic ring by a nucleophile. This reaction is typically efficient only when the ring is "activated" by strong electron-withdrawing groups.

Scientific Rationale: For SNAr to occur, two conditions must be met: 1) a good leaving group must be present on the ring (F > Cl > Br > I), and 2) the ring must be electron-deficient, usually via strongly electron-withdrawing groups (ortho or para to the leaving group) that can stabilize the negative charge in the intermediate Meisenheimer complex.

Caption: The two-step mechanism of Nucleophilic Aromatic Substitution (SNAr).

Performance Comparison:

  • This compound: The fluorine atom is an excellent leaving group for SNAr. However, the veratrole ring is highly electron-rich due to the methoxy groups, which disfavors this reaction. Therefore, SNAr on this substrate is generally not feasible unless a potent electron-withdrawing group (e.g., a nitro group) is also present on the ring.[11]

  • 1,2-Dimethoxybenzene (Veratrole): Not a substrate for SNAr as it lacks a suitable leaving group and is electron-rich.

  • 4-Bromo-1,2-dimethoxybenzene: Similar to the fluoro analogue, the electron-rich ring prevents SNAr. Additionally, bromide is a less effective leaving group than fluoride in this reaction.

  • 1,2-Difluorobenzene: A suitable substrate for SNAr. The electron-withdrawing nature of the fluorine atoms activates the ring, and one fluorine can serve as the leaving group for displacement by strong nucleophiles.

III. The Fluorine Advantage: Impact on Final Product Properties

The primary reason for choosing a fluorinated building block like this compound often transcends its reaction performance and lies in the desirable properties fluorine imparts to the final molecule.[3]

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing a C-H bond with a C-F bond at a site susceptible to metabolic oxidation (e.g., by Cytochrome P450 enzymes) can effectively block this pathway, increasing the half-life and bioavailability of a drug candidate.[3][4]

  • Enhanced Binding Affinity: Fluorine's high electronegativity can create favorable dipole-dipole or hydrogen bonding interactions with protein targets. It can also modulate the pKa of nearby functional groups, optimizing their ionization state for receptor binding.[4]

  • Improved Physicochemical Properties: Substituting hydrogen with fluorine increases lipophilicity, which can enhance a molecule's ability to cross cellular membranes.[3][4]

In contrast, the non-fluorinated alternatives do not confer these specific benefits. While bromine in 4-Bromoveratrole can participate in halogen bonding, it does not provide the same metabolic blocking or pKa-modulating effects as fluorine.

IV. Summary and Recommendations

Building BlockElectrophilic SubstitutionDirected Ortho-MetalationNucleophilic Substitution (SNAr)Cross-Coupling (Direct Use)Imparted Bio-Properties
This compound Excellent: Predictable regioselectivity.Excellent: Strong directing groups.Poor: Electron-rich ring.Poor: C-F bond is inert.Excellent: Metabolic stability, pKa modulation.
1,2-Dimethoxybenzene Excellent: Very high reactivity.Excellent: Classic substrate.No: No leaving group.No: No leaving group.None
4-Bromo-1,2-dimethoxybenzene Excellent: Predictable regioselectivity.Good: Competing Li-Br exchange.Poor: Electron-rich ring.Excellent: C-Br is reactive.Good: Halogen bonding.
1,2-Difluorobenzene Poor: Deactivated ring.Good: F is a moderate director.Good: Activated ring, F is a good LG.Poor: C-F bond is inert.Excellent: If both F atoms are desired.

Senior Application Scientist's Recommendation:

The optimal choice of building block is intrinsically linked to your synthetic strategy and ultimate goal.

  • Choose this compound when:

    • Your primary goal is to introduce a fluorine atom for its beneficial effects on bioactivity and metabolic stability.

    • You require predictable regioselectivity in electrophilic substitution or directed ortho-metalation as the main functionalization strategies.

  • Choose 1,2-Dimethoxybenzene (Veratrole) when:

    • Fluorine is not required in the final target.

    • Maximum reactivity towards electrophiles is desired for a simple, cost-effective synthesis.

  • Choose 4-Bromo-1,2-dimethoxybenzene when:

    • The synthetic plan relies heavily on palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) as the key bond-forming step.

    • A halogen is needed as a handle for conversion to other functional groups via metal-halogen exchange.

  • Choose 1,2-Difluorobenzene when:

    • The target molecule requires an electron-poor, difluorinated phenyl ring.

    • The synthetic route involves a key nucleophilic aromatic substitution step.

By understanding the nuanced reactivity and inherent properties of these building blocks, you can design more efficient, predictable, and successful synthetic campaigns.

References

  • Wikipedia. 1,2-Dimethoxybenzene. [Link]
  • NINGBO INNO PHARMCHEM CO.,LTD. Veratrole in Focus: Applications in Flavor, Fragrance, and Beyond. [Link]
  • Ningbo Pro-pharma Co., Ltd. 1,2-Dimethoxybenzene (Veratrole): Synthesis Intermediate for Pharmaceuticals, Fragrances, and Polymers. [Link]
  • PrepChem.com. Synthesis of this compound. [Link]
  • Wikipedia. 1,2-Difluorobenzene. [Link]
  • ACS Publications. Generation of 1,2-Difluorobenzene via a Photochemical Fluorodediazoniation Step in a Continuous Flow Mode. [Link]
  • PubChem. This compound. [Link]
  • NINGBO INNO PHARMCHEM CO., LTD.
  • ChemRxiv. Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. [Link]
  • MDPI. 1-Fluoro-2,5-dimethoxy-4-nitrobenzene. [Link]
  • PubChem. Benzene, 4-bromo-1,2-dimethoxy-. [Link]
  • PubMed. Applications of Fluorine in Medicinal Chemistry. [Link]
  • PubMed Central.
  • NINGBO INNO PHARMCHEM CO.,LTD.
  • PubMed. Hexane-1,2,5,6-tetrol as a Versatile and Biobased Building Block for the Synthesis of Sustainable (Chiral)
  • PubMed Central. Improved route to a diphenoxide-based precursor for chemical vapour deposition of parylene AF-4. [Link]
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A Comparative Guide to the X-ray Crystallographic Analysis of 4-Fluoro-1,2-dimethoxybenzene Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel compounds is paramount. 4-Fluoro-1,2-dimethoxybenzene and its derivatives represent a class of molecules with significant potential in medicinal chemistry and materials science.[1] The introduction of a fluorine atom to the dimethoxybenzene scaffold can profoundly influence a molecule's physicochemical properties, including its metabolic stability, binding affinity to biological targets, and electronic characteristics.[2][3][4][5] This guide provides an in-depth comparison of X-ray crystallography with other key analytical techniques for the characterization of these valuable compounds, supported by experimental data and detailed protocols.

The Unambiguous Power of X-ray Crystallography

Single-crystal X-ray diffraction (SCXRD) stands as the gold standard for determining the absolute three-dimensional structure of a molecule.[6] It provides unequivocal information on bond lengths, bond angles, and the spatial arrangement of atoms, which is crucial for understanding structure-activity relationships (SAR) and for rational drug design. The crystal structure of a material is fundamental to its physical and chemical properties.[7][8][9][10] In the context of this compound derivatives, X-ray crystallography can reveal subtle conformational preferences and intermolecular interactions that govern their behavior in the solid state.

A crystallographic study of dimethoxybenzene derivatives, for instance, has shown that these compounds often crystallize in the monoclinic system, with their structures stabilized by a network of hydrogen bonds and other intermolecular interactions.[11] Such detailed structural insights are invaluable for predicting how these molecules might interact with biological macromolecules or pack in a solid-state device.

A Multi-faceted Approach: Comparison with Other Analytical Techniques

While X-ray crystallography provides unparalleled detail on the solid-state structure, a comprehensive characterization of this compound derivatives necessitates a suite of analytical methods. Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and computational modeling each offer unique and complementary information.

Technique Information Provided Strengths Limitations
Single-Crystal X-ray Diffraction (SCXRD) Precise 3D molecular structure, bond lengths, bond angles, intermolecular interactions in the solid state.Unambiguous structural determination; provides absolute configuration.Requires a high-quality single crystal; provides a static picture of the molecule.[12]
Nuclear Magnetic Resonance (NMR) Spectroscopy Information about the chemical environment of atoms, connectivity, and molecular dynamics in solution.Non-destructive; provides information on dynamic processes.[12][13]Does not provide a direct 3D structure; interpretation can be complex for molecules with overlapping signals.
Mass Spectrometry (MS) Molecular weight and fragmentation patterns, elemental composition.High sensitivity; can be coupled with chromatographic techniques for mixture analysis.Does not provide stereochemical information.
Computational Modeling (e.g., DFT) Theoretical molecular geometry, electronic properties, and conformational analysis.Provides insights into structures that are difficult to crystallize; can predict properties.Accuracy is dependent on the level of theory and basis set used; requires experimental validation.[11]

Experimental Protocols

I. X-ray Crystallographic Analysis of a Representative this compound Derivative

The following is a generalized protocol for the single-crystal X-ray diffraction analysis of a this compound derivative. Specific parameters will vary depending on the crystal and instrumentation.

  • Crystal Growth and Selection:

    • Slow evaporation of a solution of the compound in a suitable solvent (e.g., ethanol, acetone, or a mixture of solvents) is a common method for growing single crystals.

    • Select a well-formed crystal with sharp edges and no visible defects under a polarized light microscope.

  • Crystal Mounting:

    • Mount the selected crystal on a goniometer head using a cryoloop and a small amount of cryoprotectant oil.

    • Flash-cool the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize radiation damage.

  • Data Collection:

    • Center the crystal in the X-ray beam of a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα) and a detector (e.g., CCD or CMOS).

    • Collect a series of diffraction images at different crystal orientations.

  • Data Processing and Structure Solution:

    • Integrate the diffraction spots to obtain their intensities and determine the unit cell parameters.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the electron density.

    • Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, and bond angles.

II. NMR Spectroscopic Analysis of this compound

The following protocol is based on the available 1H NMR data for this compound.[14]

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl3) in an NMR tube.

  • Data Acquisition:

    • Acquire the 1H NMR spectrum on a spectrometer (e.g., 400 MHz or 500 MHz).

    • Typical acquisition parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-10 ppm), and a relaxation delay of 1-5 seconds.

  • Data Analysis:

    • Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

    • Integrate the signals to determine the relative number of protons.

    • Analyze the chemical shifts and coupling constants to assign the signals to the specific protons in the molecule. For this compound, the aromatic protons are expected in the range of 6.5-7.0 ppm, and the methoxy protons around 3.8 ppm.[14][15]

III. GC-MS Analysis of this compound

The following is a general protocol for the analysis of halogenated aromatic compounds by Gas Chromatography-Mass Spectrometry.

  • Sample Preparation:

    • Prepare a dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane or hexane).

  • GC-MS System and Conditions:

    • Use a gas chromatograph equipped with a capillary column suitable for the separation of aromatic compounds (e.g., a 5% phenyl-methylpolysiloxane column).

    • Set the oven temperature program to achieve good separation of the analyte from any impurities. A typical program might start at a low temperature (e.g., 50 °C), ramp to a high temperature (e.g., 250 °C), and hold for a few minutes.

    • The mass spectrometer is typically operated in electron ionization (EI) mode.

  • Data Acquisition and Analysis:

    • Inject a small volume of the sample solution into the GC.

    • Acquire the mass spectrum of the eluting peak corresponding to this compound.

    • The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns that can be used to confirm the identity of the compound.

Visualizing the Workflow and Relationships

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallography X-ray Crystallography cluster_modeling Computational Modeling Synthesis Synthesis of Derivative Purification Purification Synthesis->Purification Crystal_Growth Crystal Growth Purification->Crystal_Growth NMR NMR Spectroscopy Purification->NMR MS Mass Spectrometry Purification->MS Data_Collection Data Collection Crystal_Growth->Data_Collection Structure_Solution Structure Solution & Refinement Data_Collection->Structure_Solution DFT DFT Calculations Structure_Solution->DFT Validate & Complement NMR->DFT Compare & Correlate

Caption: Experimental workflow for the analysis of this compound derivatives.

logical_relationships Xray X-ray Crystallography (Solid State 3D Structure) NMR NMR Spectroscopy (Solution Structure & Dynamics) Xray->NMR Complementary Information Computational Computational Modeling (Theoretical Structure & Properties) Xray->Computational Validation/Input Comprehensive Comprehensive Understanding Xray->Comprehensive NMR->Computational Correlation NMR->Comprehensive MS Mass Spectrometry (Molecular Weight & Formula) MS->Comprehensive Computational->Comprehensive

Caption: Interrelationship of analytical techniques for structural elucidation.

Conclusion

The structural analysis of this compound derivatives is a critical step in harnessing their potential in drug discovery and materials science. While single-crystal X-ray diffraction provides the definitive solid-state structure, a comprehensive understanding of these molecules is best achieved through a multi-technique approach. By integrating the precise structural data from X-ray crystallography with the dynamic and connectivity information from NMR spectroscopy, the molecular weight and fragmentation data from mass spectrometry, and the theoretical insights from computational modeling, researchers can build a complete and robust picture of their compounds. This integrated analytical strategy is essential for accelerating the development of new and innovative products based on this promising class of fluorinated molecules.

References

  • Flexi answers - Why is the study of crystal lattices important? | CK-12 Foundation. (n.d.). CK-12 Foundation.
  • Crystallography in Materials Science - Fiveable. (n.d.). Fiveable.
  • Why is it important to study the crystal structure of a material, and how does it affect the mechanical properties of materials? (2018, October 2). Quora.
  • From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. (2022). ACS Publications.
  • Crystal structure: Significance and symbolism. (2026, January 1). ScienceDirect.
  • This compound. (n.d.). PubChem.
  • Comparison of NMR and X-ray crystallography. (n.d.). University of Debrecen.
  • Fluorine in drug discovery: Role, design and case studies. (2025). The Pharma Journal.
  • X-Ray Crystallography vs. NMR Spectroscopy. (2019, October 30). News-Medical.Net.
  • Comparison of X-ray Crystallography, NMR and EM. (n.d.). Creative Biostructure.
  • Macromolecular Structure Determination: Comparison of Crystallography and NMR. (n.d.). Encyclopedia of Life Sciences.
  • What are the differences between NMR and x-ray crystallography? (2017, June 27). Quora.
  • Crystallographic and DFT study of novel dimethoxybenzene derivatives. (2025). PMC.
  • Latest Advances in the Analysis of Volatile Organic Compounds by Single Quadrupole GC-MS. (n.d.). Institute of Environmental Assessment and Water Research (IDAEA-CSIC).
  • Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. (n.d.). PubMed Central.
  • Fluorination methods in drug discovery. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
  • Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. (2014). PubMed.
  • Determination of 1,2-dibromoethane, 1,4-dichlorobenzene and naphthalene residues in honey by gas chromatography-mass spectrometry using purge and trap thermal desorption extraction. (2025). ResearchGate.

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-Fluoro-1,2-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 4-Fluoro-1,2-dimethoxybenzene (CAS No. 398-62-9), also known as 4-Fluoroveratrole. As researchers and drug development professionals, our commitment to safety extends beyond the bench to the entire lifecycle of the chemicals we handle. This document synthesizes regulatory standards with field-proven best practices to ensure that waste is managed in a manner that protects both personnel and the environment.

Understanding the Imperative: Hazard Profile of this compound

Proper disposal procedures are not arbitrary; they are a direct consequence of a chemical's inherent properties. Understanding the hazard profile of this compound is the first step in appreciating the necessity of a meticulous disposal plan.

This compound is a combustible liquid and is harmful if ingested.[1] It is also classified as a skin, eye, and respiratory irritant.[2] Upon combustion, it can produce highly toxic and corrosive gases, including carbon oxides and hydrogen fluoride.[3] Its classification as a halogenated organic compound places it under specific environmental regulations due to the potential for persistence and toxicity in ecosystems.[4][5] Therefore, dilution and drain disposal are strictly prohibited.[3]

Table 1: GHS Hazard Profile for this compound

Hazard ClassGHS CategoryHazard Statement
Flammable LiquidsCategory 4H227: Combustible liquid[1][2]
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[1]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[2]
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation[2]
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation[2]

This profile necessitates a disposal strategy that mitigates risks of fire, exposure, and environmental contamination.

Immediate Response: Spill Containment and Cleanup

Before final disposal, any accidental release must be managed promptly and safely. The immediate actions taken during a spill are critical for minimizing exposure and preventing the spread of contamination.

Protocol for Spill Management:

  • Evacuate & Ventilate: Immediately evacuate non-essential personnel from the spill area. Ensure the area is well-ventilated to disperse vapors.[1][6]

  • Don Personal Protective Equipment (PPE): At a minimum, this includes chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat.[1][6] For significant spills, respiratory protection may be necessary.

  • Contain the Spill: Use an inert, liquid-absorbent material such as vermiculite, dry sand, or a commercial chemical absorbent.[1][7] Do not use combustible materials like paper towels as the primary absorbent.

  • Collect & Containerize: Carefully sweep or scoop the saturated absorbent material into a designated, sealable, and chemically compatible waste container.[6] Use non-sparking tools to avoid ignition sources.[8]

  • Decontaminate: Clean the affected area thoroughly with soap and water.[6]

  • Label as Waste: The container with the spill cleanup material must be immediately labeled as hazardous waste, as detailed in Section 4.

The Foundation of Compliance: Waste Characterization

Properly classifying chemical waste is a legal and safety requirement. This compound waste must be managed as hazardous waste .

The basis for this classification stems from:

  • Ignitability: As a combustible liquid, it has the potential to cause or contribute to a fire.[1]

  • Toxicity: It is harmful if swallowed and an irritant.[1][2]

  • Composition: As a halogenated organic compound, it is subject to specific land disposal restrictions under the U.S. Environmental Protection Agency (EPA).[4][9] While not typically a listed waste from a specific industrial process (like F-listed solvents), it must be characterized based on its properties.[10][11]

Your institution's Environmental Health & Safety (EHS) office will provide the specific waste codes required by local and national regulations, but you must provide them with an accurate description of the waste stream.

Operational Plan: Step-by-Step Disposal Protocol

This protocol outlines the standard operating procedure for the accumulation and short-term storage of this compound waste within the laboratory, pending pickup by a certified disposal vendor.

Waste Accumulation Workflow:

  • Select a Proper Waste Container:

    • Use a container made of a material compatible with the chemical (e.g., glass or a suitable type of plastic).

    • The container must have a tight-fitting, screw-on lid to prevent leaks and vapor release.[12]

    • Ensure the container is clean and dry before use.

  • Segregate the Waste:

    • Crucially, do not mix this compound waste with other waste streams, especially incompatible materials like strong oxidizing agents. [6][13] Mixing can cause dangerous chemical reactions.[12]

    • This is a halogenated organic waste stream and should be kept separate from non-halogenated streams to facilitate proper final disposal, which is often incineration.[4]

  • Transfer Waste into the Container:

    • Perform all transfers inside a certified chemical fume hood to minimize inhalation exposure.

    • Use a funnel to prevent spills.

    • Do not fill the container to more than 80% of its capacity to allow for vapor expansion.

  • Label the Container Correctly:

    • As soon as the first drop of waste enters the container, it must be labeled. According to EPA and OSHA standards, the label must include:

      • The words "HAZARDOUS WASTE" .[14]

      • The full chemical name: "this compound" . Avoid using abbreviations or formulas.

      • A clear indication of the associated hazards (e.g., "Combustible," "Toxic," "Irritant").[14]

      • The date on which accumulation began (the "start date").[14]

  • Store the Waste Container Safely:

    • Store the sealed container in a designated Satellite Accumulation Area (SAA).[14]

    • The SAA must be at or near the point of generation and under the control of the laboratory personnel.

    • The storage location should be a cool, well-ventilated area away from heat, open flames, and sources of ignition.[1]

    • Ensure secondary containment (such as a chemical-resistant tray) is used to capture any potential leaks.

The Final Step: Professional Disposal Pathways

The ultimate disposal of this compound must be handled by a licensed and approved hazardous waste disposal company. The most common and environmentally sound method for destroying halogenated organic compounds is high-temperature incineration .[4][12]

  • Why Incineration? This method utilizes extremely high temperatures to break the stable carbon-halogen bonds, converting the compound into less harmful substances like carbon dioxide, water, and inorganic halides.[4] The incinerators are equipped with advanced scrubbing systems to neutralize and capture acidic gases (like hydrogen fluoride) before they are released into the atmosphere.[4]

Your responsibility is to follow the accumulation and storage protocols meticulously and to coordinate with your institution's EHS department to arrange for a scheduled pickup of the waste.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making and operational flow for the proper disposal of this compound.

G cluster_prep Preparation & Identification cluster_collection In-Lab Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal A Identify Waste: This compound B Characterize as Hazardous Waste (Combustible, Toxic, Halogenated) A->B C Select Compatible, Sealable Container B->C D Label Container: 'HAZARDOUS WASTE' + Chemical Name + Hazards C->D E Transfer Waste in Fume Hood (Fill <80%) D->E F Segregate from Incompatible Chemicals E->F G Store in Designated Satellite Accumulation Area (SAA) F->G H Use Secondary Containment G->H I Contact EHS for Pickup H->I J Transfer to Licensed Waste Vendor I->J K Final Disposal Method: High-Temperature Incineration J->K

Caption: Disposal workflow for this compound.

Regulatory Adherence: A Non-Negotiable Responsibility

All procedures described herein are designed to comply with the primary U.S. regulations governing laboratory safety and hazardous waste.

  • OSHA 29 CFR 1910.1450: This "Lab Standard" mandates that all laboratories develop a Chemical Hygiene Plan (CHP) that includes specific procedures for safe handling and disposal of hazardous chemicals.[15][16]

  • EPA 40 CFR Parts 260-273: These Resource Conservation and Recovery Act (RCRA) regulations govern all aspects of hazardous waste management, from generation to final disposal.[14]

Adherence to these regulations and the protocols in this guide is essential for building a culture of safety and ensuring the integrity of our research environment.

References

  • OSHA Compliance For Labor
  • The OSHA Lab Standard and the MSC Chemical Safety Manual. Mount St. Claire College. [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Fluoro-1,2-dimethoxybenzene

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with specialized reagents like 4-Fluoro-1,2-dimethoxybenzene is foundational to innovation. This halogenated aromatic ether is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1] However, its chemical properties necessitate a robust and well-understood safety protocol to ensure the well-being of laboratory personnel and the integrity of our research. This guide moves beyond a simple checklist, providing a procedural and logical framework for the safe handling, use, and disposal of this compound, grounded in established safety principles.

Hazard Profile: Understanding the Risks

Before handling any chemical, a thorough understanding of its hazard profile is non-negotiable. This compound is classified under the Globally Harmonized System (GHS) with the following primary hazards:

  • Skin Irritation (Category 2, H315): Causes skin irritation upon contact.[2][3]

  • Serious Eye Irritation (Category 2, H319): Causes serious eye irritation.[2][3]

  • Specific Target Organ Toxicity - Single Exposure (Category 3, H335): May cause respiratory irritation.[2][3]

  • Combustible Liquid (Category 4, H227): While not highly flammable, it is a combustible liquid and should be kept away from heat and ignition sources.[2][4]

These classifications dictate the minimum personal protective equipment (PPE) required to mitigate exposure risks. The "Warning" signal word associated with this compound indicates a moderate level of hazard.[3]

The Core of Protection: Selecting the Right PPE

A multi-layered approach to PPE is essential. The selection of each component is a deliberate choice based on the specific hazards posed by this compound.

Eye and Face Protection: The First Line of Defense

Given the classification as a serious eye irritant, robust eye protection is mandatory.

  • Chemical Splash Goggles: These are the minimum requirement. Unlike safety glasses, goggles form a seal around the eyes, offering protection from splashes, mists, and vapors that can easily bypass the gaps in standard safety glasses.[5]

  • Face Shield: When handling larger quantities (>500 mL) or during procedures with a higher risk of splashing (e.g., transfers, heating), a face shield should be worn in addition to chemical splash goggles. The face shield provides a broader barrier of protection for the entire face.

Hand Protection: A Critical Choice Beyond the Standard

The causality behind glove selection is critical. While disposable nitrile gloves are ubiquitous in laboratories, they offer poor resistance to many halogenated and aromatic hydrocarbons.[6][7] Standard nitrile gloves should only be considered for incidental, short-term splash protection and must be removed and replaced immediately upon contact.[5][8]

For handling this compound, a halogenated aromatic ether, the following must be considered:

  • For Incidental Contact (e.g., handling sealed containers, brief transfers in a fume hood):

    • Double-Gloving with Nitrile: Wearing two pairs of standard nitrile gloves can provide a temporary barrier. If the outer glove is contaminated, it can be carefully removed, leaving the inner glove to protect the hand during the immediate procedure of moving away from the hazard and preparing for a full glove change.

  • For Extended Contact or Immersion:

    • Viton™ (Fluoroelastomer) or Butyl Rubber Gloves: These materials offer superior resistance to aromatic and chlorinated solvents.[6][7] While more expensive and potentially offering less dexterity, they are the appropriate choice for tasks involving prolonged handling or a higher risk of significant contamination.

    • Laminate Film Gloves (e.g., Silver Shield®/Norfoil™): These provide the highest level of chemical resistance against a wide range of chemicals and are suitable for high-hazard operations.[5]

Always inspect gloves for any signs of degradation or perforation before and during use.[9]

Body Protection and Respiratory Safeguards
  • Laboratory Coat: A standard, fully-buttoned lab coat is required to protect skin and personal clothing from minor splashes and spills.[10] For larger-scale work, a chemically resistant apron over the lab coat is recommended.

  • Respiratory Protection: All handling of this compound that may generate vapors or mists must be performed within a certified chemical fume hood to minimize inhalation exposure.[2] If a fume hood is not available or in the event of a large spill where vapor concentrations may exceed exposure limits, respiratory protection is necessary. A NIOSH-approved air-purifying respirator equipped with organic vapor cartridges is the appropriate choice.[11][12][13]

Table 1: PPE Requirements for this compound
Task/Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Storage & Inspection Safety GlassesSingle Nitrile GlovesLab CoatNot required
Weighing/Aliquotting Chemical Splash GogglesDouble Nitrile GlovesLab CoatRequired (Chemical Fume Hood)
Solution Preparation Chemical Splash GogglesDouble Nitrile or Butyl Rubber GlovesLab CoatRequired (Chemical Fume Hood)
Reaction Workup/Transfers Goggles & Face ShieldButyl Rubber or Viton™ GlovesLab Coat & Chemical ApronRequired (Chemical Fume Hood)
Small Spill Cleanup Goggles & Face ShieldButyl Rubber or Viton™ GlovesLab Coat & Chemical ApronRequired (Air-Purifying Respirator with Organic Vapor Cartridges if outside a fume hood)

Operational Plan: Step-by-Step Protocols

Trustworthy protocols are self-validating. Following these steps systematically ensures a safe operational workflow.

Workflow for PPE Selection and Use

PPE_Workflow cluster_prep Preparation Phase cluster_ppe PPE Selection & Donning cluster_op Operation Phase start Assess Task: Handling this compound fume_hood Is a certified chemical fume hood available? start->fume_hood stop STOP. Do not proceed without proper ventilation. fume_hood->stop No goggles Don Chemical Splash Goggles fume_hood->goggles Yes lab_coat Don Lab Coat goggles->lab_coat gloves Select & Don Gloves: - Incidental Contact: Double Nitrile - Extended Contact: Butyl/Viton™ lab_coat->gloves face_shield High splash risk? (e.g., large volume transfer) gloves->face_shield don_shield Add Face Shield face_shield->don_shield Yes proceed Proceed with work inside fume hood face_shield->proceed No don_shield->proceed monitor Continuously monitor PPE for contamination proceed->monitor

Caption: PPE selection workflow for handling this compound.

Protocol for Safe Handling and Use
  • Preparation: Designate a work area within a certified chemical fume hood.[8] Ensure an eyewash station and safety shower are accessible and unobstructed.

  • PPE Donning: Following the workflow above, don the appropriate PPE. For transfers and solution preparation, this should include chemical splash goggles, a lab coat, and double nitrile or butyl rubber gloves.

  • Handling: Perform all manipulations of the chemical within the fume hood with the sash at the lowest practical height.

  • Heating: As a combustible liquid, avoid direct heating with open flames. Use a heating mantle, water bath, or oil bath with appropriate temperature controls.

  • Post-Handling: After use, ensure the primary container is tightly sealed. Wipe down the exterior of the container with a damp cloth (collecting the wipe as hazardous waste) before returning it to a designated storage area.

  • Doffing PPE: Remove PPE in the reverse order it was put on, taking care to avoid cross-contamination. Remove gloves using the proper technique (peeling one off with the other, then sliding a clean finger under the cuff of the remaining glove) to avoid touching the outer surface.[9] Wash hands thoroughly with soap and water after all work is complete.[3]

Protocol for Small Spill Cleanup (<100 mL)
  • Alert & Evacuate: Alert personnel in the immediate area. If the spill is outside a fume hood, evacuate the lab.

  • Secure the Area: Restrict access to the spill area. If the material is flammable, eliminate all ignition sources.[9]

  • Don PPE: At a minimum, don chemical splash goggles, a face shield, a lab coat, and chemical-resistant gloves (Butyl or Viton™). If vapors are significant, use a NIOSH-approved respirator with organic vapor cartridges.

  • Contain & Absorb: Cover the spill with an inert, non-combustible absorbent material like vermiculite, sand, or a commercial sorbent pad.[9][14] Do NOT use paper towels, as this can increase the surface area and vapor generation.[9]

  • Collect Waste: Once fully absorbed, carefully sweep the material into a designated, leak-proof container suitable for hazardous waste.

  • Decontaminate: Clean the spill surface with a suitable solvent (e.g., isopropanol), followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Label & Dispose: Seal and label the waste container as "Hazardous Waste: this compound Spill Debris." Dispose of it according to the institutional waste plan.

Disposal Plan: Managing Halogenated Waste

Proper segregation and disposal are crucial for environmental stewardship and regulatory compliance. As a halogenated aromatic compound, waste containing this compound requires special handling.

Protocol for Chemical Waste Disposal
  • Segregation is Key: Halogenated organic waste must be collected separately from non-halogenated waste.[3][10][15] Mixing these waste streams can significantly increase disposal costs and complexity.

  • Use a Designated Container: Collect all waste containing this compound (including rinsates from glassware) in a clearly labeled, chemically compatible container with a secure, tight-fitting lid.[3][16]

  • Proper Labeling: The container must be labeled with the words "Hazardous Waste: Halogenated Organic Waste" and list all chemical constituents, including "this compound," with approximate concentrations.[3][16]

  • Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory, preferably within secondary containment, until it is collected by your institution's Environmental Health and Safety (EHS) department.[3][15]

  • Disposal: Never dispose of this chemical down the drain.[10] All disposal must be handled through your institution's licensed hazardous waste program, typically involving high-temperature incineration.[3]

By integrating these detailed protocols into your daily laboratory operations, you build a self-validating system of safety that protects you, your colleagues, and the valuable research you conduct.

References

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  • HSC Chemistry.Safe Laboratory Practices: Handling and Disposing of Organic Substances. (Mar. 4, 2025). [Link]
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  • The City University of New York.Laboratory Chemical Spill Cleanup and Response Guide.[Link]
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  • NIOSH.Respirator Selection Guide for the Healthcare Industry. (2025). Centers for Disease Control and Prevention. [Link]
  • U.S. Department of Labor.OSHA Technical Manual - Section VIII: Chapter 1 - Chemical Protective Clothing.[Link]
  • Kimberly-Clark.Nitrile Gloves Chemical Resistance Guide.[Link]
  • Fisher Scientific.All-round protection is in your hands.[Link]
  • University of California, San Diego EHS.OSHA Glove Selection Chart.[Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.